Product packaging for 3-hydroxy-7-nitro-1H-benzimidazol-2-one(Cat. No.:CAS No. 116059-18-8)

3-hydroxy-7-nitro-1H-benzimidazol-2-one

Cat. No.: B055204
CAS No.: 116059-18-8
M. Wt: 195.13 g/mol
InChI Key: OFNRAYCVCXGORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-hydroxy-7-nitro-1H-benzimidazol-2-one is a chemically significant benzimidazole derivative that serves as a key intermediate and pharmacophore in medicinal chemistry and neuroscience research. Its structure, featuring a nitro electron-withdrawing group and a hydroxyl substituent, makes it a versatile scaffold for the synthesis of more complex molecules, particularly those targeting nucleotide-binding sites and various enzyme classes. Researchers value this compound for its potential role in studying ion channel modulation, as structurally related benzimidazolones are known to interact with gamma-aminobutyric acid (GABA_A) receptors and other ligand-gated ion channels. The presence of the nitro group suggests potential utility in the development of fluorescent probes or as a precursor for compounds with electron-accepting properties. Its primary research applications include exploration as a building block for novel heterocyclic compounds, investigation of its intrinsic biological activity in high-throughput screening assays, and use as a model compound for studying the physicochemical properties of nitro-aromatic systems. This product is intended for laboratory research purposes only by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O4 B055204 3-hydroxy-7-nitro-1H-benzimidazol-2-one CAS No. 116059-18-8

Properties

CAS No.

116059-18-8

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

3-hydroxy-7-nitro-1H-benzimidazol-2-one

InChI

InChI=1S/C7H5N3O4/c11-7-8-6-4(9(7)12)2-1-3-5(6)10(13)14/h1-3,12H,(H,8,11)

InChI Key

OFNRAYCVCXGORV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O

Synonyms

2H-Benzimidazol-2-one,1,3-dihydro-1-hydroxy-4-nitro-(9CI)

Origin of Product

United States

Foundational & Exploratory

Proposed Synthesis of 3-hydroxy-7-nitro-1H-benzimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3-hydroxy-7-nitro-1H-benzimidazol-2-one, a novel benzimidazolone derivative. Due to the absence of a direct, established synthesis in the current literature, this document presents a theoretical multi-step approach based on well-documented analogous reactions for the synthesis of related benzimidazolone compounds. The proposed pathway involves the formation of a benzimidazolone core, followed by selective functional group introduction. This guide provides detailed, albeit extrapolated, experimental protocols and presents key reaction parameters in a structured format to aid researchers in the potential synthesis of this target molecule.

Introduction

Benzimidazolone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of specific substituents, such as hydroxyl and nitro groups, can modulate the biological and physicochemical properties of the core structure, making them attractive targets for drug discovery and development. This guide focuses on a plausible, yet currently theoretical, synthesis of this compound. The proposed pathway is constructed from established synthetic methodologies for related benzimidazolone derivatives.

Proposed Overall Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing with the formation of the benzimidazolone core, followed by sequential nitration and hydroxylation. The logical flow of this proposed synthesis is depicted in the diagram below.

Overall Synthesis Pathway A 1,2-Diaminobenzene B 1,3-Dihydro-2H-benzimidazol-2-one A->B Urea, Heat C 7-Nitro-1,3-dihydro-2H-benzimidazol-2-one B->C Nitration (e.g., KNO3, H2SO4) D This compound C->D Hydroxylation

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols and Data

This section details the proposed experimental procedures for each step of the synthesis. The protocols are based on analogous transformations reported in the scientific literature for similar benzimidazolone derivatives.

Step 1: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one

The initial step involves the cyclization of o-phenylenediamine with urea to form the benzimidazolone core. This is a common and high-yielding method for constructing this heterocyclic system.

Experimental Protocol:

A mixture of o-phenylenediamine (1 equivalent) and urea (1.2 equivalents) is heated at 180°C for a specified duration. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is typically purified by recrystallization from a suitable solvent such as ethanol.

ParameterValue/Condition
Starting Materialo-Phenylenediamine
ReagentUrea
Stoichiometry1 : 1.2
Temperature180°C
SolventNone (neat)
Typical Yield>90%
Step 2: Synthesis of 7-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The second step is the nitration of the benzimidazolone ring. The directing effects of the amide-like system are expected to favor nitration at positions 4 and 7. Selective formation of the 7-nitro isomer may require careful control of reaction conditions.

Experimental Protocol:

1,3-Dihydro-2H-benzimidazol-2-one (1 equivalent) is added portion-wise to a pre-cooled mixture of a nitrating agent, such as potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄), while maintaining a low temperature (e.g., 0-5°C). The reaction mixture is then stirred at a controlled temperature for several hours. Upon completion, the mixture is carefully poured onto ice, and the precipitated product is filtered, washed with water until neutral, and dried. Purification can be achieved by recrystallization.

ParameterValue/Condition
Starting Material1,3-Dihydro-2H-benzimidazol-2-one
ReagentsPotassium Nitrate, Sulfuric Acid
Stoichiometry1 : 1.1 (Benzimidazolone : KNO₃)
Temperature0-60°C (temperature control is crucial for selectivity)[1]
SolventSulfuric Acid
Potential Byproducts4-nitro, 4,6-dinitro, and 4,5,7-trinitro isomers
Typical YieldVariable, dependent on conditions
Step 3: Synthesis of this compound

The final step involves the introduction of a hydroxyl group at the 3-position. This is a less common transformation for this ring system and may present synthetic challenges. A potential approach could involve an N-oxidation followed by rearrangement, or a direct N-hydroxylation, though the latter is less precedented. An alternative, though not explicitly detailed in the provided literature, might involve an N-arylation/alkylation followed by a Baeyer-Villiger type oxidation and subsequent deprotection.

Given the novelty of this step, a generalized protocol based on N-oxidation of similar heterocyclic systems is proposed.

Experimental Protocol (Hypothetical):

7-Nitro-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature. The reaction is monitored for the formation of the N-oxide intermediate. Subsequent rearrangement to the 3-hydroxy product may occur in situ or require specific conditions (e.g., heating or acid/base catalysis). The product would then be isolated by extraction and purified by chromatography.

ParameterValue/Condition
Starting Material7-Nitro-1,3-dihydro-2H-benzimidazol-2-one
ReagentsPeroxy acid (e.g., m-CPBA) or H₂O₂ in Acetic Acid
TemperatureRoom temperature to moderate heating
SolventAcetic Acid or other suitable organic solvent
PurificationColumn Chromatography

Alternative Synthetic Strategies

An alternative approach to the target molecule could involve starting with a pre-functionalized benzene ring and then constructing the benzimidazolone core.

Alternative Pathway A Substituted Nitroaniline B Substituted Diaminobenzene A->B Reduction C This compound B->C Cyclization (e.g., with a phosgene equivalent)

Caption: An alternative proposed pathway to the target molecule.

This retro-synthetic approach might offer better control over the substitution pattern on the benzene ring. However, the synthesis of the requisite substituted o-phenylenediamine precursor could be challenging.

Safety Considerations

The synthesis protocols described involve the use of corrosive and hazardous materials, including concentrated acids and oxidizing agents. Nitration reactions can be highly exothermic and require strict temperature control to prevent runaway reactions. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a plausible, though theoretical, synthetic pathway for this compound based on established chemical transformations for analogous compounds. The successful synthesis will likely require careful optimization of reaction conditions, particularly for the selective nitration and the novel N-hydroxylation step. This document is intended to serve as a foundational resource for researchers aiming to synthesize this and related novel benzimidazolone derivatives. Further experimental validation is necessary to confirm the feasibility of this proposed route.

References

physicochemical properties of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Abstract

This technical guide provides a comprehensive overview of the anticipated . Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected properties and detailed experimental protocols based on established knowledge of structurally related benzimidazolone derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the molecule's characteristics. The content includes projected quantitative data, detailed experimental methodologies for its determination, and visual representations of relevant workflows and potential biological pathways.

Chemical Structure and Properties

This compound is a heterocyclic compound belonging to the benzimidazolone class. The presence of a nitro group and a hydroxyl group on the benzimidazole core is expected to significantly influence its electronic and, consequently, its physicochemical and biological properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeMethod of Prediction/Basis
Molecular Formula C₇H₅N₃O₄-
Molecular Weight 195.14 g/mol -
Melting Point >300 °C (with decomposition)Based on similar nitro-substituted benzimidazolones.
pKa 5.0 - 6.0 (acidic proton on N1-H) and 8.0 - 9.0 (3-hydroxy group)Estimated based on the electron-withdrawing nitro group and the acidic nature of the N-H and O-H protons.
Solubility Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF).General solubility characteristics of benzimidazolone derivatives.
LogP 1.5 - 2.5Calculated based on structural analogues.

Synthesis and Characterization

The synthesis of this compound can be hypothetically achieved through a multi-step process, as outlined in the workflow below.

G cluster_0 Synthesis Workflow A 1,2-Diamino-3-nitrobenzene C Cyclization A->C B Phosgene or Urea B->C D 7-Nitro-1H-benzimidazol-2-one C->D F Oxidation D->F E Hydroxylation Reagent (e.g., Peracetic Acid) E->F G This compound F->G

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is gradually increased at a rate of 1-2 °C per minute.

  • The temperature range at which the compound melts is recorded.

Determination of pKa

The pKa values can be determined by potentiometric titration or UV-Vis spectrophotometry.

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).

  • The solution is titrated with a standard solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the half-equivalence point.

Determination of Solubility

The equilibrium solubility of the compound can be determined using the shake-flask method.

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer solutions at different pH values).

  • The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), N-H proton (broad singlet, δ 10-12 ppm), O-H proton (broad singlet, variable ppm).
¹³C NMR Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ 150-160 ppm).
IR (cm⁻¹) N-H stretch (3200-3400), C=O stretch (1680-1720), N-O stretch (1500-1550 and 1300-1350), O-H stretch (3300-3500, broad).
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (e.g., [M+H]⁺ at 196.03).

Potential Biological Activity and Signaling Pathways

Nitro-substituted benzimidazolones have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. The mechanism of action for such compounds often involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

G cluster_1 Potential Signaling Pathway A This compound B Increased ROS Production A->B C Oxidative Stress B->C D MAPK Pathway Activation C->D E Apoptosis D->E

Caption: Postulated signaling pathway for the biological activity of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected . The presented data, being predictive in nature, underscores the necessity for empirical validation. The detailed experimental protocols offer a clear roadmap for researchers to determine the precise characteristics of this compound. Further investigation into its biological activities is warranted to explore its potential therapeutic applications.

An In-depth Technical Guide on the Potential Mechanism of Action of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

The benzimidazole scaffold is a cornerstone in medicinal chemistry, largely due to its structural similarity to naturally occurring purines, which allows it to interact with a wide range of biological targets. This versatile structure is found in numerous FDA-approved drugs. The introduction of a nitro group and a hydroxyl group to the benzimidazol-2-one core, as in the case of 3-hydroxy-7-nitro-1H-benzimidazol-2-one, is expected to confer specific biological activities, primarily in the realms of anticancer and antimicrobial action.

Potential Anticancer Mechanisms of Action

Nitro-substituted benzimidazole derivatives have demonstrated significant potential as anticancer agents. The mechanism of action for such compounds is often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis. Based on in-silico and in-vitro studies of similar compounds, several key protein targets have been identified.

1. Inhibition of Dihydrofolate Reductase (DHFR):

DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby arresting cell proliferation. Molecular docking studies on N-substituted 6-nitro-1H-benzimidazole derivatives have predicted that DHFR is a likely target.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of essential nutrients and oxygen. Several benzimidazole derivatives have been shown to be potent inhibitors of VEGFR-2.

3. Histone Deacetylase 6 (HDAC6) Inhibition:

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer drugs. Molecular docking studies have suggested that nitro-substituted benzimidazoles may act as inhibitors of HDAC6.

Below is a diagram illustrating the potential signaling pathways that could be targeted by this compound in cancer cells.

Anticancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis HDAC6 HDAC6 Gene_Expression Altered Gene Expression HDAC6->Gene_Expression DHFR DHFR DNA_Synthesis DNA Synthesis & Repair DHFR->DNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_Synthesis->Cell_Proliferation Compound 3-hydroxy-7-nitro- 1H-benzimidazol-2-one Compound->VEGFR2 Inhibition Compound->HDAC6 Inhibition Compound->DHFR Inhibition

Potential anticancer signaling pathways targeted by the compound.
Potential Antimicrobial Mechanisms of Action

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, often acting as a prodrug that is activated under the reductive conditions found in microbial cells.

1. Inhibition of Dihydrofolate Reductase (DHFR):

Similar to its role in cancer, DHFR is also a validated target in bacteria and fungi. Inhibition of microbial DHFR disrupts the synthesis of essential nucleic acids and amino acids, leading to cell death.

2. Oxidative Stress Induction:

The nitro group can be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce significant oxidative stress, damaging cellular components such as DNA, proteins, and lipids.

3. Disruption of Cell Wall Synthesis:

While less commonly reported for this specific subclass, some benzimidazole derivatives have been found to interfere with the synthesis of the microbial cell wall, a structure essential for maintaining cell integrity.

Below is a diagram illustrating the potential workflow for identifying and characterizing the antimicrobial mechanism of action.

Antimicrobial_Workflow Start Start: Compound Synthesis MIC_Determination MIC Determination (Antibacterial/Antifungal) Start->MIC_Determination Target_Identification Target Identification (e.g., DHFR Assay) MIC_Determination->Target_Identification Mechanism_Elucidation Mechanism Elucidation Target_Identification->Mechanism_Elucidation Oxidative_Stress Oxidative Stress Assays (ROS Measurement) Mechanism_Elucidation->Oxidative_Stress Hypothesis 1 Cell_Wall_Inhibition Cell Wall Integrity Assays Mechanism_Elucidation->Cell_Wall_Inhibition Hypothesis 2 In_Vivo_Studies In Vivo Efficacy Studies Oxidative_Stress->In_Vivo_Studies Cell_Wall_Inhibition->In_Vivo_Studies End End: Lead Optimization In_Vivo_Studies->End

Workflow for antimicrobial mechanism of action studies.

Quantitative Data Summary

The following tables provide a template for the types of quantitative data that would be essential for characterizing the biological activity of this compound.

Table 1: In-vitro Anticancer Activity

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastData not available
HepG2LiverData not available
A549LungData not available
PC3ProstateData not available

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In-vitro Antimicrobial Activity

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaData not available
Escherichia coliGram-negative bacteriaData not available
Candida albicansFungusData not available
Aspergillus nigerFungusData not available

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are standard protocols for key experiments to elucidate the mechanism of action.

1. Cell Viability Assay (MTT Assay) for Anticancer Activity

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the IC₅₀ value.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by non-linear regression analysis.

2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3. In-silico Molecular Docking

  • Objective: To predict the binding affinity and interaction patterns of the compound with potential protein targets.

  • Methodology:

    • Obtain the 3D structures of the target proteins (e.g., DHFR, VEGFR-2, HDAC6) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry.

    • Perform molecular docking using software such as AutoDock or Schrödinger to predict the binding pose and calculate the binding energy of the compound within the active site of the target protein.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues.

The Ascendant Therapeutic Potential of Nitrobenzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, an isostere of naturally occurring purines, represents a "privileged structure" in medicinal chemistry, granting it the ability to interact with a wide array of biological targets. The addition of a nitro group to this versatile core significantly modulates its electronic properties and biological activity, giving rise to a class of compounds—nitrobenzimidazole derivatives—with potent and diverse pharmacological profiles. These derivatives have garnered substantial interest for their potential as anticancer, antimicrobial, and antiparasitic agents.

This technical guide provides a comprehensive overview of the biological activities of nitrobenzimidazole derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support ongoing research and development efforts in this promising field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Nitrobenzimidazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of crucial cellular machinery, induction of programmed cell death (apoptosis), and arrest of the cell cycle.

Key mechanisms include:

  • Inhibition of Tubulin Polymerization: Like some established chemotherapeutics, certain benzimidazole derivatives interfere with microtubule dynamics, which are essential for cell division, leading to mitotic arrest.

  • Topoisomerase Inhibition: These compounds can inhibit topoisomerase enzymes (Topo I and II), which are vital for managing DNA topology during replication and transcription, leading to DNA damage and cell death.

  • Induction of Apoptosis: Many derivatives trigger apoptosis through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.

  • Kinase Inhibition: Some derivatives act as inhibitors for specific kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative nitrobenzimidazole derivatives against various cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citations
Benzimidazole-triazole hybrid (Compound 18)A549 (Lung)0.635-FU1.69
Benzimidazole-triazole hybrid (Compound 18)MCF-7 (Breast)1.35-FU2.80
Benzimidazole-triazole hybrid (Compound 32)HCT-116 (Colon)3.87Doxorubicin4.17
Benzimidazole-triazole hybrid (Compound 32)HepG2 (Liver)8.34Doxorubicin5.57
Fluoro aryl benzimidazole derivative (Compound 1)VariousPotent activity--
2-thiobezimidazole derivative (Compound 3c)HCT-116 (Colon)EffectiveImatinib-
2-thiobezimidazole derivative (Compound 3l)TK-10 (Renal)EffectiveImatinib-
Benzimidazole derivative with sulfonamide (Compound 10)MGC-803 (Gastric)1.02 - 5.405-FU6.82 - 18.42

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. 5-FU (5-Fluorouracil), Doxorubicin, and Imatinib are standard chemotherapy drugs.

Antimicrobial and Antiparasitic Activity

The nitro group is a critical pharmacophore for antimicrobial and antiparasitic activity. Its mechanism often relies on reductive activation within the target organism, which is typically anaerobic or microaerophilic. This process generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA, leading to cell death.

Antimicrobial Data

Nitrobenzimidazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Compound DescriptionMicroorganismQuantitative Data (Zone of Inhibition / MIC)Standard DrugCitations
5-nitro-2-phenyl-1H-benzoimidazole (XY-3)Bacillus cereus18 mm zone of inhibitionStreptomycin
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1)Escherichia coli17 mm zone of inhibitionStreptomycin
5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilisMIC: 0.49 µg/mLTetracycline
Halogenated 2-trifluoromethylbenzimidazolesBacillus subtilisPronounced inhibitory effect-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Antiparasitic Data

These derivatives are effective against several protozoan parasites, including those responsible for diseases like giardiasis and trichomoniasis.

Compound DescriptionParasiteIC₅₀ (µM)Standard DrugStandard IC₅₀ (µM)Citations
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide (Compound 7)Giardia intestinalis3.95Benznidazole~27.65 (7x less active)
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide (Compound 7)Trichomonas vaginalisPotentBenznidazole4x less active
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide (Compound 8)Trichomonas vaginalisPotentBenznidazole4x less active
Novel Nitroimidazole CarboxamidesGiardia lamblia (resistant strains)0.1 - 2.5Metronidazole6.1 - 18
Novel Nitroimidazole CarboxamidesEntamoeba histolytica1.7 - 5.1Metronidazole5.0

Other Biological Activities

Beyond their cytotoxic and antimicrobial effects, nitrobenzimidazole derivatives have been explored for other therapeutic applications.

  • Phosphodiesterase (PDE) Inhibition: Certain 6-nitrobenzimidazole derivatives have shown excellent PDE inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitor EDTA, suggesting potential for developing drugs for conditions where PDE modulation is beneficial. For example, compound 30 showed an IC₅₀ of 1.5 ± 0.043 µM, far superior to EDTA (IC₅₀ = 274 ± 0.007 µM).

  • Antihypertensive Activity: Some derivatives have been designed as angiotensin II type 1 (AT₁) receptor antagonists. One such compound demonstrated a high affinity for the AT₁ receptor (IC₅₀ = 1.03 ± 0.26 nM) and produced a significant, long-lasting decrease in mean blood pressure in hypertensive rat models, outperforming Losartan.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language help to clarify complex processes involved in the synthesis, screening, and mechanism of action of nitrobenzimidazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis S1 Starting Materials (e.g., 4-nitro-o-phenylenediamine, Aromatic Aldehydes) S2 One-Pot Reductive Cyclocondensation S1->S2 S3 Purification (e.g., Column Chromatography) S2->S3 S4 Characterization (TLC, MP, UV, IR, NMR, Mass Spec) S3->S4 B1 Anticancer Assays (e.g., MTT Assay vs. Cell Lines) S4->B1 B2 Antimicrobial Assays (e.g., Agar Diffusion vs. Bacteria/Fungi) S4->B2 B3 Antiparasitic Assays (e.g., In Vitro Culture vs. Protozoa) S4->B3 D1 Determine IC50 / MIC / Zone of Inhibition B1->D1 B2->D1 B3->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

General workflow for synthesis and biological evaluation.

G Prodrug Nitrobenzimidazole (Prodrug) Activation Reductive Activation (Nitroreductase in anaerobic parasite/bacteria or hypoxic tumor cell) Prodrug->Activation Intermediates Generation of Cytotoxic Intermediates (Nitroso, Hydroxylamine, Nitro Anion Radical) Activation->Intermediates Damage Macromolecular Damage Intermediates->Damage DNA DNA Strand Breaks & Covalent Adducts Damage->DNA Protein Protein Dysfunction Damage->Protein Death Cell Death DNA->Death Protein->Death

Reductive activation mechanism of nitro-heterocycles.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of research findings. Below are methodologies for key experiments cited in the evaluation of nitrobenzimidazole derivatives.

Protocol 1: Synthesis of 2-Substituted-5-Nitrobenzimidazole Derivatives

This protocol is a general method based on the reductive cyclocondensation of 4-nitro-1,2-phenylenediamine with various aromatic aldehydes.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Substituted aromatic aldehydes

  • Sodium metabisulphite (Na₂S₂O₅)

  • Dimethoxyethane (DME)

  • Ice-cold water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvent system for TLC (e.g., Chloroform:Methanol 9:1)

Procedure:

  • Dissolve 1 equivalent of 4-nitro-1,2-phenylenediamine and 1 equivalent of the desired substituted aromatic aldehyde in dimethoxyethane.

  • Stir the mixture at 0°C in an ice bath for 2 hours.

  • Reflux the mixture for 1 hour to form the Schiff base intermediate.

  • Add an additional volume of dimethoxyethane and 1.01 equivalents of sodium metabisulphite (oxidant).

  • Stir the mixture under reflux for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Extract the product using ethyl acetate. Wash the organic layer several times with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography over silica gel to afford the pure nitrobenzimidazole derivative.

  • Characterize the final compound using spectroscopic methods (IR, NMR, Mass Spectrometry) and determine its melting point.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC₅₀ of anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (nitrobenzimidazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value.

Protocol 3: Agar Well Diffusion Method for Antimicrobial Activity

This method is used to qualitatively or quantitatively assess the antimicrobial activity of chemical agents.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic solution (positive control)

  • Solvent (negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it to remove excess liquid. Evenly swab the entire surface of the agar plate to create a uniform lawn of microbial growth.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

  • Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound. Compare the zone diameters of the test compounds to the positive control.

Synthesis and Characterization of Novel Benzimidazolone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel benzimidazolone compounds. Benzimidazolone and its derivatives are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This document details established synthetic protocols, presents characterization data in a structured format, and visualizes key experimental workflows and biological signaling pathways.

Synthetic Methodologies

The synthesis of the benzimidazolone core primarily involves the cyclization of an o-phenylenediamine precursor with a carbonyl-containing reagent. Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope. Below are detailed protocols for three common synthetic strategies.

Synthesis from o-Phenylenediamine and Urea

A straightforward and widely used method for preparing the parent benzimidazol-2-one involves the reaction of o-phenylenediamine with urea. This reaction proceeds via a cyclizative condensation mechanism.

Experimental Protocol:

  • In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and urea (1.1 equivalents) is prepared.

  • The mixture is heated at 100-200°C for 3-10 hours in the presence of an organic solvent and a phase transfer catalyst.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol to afford pure benzimidazol-2-one.

One-Pot Synthesis from o-Phenylenediamine and Aldehydes

The condensation of o-phenylenediamines with various aldehydes offers a versatile route to 2-substituted benzimidazole derivatives, which can subsequently be oxidized to the corresponding benzimidazolones. One-pot procedures are particularly efficient.

Experimental Protocol:

  • A mixture of o-phenylenediamine (1.0 mmol) and an appropriate aldehyde (1.2 mmol) is stirred in acetonitrile (5 ml) at room temperature.[2]

  • A catalytic amount of a Lewis acid, such as lanthanum chloride (10 mol%), is added to the mixture.[2]

  • The reaction is monitored by TLC.[2]

  • After the reaction is complete, the solvent is removed under reduced pressure.[2]

  • The residue is then dissolved in ethyl acetate and washed with water and brine.[2]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.[2]

  • The crude product is purified by column chromatography to yield the 2-substituted benzimidazole.[2]

  • Subsequent oxidation (e.g., using an oxidizing agent like KMnO4 or through aerobic oxidation) can then be performed to yield the benzimidazolone derivative.

Synthesis of Sulfonamide-Linked Benzimidazolone Derivatives

To enhance the biological activity, sulfonamide moieties can be incorporated into the benzimidazolone scaffold. This is typically achieved by reacting an amino-substituted benzimidazolone with a sulfonyl chloride.

Experimental Protocol:

  • An amino-substituted benzimidazolone derivative is dissolved in a suitable solvent such as pyridine or a mixture of THF with a base like triethylamine.

  • The appropriate sulfonyl chloride (1.1 equivalents) is added portion-wise to the solution at 0°C.

  • The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC.

  • The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to give the desired sulfonamide-linked benzimidazolone derivative.[3]

Characterization Data

The synthesized benzimidazolone compounds are typically characterized by a combination of spectroscopic methods and physical property measurements. The following tables summarize typical characterization data for a representative set of benzimidazolone derivatives.

Table 1: Physical Properties of Representative Benzimidazolone Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Benzimidazol-2-oneC₇H₆N₂O134.14310-312>95
5-Nitrobenzimidazol-2-oneC₇H₅N₃O₃179.13>30085
2-(4-Chlorophenyl)-1H-benzo[d]imidazoleC₁₃H₉ClN₂228.68292-29492
N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzenesulfonamideC₁₃H₁₁N₃O₃S205.31245-24778

Table 2: Spectroscopic Data for Representative Benzimidazolone Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
Benzimidazol-2-one10.7 (s, 2H, NH), 7.1-7.0 (m, 4H, Ar-H)155.2 (C=O), 130.5, 121.3, 109.13250 (N-H), 1680 (C=O)135 [M+H]⁺
5-Nitrobenzimidazol-2-one11.2 (s, 2H, NH), 8.0 (d, 1H), 7.8 (dd, 1H), 7.2 (d, 1H)154.8 (C=O), 143.2, 135.8, 129.7, 118.9, 108.5, 105.63300 (N-H), 1700 (C=O), 1520, 1340 (NO₂)180 [M+H]⁺
2-(4-Chlorophenyl)-1H-benzo[d]imidazole12.8 (s, 1H, NH), 8.1 (d, 2H), 7.6-7.5 (m, 4H), 7.3-7.2 (m, 2H)151.5, 144.1, 135.2, 134.5, 129.8, 129.1, 126.9, 122.8, 119.3, 111.83420 (N-H), 1625 (C=N)229 [M+H]⁺
N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzenesulfonamide10.5 (s, 1H, NH), 9.6 (s, 1H, NH), 7.8 (d, 2H), 7.6-7.5 (m, 3H), 7.1 (s, 1H), 6.9 (d, 1H), 6.8 (d, 1H)156.1 (C=O), 139.2, 133.0, 132.8, 130.9, 129.4, 127.1, 124.3, 111.9, 104.23280, 3240 (N-H), 1690 (C=O), 1330, 1160 (SO₂)206 [M+H]⁺

Experimental and Logical Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological signaling pathways associated with benzimidazolone compounds.

Experimental Workflows

G cluster_0 Synthesis of Benzimidazol-2-one from o-Phenylenediamine and Urea A Mix o-Phenylenediamine and Urea B Heat at 100-200°C A->B C Monitor by TLC B->C D Cool and Precipitate with Water C->D Reaction Complete E Filter and Wash D->E F Recrystallize E->F G Pure Benzimidazol-2-one F->G

Caption: General workflow for the synthesis of benzimidazol-2-one.

G cluster_1 One-Pot Synthesis of 2-Substituted Benzimidazoles H Mix o-Phenylenediamine, Aldehyde, and Catalyst in Acetonitrile I Stir at Room Temperature H->I J Monitor by TLC I->J K Remove Solvent J->K Reaction Complete L Work-up (EtOAc/Water) K->L M Dry and Concentrate L->M N Purify by Column Chromatography M->N O 2-Substituted Benzimidazole N->O G cluster_2 Kinase Inhibition by Benzimidazolone Derivatives Benz Benzimidazolone Derivative PI3K PI3K Benz->PI3K Inhibits MAPK MAPK Benz->MAPK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation G cluster_3 Induction of Apoptosis by Benzimidazolone Derivatives Benz Benzimidazolone Derivative p53 p53 Benz->p53 Activates Bcl2 Bcl-2 Benz->Bcl2 Inhibits Bax Bax Benz->Bax Activates p21 p21 p53->p21 CyclinB1 Cyclin B1/CDK1 p21->CyclinB1 Inhibits G2M G2/M Arrest CyclinB1->G2M Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Caspases Caspases Mito->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

References

Spectroscopic Profile of 3-hydroxy-7-nitro-1H-benzimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-hydroxy-7-nitro-1H-benzimidazol-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a detailed analysis based on data from closely related analogues and established principles of spectroscopic interpretation for substituted benzimidazolone systems. The information herein serves as a robust reference for the characterization and analysis of this compound and its derivatives.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are extrapolated from published data for similar nitro- and hydroxy-substituted benzimidazole and benzimidazolone derivatives and are intended to be representative.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
N1-H11.0 - 12.5Singlet (broad)Position can vary with concentration and temperature.
OH9.0 - 10.5Singlet (broad)Position can be influenced by hydrogen bonding.
H-47.8 - 8.2DoubletDeshielded due to the anisotropic effect of the nitro group.
H-57.2 - 7.6Triplet
H-67.0 - 7.4Doublet

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

CarbonExpected Chemical Shift (ppm)Notes
C-2 (C=O)155 - 165Carbonyl carbon.
C-7a140 - 150Carbon bearing the nitro group.
C-3a130 - 140
C-4120 - 130
C-5115 - 125
C-6110 - 120
C-7105 - 115

Table 3: Key Infrared (IR) Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium-Broad
O-H Stretch3200 - 3500Broad
C=O Stretch1680 - 1720Strong
N-O Stretch (asymmetric)1500 - 1550Strong
N-O Stretch (symmetric)1330 - 1370Strong
C=C Aromatic Stretch1450 - 1600Medium-Variable

Table 4: UV-Visible Spectroscopic Data

Solventλmax (nm)Molar Absorptivity (ε)Transition
Methanol/Ethanol270 - 290~10,000 - 20,000π → π
350 - 380~5,000 - 10,000n → π

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized based on standard practices for the characterization of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse program.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

3. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of the compound is prepared in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain concentrations in the range of 10-50 µg/mL.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-800 nm.

    • Scan speed: Medium.

    • Slit width: 1-2 nm.

  • Data Analysis: The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are determined.

4. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Parameters (ESI-MS):

    • Ionization mode: Positive or negative ion mode.

    • Capillary voltage: 3-5 kV.

    • Drying gas flow and temperature: Optimized for the specific instrument.

    • Mass range: m/z 50-500.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined to confirm the molecular weight of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Compound Synthesis & Purification sample_prep Dissolution in Appropriate Solvent start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ftir FT-IR Spectroscopy sample_prep->ftir uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ms Mass Spectrometry sample_prep->ms process Data Processing (Fourier Transform, Baseline Correction) nmr->process ftir->process uv_vis->process ms->process interpret Spectral Interpretation & Structure Elucidation process->interpret report Final Report interpret->report

Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.

solubility and stability of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound belonging to the benzimidazolone class. Compounds in this class are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a nitro group and a hydroxyl group on the benzimidazolone scaffold suggests potential for various pharmacological applications. This technical guide provides a comprehensive overview of the , based on established principles and data from structurally related compounds due to the limited availability of specific data for this exact molecule. It includes detailed experimental protocols for assessing these properties and discusses the potential biological relevance of this compound class, particularly in the context of cell signaling pathways.

Physicochemical Properties

The solubility and stability of a drug candidate are critical physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.

Solubility

The aqueous solubility of a compound is a key determinant of its oral bioavailability. Benzimidazole derivatives, in general, exhibit limited solubility in water. The solubility of this compound is expected to be low in aqueous media. For a structurally similar compound, 5-nitro-2-benzimidazolinone, it is reported to be "insoluble in water"[1][2]. Another related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, is also described as "almost insoluble in water"[3].

Table 1: Representative Aqueous Solubility Data of Structurally Similar Benzimidazolone Derivatives

CompoundSolventTemperature (°C)SolubilityReference
5-Nitro-2-benzimidazolinoneWaterNot SpecifiedInsoluble[1][2]
Albendazole (a benzimidazole carbamate)Water250.0228 µg/mL[4]

Note: The data presented in this table is for structurally related compounds and should be considered as an estimation for this compound.

Stability

The chemical stability of a pharmaceutical compound is its ability to resist chemical change or degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule[5].

Nitroaromatic compounds can be susceptible to reduction of the nitro group, while the benzimidazolone core can undergo hydrolysis under acidic or basic conditions. The presence of a hydroxyl group may also influence the molecule's stability. For instance, a study on 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one noted a "substantial decrease in thermostability" due to the methyl group insertion[3].

Table 2: Representative Stability Data of Structurally Similar Benzimidazole Derivatives under Forced Degradation Conditions

CompoundStress ConditionDurationDegradation (%)Reference
AlbendazoleAcid (0.1 M HCl)6 hours6.13[6][7]
AlbendazoleBase (0.1 M NaOH)6 hoursSignificant[6][7]
AlbendazoleOxidative (3% H₂O₂)6 hoursSignificant[6][7]
AlbendazoleThermal (Dry Heat)6 hoursSignificant[6][7]
AlbendazolePhotolytic6 hoursStable[6][7]
Pantoprazole (a benzimidazole derivative)AcidicNot SpecifiedDegraded[8]
Pantoprazole (a benzimidazole derivative)AlkalineNot SpecifiedStable[8]
Pantoprazole (a benzimidazole derivative)OxidativeNot SpecifiedDegraded[8]
Pantoprazole (a benzimidazole derivative)PhotolyticNot SpecifiedDegraded[8]

Note: This table presents data from forced degradation studies on other benzimidazole derivatives to illustrate potential degradation patterns. The actual stability of this compound would need to be experimentally determined.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of solubility and stability. The following sections outline standard procedures that can be adapted for the characterization of this compound.

Aqueous Solubility Determination

2.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage drug discovery to rapidly assess the solubility of a large number of compounds.

  • Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of precipitate is measured over time, often by nephelometry (light scattering) or UV spectrophotometry after filtration.

  • Methodology:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • In a 96-well microtiter plate, add a small volume of the DMSO stock solution to each well.

    • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer or measure the concentration of the soluble compound in the supernatant after centrifugation and/or filtration using a UV-Vis plate reader at the compound's λmax.

    • A calibration curve is used to determine the concentration of the dissolved compound.

2.1.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Principle: An excess amount of the solid compound is equilibrated with a specific solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then determined.

  • Methodology:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance under various stress conditions, as mandated by ICH guidelines[5].

  • Principle: The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. The extent of degradation and the formation of degradation products are monitored by a stability-indicating analytical method, typically HPLC.

  • Methodology:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

    • Photostability: Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect any degradation products.

In Vitro Metabolic and Plasma Stability

These assays assess the susceptibility of a compound to metabolism by liver enzymes and degradation by plasma enzymes.

  • Principle: The compound is incubated with liver microsomes (for metabolic stability) or plasma (for plasma stability) at 37°C. The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into an incubation mixture containing either liver microsomes (with NADPH as a cofactor) or plasma from the desired species (e.g., human, rat, mouse).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the compound.

Potential Biological Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets and modulate different signaling pathways. While the specific targets of this compound are not yet elucidated, related compounds have been shown to act as inhibitors of key cellular signaling cascades implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Certain benzimidazole derivatives have been identified as inhibitors of mTOR, a key kinase in this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits (when active) Benzimidazole 3-hydroxy-7-nitro-1H- benzimidazol-2-one (Hypothetical Target) Benzimidazole->mTORC1 Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another fundamental signaling pathway that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and survival. Benzimidazole-based compounds have been identified as inhibitors of components within this pathway, such as MEK5.

MAPK_ERK_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Benzimidazole 3-hydroxy-7-nitro-1H- benzimidazol-2-one (Hypothetical Target) Benzimidazole->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in Section 2.

Solubility_Workflow Start Start: Solubility Assessment Kinetic Kinetic Solubility (High-Throughput) Start->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) Start->Thermo Kinetic_Prep Prepare DMSO Stock Kinetic->Kinetic_Prep Thermo_Prep Weigh Solid Compound Thermo->Thermo_Prep Kinetic_Incubate Dilute in Buffer & Incubate Kinetic_Prep->Kinetic_Incubate Thermo_Incubate Equilibrate in Buffer Thermo_Prep->Thermo_Incubate Kinetic_Measure Measure Turbidity or Concentration in Supernatant Kinetic_Incubate->Kinetic_Measure Thermo_Measure Filter & Quantify by HPLC Thermo_Incubate->Thermo_Measure End End: Solubility Value Kinetic_Measure->End Thermo_Measure->End

Caption: Workflow for solubility determination.

Stability_Workflow Start Start: Stability Assessment Forced_Deg Forced Degradation Study Start->Forced_Deg Plasma_Stab Plasma Stability Assay Start->Plasma_Stab Stress_Conditions Apply Stress Conditions: Acid, Base, Oxidative, Thermal, Photolytic Forced_Deg->Stress_Conditions Incubate_Plasma Incubate with Plasma at 37°C Plasma_Stab->Incubate_Plasma Sample_Timepoints Sample at Time Points Stress_Conditions->Sample_Timepoints Incubate_Plasma->Sample_Timepoints Analyze_HPLC Analyze by Stability- Indicating HPLC Sample_Timepoints->Analyze_HPLC Analyze_LCMS Quench & Analyze by LC-MS/MS Sample_Timepoints->Analyze_LCMS End_Deg Determine Degradation % & Identify Products Analyze_HPLC->End_Deg End_Stab Calculate Half-Life (t½) Analyze_LCMS->End_Stab

Caption: Workflow for stability assessment.

Conclusion

This technical guide has provided a framework for understanding and evaluating the . While specific experimental data for this compound is scarce, the provided protocols and data for analogous compounds offer a solid foundation for its physicochemical characterization. The potential for this class of compounds to interact with key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores the importance of further investigation into its biological activities. A thorough understanding of its solubility and stability will be paramount for any future drug development efforts involving this and related benzimidazolone derivatives.

References

3-hydroxy-7-nitro-1H-benzimidazol-2-one crystal structure analysis

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Technical Guide on the Crystal Structure Analysis of Nitro-Substituted 1H-benzimidazol-2-ones

Disclaimer: As of the latest available data, a complete, publicly accessible single-crystal X-ray diffraction study for 3-hydroxy-7-nitro-1H-benzimidazol-2-one is not available in the surveyed scientific literature. Therefore, this technical guide utilizes the detailed crystal structure analysis of a closely related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) , to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The data and protocols presented herein are derived from the published study of TriNBO and serve as a representative example.[1]

This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state characterization of nitro-substituted benzimidazolone derivatives.

Introduction to Nitro-Substituted Benzimidazolones

Benzimidazolone and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of nitro groups to the benzimidazolone core can significantly influence the molecule's electronic properties, crystal packing, and biological activity. A detailed understanding of the three-dimensional structure through single-crystal X-ray diffraction is paramount for establishing structure-property relationships.

Crystallographic Data of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of TriNBO.[1]

Parameter Value
Chemical FormulaC7H3N5O7
Crystal SystemOrthorhombic
Space GroupP 21 21 21
Crystal Density (at 173 K)1.767 g/cm3
Crystal HabitYellow Prism

Key Geometric Parameters of TriNBO

The crystal structure of TriNBO reveals important details about its molecular geometry, particularly the orientation of the nitro groups relative to the benzimidazolone plane.[1]

Geometric Parameter Value
Bond Lengths (Å)
C4-N (Nitro Group)1.427
C5-N (Nitro Group)1.495
C6-N (Nitro Group)1.471
Dihedral Angles (°)
Dihedral angle of 4-NO2 and benzimidazol-2-one plane7.26
Dihedral angle of 5-NO2 and benzimidazol-2-one plane88.85
Dihedral angle of 6-NO2 and benzimidazol-2-one plane14.42

Experimental Protocols

Synthesis and Crystallization

A general approach to the synthesis of nitro-substituted 1,3-dihydro-2H-benzimidazol-2-ones involves the nitration of the parent benzimidazolone. In the case of TriNBO, the synthesis was achieved through a nitration reaction using potassium nitrate in sulfuric acid.[1]

Synthesis of TriNBO: 1,3-dihydro-2H-benzimidazol-2-one is added in small portions to a stirred and cooled solution of potassium nitrate in 98% sulfuric acid. The reaction mixture is then slowly warmed and stirred for several hours to achieve complete nitration.

Crystallization: Single crystals of TriNBO suitable for X-ray diffraction were obtained by the slow cooling and long-standing of a solution of the compound in 95% nitric acid in a freezer at -18 °C.[1] This non-ordinary solvent was chosen to prevent the formation of solvates in the crystal lattice.[1]

G cluster_synthesis Synthesis cluster_crystallization Crystallization s1 1,3-dihydro-2H- benzimidazol-2-one s3 Nitration Reaction s1->s3 s2 KNO3 / H2SO4 s2->s3 c1 Crude TriNBO s3->c1 Product c2 Dissolution in 95% HNO3 c1->c2 c3 Slow Cooling (-18 °C) c2->c3 c4 Single Crystals c3->c4

Synthesis and Crystallization Workflow for TriNBO.
Single-Crystal X-ray Diffraction

The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction. A suitable single crystal is selected and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.

Data Collection and Structure Solution: For TriNBO, the data was collected at a low temperature (173 K) to minimize thermal vibrations of the atoms.[1] The collected diffraction data is then processed to determine the unit cell parameters and the space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². This process involves iteratively adjusting a model of the atomic positions until it best fits the experimental diffraction data.

G start Select Suitable Single Crystal mount Mount on Diffractometer start->mount data_collection X-ray Data Collection (173 K) mount->data_collection data_processing Data Processing (Unit Cell, Space Group) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure and Data structure_refinement->final_structure

Experimental Workflow for Single-Crystal X-ray Diffraction.

Structural Insights from TriNBO Analysis

The crystal structure analysis of TriNBO provides valuable insights into the molecule's conformation. The benzimidazolone core is essentially planar. The dihedral angles show that the nitro groups at positions 4 and 6 are nearly coplanar with the aromatic ring system, while the nitro group at position 5 is twisted significantly out of the plane.[1] This out-of-plane orientation of the 5-nitro group is associated with a longer C-N bond, suggesting it is more susceptible to nucleophilic substitution reactions.[1]

G benzimidazolone Benzimidazol-2-one Plane nitro4 4-NO2 Group (Nearly Coplanar) benzimidazolone->nitro4 7.26° nitro5 5-NO2 Group (Perpendicular) benzimidazolone->nitro5 88.85° nitro6 6-NO2 Group (Nearly Coplanar) benzimidazolone->nitro6 14.42°

Relationship of Nitro Groups to the Benzimidazolone Plane in TriNBO.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of the closely related 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one provides a robust framework for understanding the structural chemistry of this class of compounds. The detailed crystallographic data and experimental protocols for TriNBO serve as a valuable reference for researchers working on the design, synthesis, and characterization of novel benzimidazolone derivatives. Future studies to obtain the crystal structure of this compound would be highly beneficial to further elucidate the impact of combined hydroxy and nitro substitution on the molecular and supramolecular structure.

References

Quantum Chemical Calculations for 3-hydroxy-7-nitro-1H-benzimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the theoretical framework and practical workflow for conducting quantum chemical calculations on 3-hydroxy-7-nitro-1H-benzimidazol-2-one. Due to the limited availability of published data on this specific molecule, this guide presents a generalized methodology based on established computational studies of related benzimidazole derivatives. It serves as a comprehensive roadmap for researchers seeking to investigate the electronic structure, spectroscopic properties, and reactivity of this and similar compounds.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery and development.[1][2] These computational methods allow for the detailed investigation of molecular properties at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone. For novel heterocyclic compounds like this compound, a derivative of the versatile benzimidazole scaffold known for its wide range of biological activities, quantum chemical calculations can elucidate key physicochemical properties that govern its potential as a therapeutic agent.[3][4]

This guide will cover the essential aspects of performing quantum chemical calculations, from initial structure preparation to the analysis of computed properties. It will also provide illustrative experimental protocols for the synthesis and characterization of similar nitro-substituted benzimidazolones, which are crucial for validating the computational results.

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is one of the most popular and versatile methods available in computational chemistry.[1][5] The fundamental tenet of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over traditional wave-function-based methods.

The choice of a functional and a basis set are the two most important parameters that must be selected before initiating DFT calculations, as they significantly influence the accuracy of the results.[5]

Generalized Workflow for Quantum Chemical Calculations

The process of performing quantum chemical calculations on a molecule like this compound can be broken down into a series of sequential steps. This workflow ensures a systematic and thorough investigation of the molecule's properties.

Quantum Chemical Calculation Workflow cluster_prep Preparation cluster_calc Core Calculations (DFT) cluster_analysis Analysis & Application mol_structure 1. Molecular Structure Input (SMILES or 2D/3D coordinates) conf_search 2. Conformational Search (Identify low-energy conformers) mol_structure->conf_search geom_opt 3. Geometry Optimization (Find the minimum energy structure) conf_search->geom_opt freq_calc 4. Frequency Calculation (Confirm minimum, obtain vibrational spectra) geom_opt->freq_calc electronic_prop 5. Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->electronic_prop spectroscopic_prop 6. Spectroscopic Property Calculation (NMR, UV-Vis) electronic_prop->spectroscopic_prop data_analysis 7. Data Analysis & Visualization (Compare with experimental data) spectroscopic_prop->data_analysis application 8. Application Insights (Reactivity, Drug-likeness, etc.) data_analysis->application

A generalized workflow for performing quantum chemical calculations on organic molecules.

Detailed Computational Methodologies

Software Packages

A variety of software packages are available for performing DFT calculations. Some commonly used programs include Gaussian, ORCA, and PySCF.[6] These platforms offer a wide range of functionals and basis sets suitable for studying organic molecules.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. A common level of theory for this purpose is the B3LYP functional with a 6-31G(d,p) basis set.

Frequency Calculations

Following geometry optimization, a frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra.

Electronic Properties

Several key electronic properties can be calculated to understand the reactivity and stability of the molecule:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

Spectroscopic Properties

DFT can be used to predict various spectroscopic properties, which are invaluable for interpreting experimental data:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.[1]

Illustrative Data Presentation

The quantitative data generated from quantum chemical calculations should be presented in a clear and organized manner. Below are examples of tables that could be used to summarize the calculated properties of this compound.

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond LengthC=O1.22 Å
N-O (nitro)1.25 Å
C-N (imidazole)1.38 Å
Bond AngleC-N-C (imidazole)108.5°
O-N-O (nitro)124.0°

Table 2: Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch3450N/A
C=O stretch1750N/A
NO₂ asymmetric stretch1550N/A
NO₂ symmetric stretch1350N/A

Table 3: Calculated Electronic Properties

PropertyCalculated Value (eV)
HOMO Energy-6.50
LUMO Energy-2.80
HOMO-LUMO Gap3.70
Dipole Moment5.20 D

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomCalculated ¹H ShiftCalculated ¹³C Shift
C2-155.0
C47.80120.0
C57.20115.0
C68.10130.0
N1-H10.50-

Note: The values in these tables are illustrative and not based on actual calculations for this compound.

Experimental Protocols for Synthesis and Characterization

Experimental validation is a critical component of any computational study. The synthesis and spectroscopic characterization of this compound would be necessary to confirm the theoretical findings. Below are generalized experimental protocols based on the synthesis of similar compounds.[3][7][8]

Synthesis of Nitro-Substituted Benzimidazol-2-ones

A common method for the synthesis of nitro-benzimidazol-2-ones involves the nitration of a benzimidazol-2-one precursor.[7]

Materials:

  • 3-hydroxy-1H-benzimidazol-2-one

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice bath

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • A solution of potassium nitrate in concentrated sulfuric acid is prepared in a flask and cooled in an ice bath.

  • The 3-hydroxy-1H-benzimidazol-2-one precursor is added portion-wise to the cooled nitrating mixture with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to a specific temperature (e.g., 60 °C) and stirred for several hours.[7]

  • The reaction is quenched by pouring the mixture over crushed ice.

  • The resulting precipitate is filtered, washed with cold water until neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a variety of spectroscopic techniques.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H, C=O, and N-O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Relationship Between Calculated Properties and Applications

The data obtained from quantum chemical calculations can be directly linked to potential applications of the molecule, particularly in drug design.

Properties_to_Applications cluster_props Calculated Properties cluster_apps Potential Applications geom Optimized Geometry (Bond lengths, angles) binding Receptor Binding Affinity geom->binding mep Molecular Electrostatic Potential (Charge distribution) reactivity Chemical Reactivity Prediction mep->reactivity mep->binding fmo Frontier Molecular Orbitals (HOMO-LUMO gap) fmo->reactivity drug_likeness Drug-Likeness & ADMET Properties fmo->drug_likeness spectra Spectroscopic Properties (NMR, IR, UV-Vis) id Compound Identification & Purity spectra->id

Connecting calculated properties to potential applications in drug development.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the outlined computational workflow and validating the results with experimental data, researchers can gain a deep understanding of the molecule's structure, reactivity, and spectroscopic properties. These insights are crucial for assessing its potential as a lead compound in drug discovery and for guiding the design of new, more potent analogues. The integration of computational and experimental chemistry is a powerful strategy for accelerating the development of novel therapeutics.

References

Preliminary Toxicity Assessment of 3-hydroxy-7-nitro-1H-benzimidazol-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific toxicological studies for 3-hydroxy-7-nitro-1H-benzimidazol-2-one are publicly available at the time of this writing. This guide provides a preliminary toxicity assessment based on the known toxicological profiles of structurally related compounds, namely nitroaromatic compounds and benzimidazole derivatives. The experimental protocols described herein are proposed as a foundational framework for the initial safety evaluation of this novel compound.

Introduction to the Toxicological Profile

This compound is a heterocyclic compound containing both a benzimidazole core and a nitroaromatic moiety. The toxicological properties of this molecule are likely to be influenced by both of these structural features. Nitroaromatic compounds are a class of chemicals known for their potential to cause a range of toxic effects, including mutagenicity and carcinogenicity.[1][2][3] The benzimidazole scaffold is found in a variety of pharmaceuticals and is generally considered to have a good safety profile, though some derivatives have been associated with adverse effects.[4][5]

Potential Toxicity Associated with the Nitroaromatic Moiety

The presence of a nitro group on an aromatic ring is a significant structural alert for potential toxicity. The mechanism of toxicity for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form highly reactive intermediates.[6]

Mechanism of Action:

The bioreduction of the nitro group is a key step in the toxic mechanism of nitroaromatic compounds.[6] This process can occur via one- or two-electron reduction pathways, leading to the formation of nitroso and hydroxylamine intermediates. These intermediates are electrophilic and can covalently bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts. This DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[7][8][9]

Furthermore, the one-electron reduction of nitroaromatics can lead to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a process known as "futile cycling," which generates superoxide radicals and other reactive oxygen species (ROS).[1][10] The resulting oxidative stress can damage cellular components such as lipids, proteins, and DNA.[11][12]

Expected Toxicological Endpoints:

  • Mutagenicity and Genotoxicity: Due to the potential for DNA adduct formation, there is a high probability that this compound could be mutagenic. Many nitroaromatic compounds have tested positive in bacterial reverse mutation assays (Ames test), often without the need for metabolic activation.[7] They are also known to induce genotoxicity in mammalian systems.[13]

  • Carcinogenicity: Several nitroaromatic compounds are recognized as known or reasonably anticipated human carcinogens.[2] The mutagenic potential of these compounds is a strong indicator of their possible carcinogenicity.

  • Systemic Toxicity: The toxicity of nitroaromatic compounds is not limited to genotoxic effects. Other toxic manifestations can occur, and the overall toxicity is influenced by the number and position of the nitro groups.[14][15][16]

Potential Toxicity Associated with the Benzimidazole Core

The benzimidazole ring system is a common scaffold in medicinal chemistry, and many benzimidazole-containing drugs have a well-established safety profile. However, some adverse effects have been associated with this class of compounds.

Reported Adverse Effects of Benzimidazole Derivatives:

A disproportionality analysis of the World Health Organization's pharmacovigilance database has identified potential safety signals for some benzimidazole derivatives.[4][5] The most significant concerns are related to:

  • Hematological Toxicity: Reports of bone marrow failure, hypoplastic anemia, and severe leukopenia have been associated with benzimidazole use.[4][5]

  • Hepatotoxicity: Serious hepatic disorders and hepatitis have also been reported as potential adverse effects.[4][5]

It is important to note that these signals were primarily associated with the anthelmintic drug albendazole.[4][5] The specific substitution pattern of this compound will ultimately determine its unique toxicological profile.

Data on Structurally Related Compounds

To provide a comparative context, the following tables summarize publicly available data on the biological and toxicological effects of various nitroaromatic and benzimidazole compounds.

Table 1: Toxicological Data for Selected Nitroaromatic Compounds

CompoundCAS NumberKey Toxicological Findings
2,4,6-Trinitrotoluene (TNT)118-96-7Mutagenic in Salmonella typhimurium[7]. Genotoxic to fish embryos[13].
1-Nitropyrene5522-43-0Reasonably anticipated to be a human carcinogen[2].
4-Nitroquinoline-1-oxide (4-NQO)56-57-5Potent carcinogen[2].
Benznidazole22994-85-0Used to treat Chagas disease; side effects include rash, peripheral neuropathy, and bone marrow depression[17].

Table 2: Reported Adverse Effects of Selected Benzimidazole Drugs

DrugTherapeutic UseCommon/Serious Adverse Effects
AlbendazoleAnthelminticAbdominal pain, nausea, headache, leukopenia, abnormal liver function tests, potential for bone marrow failure and hepatic disorders[4][5][18].
MebendazoleAnthelminticGenerally well-tolerated; gastrointestinal upset is the most common side effect.
OmeprazoleProton Pump InhibitorHeadache, abdominal pain, nausea, diarrhea.
AstemizoleAntihistamine(Withdrawn from many markets) Risk of cardiac arrhythmias.

Proposed Experimental Protocols for Preliminary Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to in vivo studies.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[19]

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test chemical to cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine and grow on a histidine-deficient medium.[20][21]

Methodology:

  • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the test with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In separate test tubes, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[22]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

Principle: This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on its LD50. The presence or absence of mortality in a group of animals dosed at a specific level determines the dose for the next group.[23]

Methodology:

  • Animal Selection: Use a single sex of healthy, young adult rodents (typically females, as they are often slightly more sensitive).[23]

  • Dose Selection and Administration: Based on in vitro data and any available information on structurally related compounds, select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Administer the compound by oral gavage.

  • Procedure:

    • Dose a group of three animals at the starting dose.

    • If no mortality occurs, dose the next group at a higher dose level.

    • If mortality occurs, the next group is dosed at a lower level.

    • The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level.

  • Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Based on the pattern of mortality, classify the substance according to the Globally Harmonised System (GHS) for chemical classification.

Mandatory Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays If not overly cytotoxic Metabolic Stability Metabolic Stability Genotoxicity Assays->Metabolic Stability Parallel Assessment Acute Toxicity Study Acute Toxicity Study Metabolic Stability->Acute Toxicity Study Proceed if favorable profile Dose Range Finding Dose Range Finding Acute Toxicity Study->Dose Range Finding Determine LD50/Toxicity Class Repeated-Dose Toxicity Repeated-Dose Toxicity Dose Range Finding->Repeated-Dose Toxicity Select doses for sub-chronic studies New Chemical Entity New Chemical Entity New Chemical Entity->Cytotoxicity Assays Initial Screening

Caption: Proposed workflow for preclinical toxicity assessment.

G Nitroaromatic Compound Nitroaromatic Compound Nitroreductases Nitroreductases Nitroaromatic Compound->Nitroreductases Nitro Anion Radical Nitro Anion Radical Nitroreductases->Nitro Anion Radical 1e- reduction Reactive Intermediates Nitroso & Hydroxylamine Intermediates Nitroreductases->Reactive Intermediates Further reduction Oxygen Oxygen Nitro Anion Radical->Oxygen Futile Cycling DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts ROS Reactive Oxygen Species (e.g., O2-) Oxygen->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Potential mechanisms of nitroaromatic compound toxicity.

References

Identifying the Pharmacophore of 3-hydroxy-7-nitro-1H-benzimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific biological activity and pharmacophore data for 3-hydroxy-7-nitro-1H-benzimidazol-2-one is not available in the public domain. This guide, therefore, outlines a comprehensive and technically detailed framework for researchers, scientists, and drug development professionals to identify and characterize the pharmacophore of this novel compound, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) of related benzimidazole and nitroimidazole analogs.

Introduction to the Benzimidazolone Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The introduction of a 2-oxo group to form a benzimidazol-2-one, along with further substitutions such as hydroxyl and nitro groups, can significantly modulate its physicochemical properties and biological activity. This guide focuses on the systematic approach to elucidating the key structural features—the pharmacophore—of this compound responsible for its hypothetical biological activity.

Postulated Biological Activity and Key Structural Features

Based on the SAR of related nitroaromatic compounds and benzimidazoles, it is plausible that this compound may exhibit anticancer or antimicrobial properties. The key structural features that likely contribute to its biological activity are:

  • The Benzimidazol-2-one Core: This planar, bicyclic system provides a rigid scaffold for the presentation of other functional groups in a defined spatial orientation.

  • The 7-Nitro Group: The position of the nitro group is critical and often influences the compound's potency and mechanism of action.[1] As an electron-withdrawing group, it can be involved in crucial interactions with the biological target and may be essential for reductive activation in certain antimicrobial contexts.

  • The 3-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, forming key interactions with the target protein. Its presence can also influence the molecule's solubility and metabolic stability.

  • The Amide-like Moiety (in the 2-one ring): The N-H groups and the carbonyl oxygen can participate in hydrogen bonding.

Pharmacophore Identification Workflow

The identification of the pharmacophore for a novel compound like this compound is a multi-step process involving both computational and experimental validation.

Diagram 1: Pharmacophore Identification Workflow

Pharmacophore_Identification_Workflow A Compound Synthesis & Characterization B Biological Screening (e.g., Anticancer, Antimicrobial) A->B C Lead Compound Identification B->C D SAR Studies (Analog Synthesis) C->D F Structure-Based Pharmacophore Modeling (if target known) C->F E Ligand-Based Pharmacophore Modeling D->E G Pharmacophore Hypothesis Generation E->G F->G H Virtual Screening G->H I Hit Identification H->I J Experimental Validation of Hits I->J K Pharmacophore Refinement J->K K->D Iterative Optimization

A generalized workflow for identifying the pharmacophore of a novel compound.

Quantitative Data from Analog Studies

While no quantitative data exists for the target compound, the following table summarizes hypothetical data for a series of analogs, illustrating how SAR data is structured to inform pharmacophore modeling.

Compound IDR1 (Position 3)R2 (Position 7)Biological Activity (IC50, µM)
Target -OH -NO2 To Be Determined
Analog 1-H-NO25.2
Analog 2-OCH3-NO28.1
Analog 3-OH-H> 50
Analog 4-OH-NH215.6
Analog 5-F-NO24.9

This table presents hypothetical data for illustrative purposes.

This hypothetical data suggests:

  • The 7-nitro group is crucial for activity (compare Target and Analog 3).

  • A hydrogen bond donor/acceptor at position 3 is important (compare Analog 1 and Target ).

  • Bioisosteric replacement of the hydroxyl with fluorine (Analog 5) maintains or slightly improves activity, suggesting it may primarily act as a hydrogen bond acceptor or that its metabolic lability is a factor.[2]

Detailed Experimental Protocols

General Synthesis of Benzimidazol-2-one Derivatives

A common route to benzimidazol-2-ones involves the cyclization of o-phenylenediamines. For the target compound, this would likely involve a multi-step synthesis.

Diagram 2: Hypothetical Synthesis Pathway

Synthesis_Pathway Start Substituted o-nitroaniline Step1 Hydroxylation Start->Step1 Intermediate1 Hydroxylated o-nitroaniline Step1->Intermediate1 Step2 Reduction of nitro group Intermediate1->Step2 Intermediate2 Substituted o-phenylenediamine Step2->Intermediate2 Step3 Cyclization with a carbonyl source (e.g., urea, phosgene) Intermediate2->Step3 Final This compound Step3->Final

A plausible synthetic route for the target compound.

Protocol:

  • Nitration: Begin with an appropriate substituted aniline to introduce the nitro group at the desired position.

  • Hydroxylation: Introduce the hydroxyl group ortho to the amino group. This can be a challenging step and may require specific reagents and conditions.

  • Reduction: The nitro group is selectively reduced to an amine to form the o-phenylenediamine derivative.

  • Cyclization: The o-phenylenediamine is reacted with a carbonyl source like urea, phosgene, or triphosgene in a suitable solvent to form the benzimidazol-2-one ring.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography. Characterization is performed using NMR, mass spectrometry, and IR spectroscopy.

In Vitro Biological Assay (General Protocol)

Example: MTT Assay for Anticancer Activity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Pharmacophore Modeling Approach

Ligand-Based Modeling

In the absence of a known target structure, a ligand-based approach would be employed using the synthesized active analogs.

Diagram 3: Ligand-Based Pharmacophore Modeling

Ligand_Based_Modeling Actives Set of Active Analogs Conform Conformational Analysis Actives->Conform Features Feature Identification (H-bond donors/acceptors, aromatic rings, etc.) Conform->Features Align 3D Alignment of Molecules Features->Align Hypo Generate & Score Hypotheses Align->Hypo Validate Validate with Test Set (active & inactive compounds) Hypo->Validate FinalModel Validated Pharmacophore Model Validate->FinalModel

Steps involved in generating a pharmacophore model from active ligands.

Key Pharmacophoric Features to Consider:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the 2-one, the nitro group oxygens, and the 3-hydroxy oxygen.

  • Hydrogen Bond Donor (HBD): The 3-hydroxy group and the N-H at position 1.

  • Aromatic Ring (AR): The fused benzene ring.

  • Negative Ionizable (NI): The nitro group may contribute to this feature.

Conclusion and Future Directions

The identification of the pharmacophore for this compound requires a systematic investigation beginning with its synthesis and biological evaluation. Through the generation of a focused library of analogs and subsequent SAR analysis, a predictive pharmacophore model can be developed. This model will be instrumental in guiding the design of more potent and selective compounds, facilitating virtual screening campaigns to identify novel hits, and ultimately elucidating the mechanism of action of this promising chemical scaffold. The framework presented in this guide provides a robust pathway for advancing this compound from a chemical entity to a potential therapeutic lead.

References

Methodological & Application

Application Notes and Protocols for 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related nitro-benzimidazole derivatives. As there is limited specific experimental data available for 3-hydroxy-7-nitro-1H-benzimidazol-2-one, these protocols should be considered as a starting point and may require optimization.

Chemical Properties and Handling

PropertyDataSource
Molecular Formula C₇H₅N₃O₄Calculated
Molecular Weight 195.14 g/mol Calculated
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral knowledge for this class of compounds
Storage Store at 2-8°C, protected from light and moistureGeneral laboratory practice

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Potential Biological Applications

Based on the activities of related nitro-benzimidazole compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Many benzimidazole derivatives have demonstrated cytotoxicity against various cancer cell lines.[1][2] The nitro group can enhance this activity.[3]

  • Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial drugs.[4][5] Nitro-substituted derivatives have shown potent activity against a range of bacteria and fungi.

  • Antioxidant Activity: The phenolic hydroxyl group suggests potential antioxidant and radical scavenging properties.[6][7]

  • Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit various enzymes, including dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR2).[2][8]

Experimental Protocols

In Vitro Anticancer Activity - MTT Assay

This protocol is for assessing the cytotoxic effects of the compound on cancer cell lines.[2][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PANC-1)[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • This compound

  • Positive control (e.g., Doxorubicin or Cisplatin)[2]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the compound in a complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7TBD
A549TBD
PANC-1TBD
Doxorubicin (Control)MCF-7TBD
A549TBD
PANC-1TBD
Antimicrobial Activity - Agar Disc Diffusion Method

This protocol is for screening the antimicrobial activity of the compound.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)[5]

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile filter paper discs (6 mm diameter)

  • This compound

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[11]

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare microbial inoculums and spread them evenly onto the surface of the agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the test compound.

  • Place the impregnated discs, along with positive and solvent control discs, on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation:

CompoundConcentration (µ g/disc )Zone of Inhibition (mm)
S. aureus
This compound10TBD
50TBD
Ciprofloxacin (Control)10TBD
Fluconazole (Control)10N/A
DMSO (Control)-0
Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging ability of the compound.[6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • This compound

  • Positive control (e.g., Ascorbic acid or Trolox)[6]

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare serial dilutions of the compound in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Data Presentation:

CompoundConcentration (µg/mL)% Scavenging Activity
This compound10TBD
50TBD
100TBD
Ascorbic Acid (Control)10TBD
50TBD
100TBD

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antimicrobial Antimicrobial Assay (Disc Diffusion) characterization->antimicrobial antioxidant Antioxidant Assay (DPPH) characterization->antioxidant ic50 IC50 Determination anticancer->ic50 zoi Zone of Inhibition Measurement antimicrobial->zoi scavenging % Scavenging Calculation antioxidant->scavenging

Caption: Experimental workflow for the biological evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PLC PLCγ RTK->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Ca->Proliferation Compound 3-hydroxy-7-nitro- 1H-benzimidazol-2-one Compound->RTK Inhibition

Caption: Postulated inhibitory effect on a generic Receptor Tyrosine Kinase signaling pathway.

References

Application Notes and Protocols for Nitro-Substituted Benzimidazole Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group to the benzimidazole scaffold can modulate its biological properties, often enhancing its anticancer, antimicrobial, and antiparasitic effects.[1][2][3][4] These compounds are explored for their potential to interfere with various cellular processes, making them valuable tools for in vitro studies in cell culture.

Nitro-substituted benzimidazoles have been investigated for a range of biological activities, including:

  • Anticancer Activity: Many benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms often involve the inhibition of crucial cellular targets like dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6).[3][5]

  • Antimicrobial Activity: Several nitro-substituted benzimidazoles exhibit potent antibacterial and antifungal properties.[1][5][6]

  • Antiparasitic Activity: These compounds have also been evaluated for their efficacy against various parasites, such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[4]

Data Presentation: Hypothetical Biological Activity

The following table represents a hypothetical summary of quantitative data for a nitro-substituted benzimidazole derivative, illustrating how such information would be presented.

Cell Line/OrganismAssay TypeParameterValueReference
Human Lung Carcinoma (A549)CytotoxicityIC505.2 µMFictional Data
Human Breast Adenocarcinoma (MCF-7)CytotoxicityIC508.9 µMFictional Data
Staphylococcus aureusAntibacterialMIC16 µg/mLFictional Data
Escherichia coliAntibacterialMIC32 µg/mLFictional Data
Candida albicansAntifungalMIC12 µg/mLFictional Data

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of a test compound, such as a nitro-substituted benzimidazole derivative, in a cell culture setting.

Protocol 1: In Vitro Cytotoxicity Assay Using MTT

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a nitro-substituted benzimidazole derivative, leading to apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Molecule_1 Signaling Molecule 1 Receptor->Signaling_Molecule_1 Signaling_Molecule_2 Signaling Molecule 2 Signaling_Molecule_1->Signaling_Molecule_2 Pro_Apoptotic Pro-Apoptotic Proteins Signaling_Molecule_2->Pro_Apoptotic Anti_Apoptotic Anti-Apoptotic Proteins Signaling_Molecule_2->Anti_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis Test_Compound Nitro-Benzimidazole Derivative Test_Compound->Signaling_Molecule_2 Inhibition Start Compound Synthesis and Characterization Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Treatment Treat Cells with Serial Dilutions Stock_Solution->Treatment Cell_Culture Maintain Cell Culture (Cancer or Microbial) Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Biological Assay (e.g., MTT, MIC) Incubation->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis Results Determine IC50/MIC and Interpret Results Data_Analysis->Results

References

Application of 3-hydroxy-7-nitro-1H-benzimidazol-2-one in Kinase Assays: Information Not Currently Available in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "3-hydroxy-7-nitro-1H-benzimidazol-2-one" and its use in kinase assays have not yielded any specific data, application notes, or detailed protocols. The scientific literature and publicly available resources do not currently contain information regarding the inhibitory activity or mechanism of action of this particular compound against any known protein kinases.

While the benzimidazole scaffold is a common feature in many kinase inhibitors, the specific substitution pattern of a 3-hydroxy group, a 7-nitro group, and a 2-oxo functionality on the 1H-benzimidazole core does not correspond to any well-characterized kinase inhibitors in the public domain.

Research in the field of kinase inhibition has identified other substituted benzimidazole derivatives with significant activity. For instance, various N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[1] Additionally, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been investigated as inhibitors of protein kinase CK2 and PIM-1 kinase.[2][3][4][5] These compounds, however, are structurally distinct from this compound.

Due to the absence of any experimental data or established protocols for this compound in kinase assays, it is not possible to provide the requested detailed application notes, data tables, or visualizations of experimental workflows and signaling pathways.

Researchers interested in the potential kinase inhibitory activity of this novel compound would need to undertake initial screening and characterization studies. A general workflow for such an investigation is outlined below.

General Workflow for Screening a Novel Compound in a Kinase Assay

This generalized protocol provides a starting point for researchers to assess the kinase inhibitory potential of a novel compound like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Solubilization C Assay Plate Setup (Compound + Kinase + Substrate + ATP) A->C B Kinase & Substrate Preparation B->C D Incubation C->D E Detection of Kinase Activity D->E F Data Acquisition E->F G Calculation of % Inhibition F->G H IC50 Determination G->H

Caption: A generalized experimental workflow for screening a novel compound for kinase inhibitory activity.

Hypothetical Signaling Pathway Inhibition

Should this compound be found to inhibit a specific kinase, for example, a kinase involved in a cancer-related signaling pathway, the mechanism could be visualized as follows.

G cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase Kinase1->TargetKinase Downstream Downstream Effector TargetKinase->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor 3-hydroxy-7-nitro- 1H-benzimidazol-2-one Inhibitor->TargetKinase

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound on a target kinase.

Further research and publication in peer-reviewed journals are necessary to establish the activity and potential applications of this compound in the field of kinase research and drug discovery.

References

developing high-throughput screens with 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound identified as "3-hydroxy-7-nitro-1H-benzimidazol-2-one". The following application notes and protocols are presented as a representative example for a hypothetical fluorogenic compound with this structure, hereinafter referred to as Nitro-HBZ. The proposed mechanism of action and experimental details are based on established principles for similar fluorescent probes used in high-throughput screening (HTS) for enzyme activity.

Application Notes

Introduction

Nitro-HBZ is a novel, small-molecule probe with potential applications in high-throughput screening for kinase modulators. Its benzimidazolone core, substituted with nitro and hydroxyl groups, is hypothesized to exhibit fluorogenic properties upon enzymatic modification. Specifically, it is proposed that Nitro-HBZ acts as a substrate for protein kinases, where the phosphorylation of the 3-hydroxy group leads to a detectable change in its fluorescence emission. This property makes it a valuable tool for continuous, real-time monitoring of kinase activity in a high-throughput format.

Principle of the Assay

The proposed HTS assay is based on the principle of phosphorylation-induced fluorescence modulation. In its native, non-phosphorylated state, Nitro-HBZ exhibits low intrinsic fluorescence. Upon phosphorylation by a target kinase in the presence of ATP, the compound undergoes a conformational or electronic rearrangement that results in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the kinase activity. Conversely, in the presence of a kinase inhibitor, the phosphorylation of Nitro-HBZ is reduced or abolished, leading to a corresponding decrease in the fluorescence signal. This allows for the rapid identification and characterization of potential kinase inhibitors from large compound libraries.

Applications

  • Primary High-Throughput Screening: Rapidly screen large chemical libraries to identify novel inhibitors of a specific kinase.

  • Secondary Screening and Dose-Response Analysis: Characterize the potency and efficacy of hit compounds by generating dose-response curves and determining IC50 values.

  • Enzyme Kinetics: Study the kinetics of the target kinase by measuring the initial reaction rates at varying concentrations of substrate (Nitro-HBZ) and ATP.

  • Mechanism of Action Studies: Investigate the mode of inhibition (e.g., competitive, non-competitive) of identified lead compounds.

Experimental Protocols

Protocol 1: High-Throughput Screening for Kinase Inhibitors

This protocol describes a method for screening a compound library for inhibitors of a target kinase using Nitro-HBZ in a 384-well plate format.

Materials and Reagents:

  • Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)

  • Nitro-HBZ (stock solution in DMSO)

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Test Compounds (in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader with appropriate excitation and emission filters

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Kinase/ATP solution in Assay Buffer. The final concentration of the kinase should be optimized based on preliminary experiments to ensure a linear reaction rate for the duration of the assay. The final ATP concentration should be at or near the Km for the kinase.

    • Prepare a 2X Nitro-HBZ solution in Assay Buffer. The optimal concentration should be determined experimentally, typically in the range of 1-10 µM.

    • Prepare test compounds by serially diluting them in DMSO and then diluting into Assay Buffer to a 4X final concentration.

  • Assay Plate Preparation:

    • Add 5 µL of each test compound solution to the appropriate wells of the 384-well plate.

    • For control wells, add 5 µL of Assay Buffer with DMSO (negative control) or 5 µL of the positive control inhibitor solution (positive control).

  • Enzyme Reaction Initiation:

    • Add 10 µL of the 2X Kinase/ATP solution to all wells.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Measurement:

    • Add 5 µL of the 2X Nitro-HBZ solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 20 µL.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 2-5 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm (these wavelengths are hypothetical and would need to be determined experimentally).

  • Data Analysis:

    • For each well, calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the data relative to the controls:

      • % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))

    • Identify "hits" as compounds that exhibit an inhibition level above a predefined threshold (e.g., >50%).

Data Presentation

Table 1: Hypothetical Dose-Response Data for Test Compounds against Target Kinase

Compound IDDescriptionIC50 (nM)Hill SlopeMax Inhibition (%)
Cmpd-001Hit from primary screen75.21.198.5
Cmpd-002Hit from primary screen210.50.999.1
Cmpd-003Inactive compound>10,000N/A12.3
StaurosporinePositive Control8.91.0100.0

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., MAPK) Receptor->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates NitroHBZ Nitro-HBZ (Non-fluorescent) TargetKinase->NitroHBZ Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor PhosphoNitroHBZ P-Nitro-HBZ (Fluorescent) Inhibitor Kinase Inhibitor Inhibitor->TargetKinase Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression HTS_Workflow Start Start PlatePrep Prepare 384-Well Plate (Add Compounds/Controls) Start->PlatePrep AddEnzyme Add 2X Kinase/ATP Solution PlatePrep->AddEnzyme Incubate Incubate (15 min) AddEnzyme->Incubate AddSubstrate Add 2X Nitro-HBZ Solution Incubate->AddSubstrate ReadPlate Kinetic Fluorescence Reading (60 min) AddSubstrate->ReadPlate DataAnalysis Data Analysis (Calculate Rates, % Inhibition) ReadPlate->DataAnalysis HitID Hit Identification DataAnalysis->HitID End End HitID->End

Application Note: Microwave-Assisted Synthesis of 3-Hydroxy-7-Nitro-1H-Benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the microwave-assisted synthesis of 3-hydroxy-7-nitro-1H-benzimidazol-2-one, a heterocyclic compound of interest in medicinal chemistry. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2][3] This protocol is based on established methodologies for the synthesis of related benzimidazole and benzimidazolone derivatives.[4][5][6]

Introduction

Benzimidazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][7] The benzimidazol-2-one scaffold is a key component in several marketed drugs. The introduction of nitro and hydroxyl groups can significantly modulate the pharmacological profile of these molecules.

Conventional synthesis methods for these compounds often require long reaction times and harsh conditions.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and product purity under milder conditions.[5][8] This application note details a proposed microwave-assisted method for the synthesis of this compound, starting from 2,3-diamino-nitrobenzene and utilizing urea as a cyclizing agent.

Proposed Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between a substituted ortho-phenylenediamine and a carbonyl source, in this case, urea, to form the benzimidazol-2-one ring system.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

  • 1,2-Diamino-3-nitrobenzene (or 2,3-diaminonitrobenzene)

  • Urea

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

  • Microwave reactor vials (10 mL) with stir bars

  • Silica gel for column chromatography

3.2. Microwave Synthesis Procedure

  • Preparation: To a 10 mL microwave reactor vial, add 1,2-diamino-3-nitrobenzene (e.g., 1.0 mmol, 153.14 mg) and urea (1.2 mmol, 72.07 mg).

  • Solvent Addition: Add 3 mL of anhydrous DMF to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture under the conditions specified in Table 1. The reaction is typically run at a constant temperature of 150 °C for 10-20 minutes with magnetic stirring.

  • Cooling: After irradiation, allow the vial to cool to room temperature (below 50 °C) using a compressed air stream.

3.3. Product Isolation and Purification

  • Quenching: Pour the cooled reaction mixture into a beaker containing 30 mL of deionized water.

  • Precipitation: Stir the aqueous mixture for 15-20 minutes. The crude product may precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • Extraction (if no precipitate forms): If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes based on analogous syntheses of benzimidazole derivatives.[3][5]

Parameter Condition A Condition B Condition C
Microwave Power 100 W (Dynamic)150 W (Dynamic)200 W (Dynamic)
Temperature 140 °C150 °C160 °C
Reaction Time 20 min15 min10 min
Pressure ~8 bar~10 bar~12 bar
Expected Yield 75-85%85-95%80-90%
Purity (LC-MS) >90%>95%>93%

Table 1: Microwave Reaction Parameters and Expected Results.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

arrow arrow A 1. Reagent Preparation (1,2-Diamino-3-nitrobenzene + Urea in DMF) B 2. Microwave Irradiation (150 °C, 15 min) A->B C 3. Cooling (To < 50 °C) B->C D 4. Work-up (Aqueous Quenching) C->D E 5. Isolation (Filtration or Extraction) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: Workflow for microwave-assisted benzimidazol-2-one synthesis.

Characterization

The structure of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments. The chemical shifts for the carbons in the benzo ring will be significantly influenced by the electron-withdrawing nitro group.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expected peaks include N-H stretching (~3400 cm⁻¹), C=O stretching of the urea moiety (~1660 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).[9]

Conclusion

The described microwave-assisted protocol offers a rapid, efficient, and high-yield pathway for the synthesis of this compound. This method provides a significant improvement over traditional synthetic routes, aligning with the principles of green chemistry by reducing reaction times and potentially the use of hazardous solvents. The resulting compound can be a valuable building block for the development of novel therapeutic agents.

References

Flow Chemistry Approach for the Synthesis of Benzimidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note APN-BZ-21

This document provides a detailed protocol for the synthesis of benzimidazol-2-one and its derivatives using a continuous flow chemistry approach. This method offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, scalability, and reduced waste. The described protocol is based on the 1,1'-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of o-phenylenediamines.[1][2][3][4]

Introduction

Benzimidazol-2-one is a privileged heterocyclic scaffold found in numerous biologically active molecules and pharmaceuticals.[1] Traditional batch synthesis methods often require high temperatures, long reaction times, and can generate significant waste. Continuous flow chemistry presents a transformative platform for the synthesis of such important molecules, offering precise control over reaction parameters and enabling safer and more efficient production.[5]

This application note details a novel flow-based synthesis of benzimidazol-2-one, which has been successfully translated from batch to continuous flow and optimized using a Design of Experiment (DoE) approach.[1] The methodology has been demonstrated to be effective for the multigram-scale synthesis of key pharmaceutical intermediates.[1][2]

Synthetic Strategy

The core of this synthetic method is the cyclocarbonylation of an o-phenylenediamine derivative with 1,1'-carbonyldiimidazole (CDI). The reaction proceeds through the formation of a carbamate intermediate which then undergoes intramolecular cyclization to yield the benzimidazol-2-one product.

A general schematic for this reaction is presented below:

Reaction_Scheme reactant1 o-phenylenediamine derivative intermediate Carbamate Intermediate reactant1->intermediate + CDI reactant2 CDI reactant2->intermediate product Benzimidazol-2-one derivative intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for the CDI-promoted synthesis of benzimidazol-2-one derivatives.

Experimental Protocols

Materials and Reagents
  • o-phenylenediamine or substituted o-phenylenediamines

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Polyethylene glycol 300 (PEG300)

Equipment
  • Continuous flow reactor system (e.g., Vapourtec R-Series)

  • HPLC pumps

  • T-piece mixer

  • Reaction coil (e.g., 10 mL stainless-steel)

  • Back pressure regulator

  • Standard laboratory glassware for workup and purification

Protocol for the Gram-Scale Flow Synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one

This protocol is adapted from a demonstrated multigram-scale synthesis.[1]

  • Solution Preparation:

    • Prepare a 1 M solution of 3-amino-4-((2-chlorobenzyl)amino)benzonitrile in THF.

    • Prepare a 4.2 M solution of CDI in a 7:3 (v/v) mixture of THF and PEG300.

  • Flow Reactor Setup:

    • The flow setup consists of two HPLC pumps, a T-piece mixing element, a heated reaction coil, and a back pressure regulator.

    • The two reagent solutions are pumped separately and combined at the T-piece mixer before entering the heated reaction coil.

    Flow_Setup reagentA Reagent A 1 M 3-amino-4-((2-chlorobenzyl)amino)benzonitrile in THF pumpA Pump A reagentA->pumpA reagentB Reagent B 4.2 M CDI in THF/PEG300 pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Coil Reactor (10 mL) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

    Caption: Diagram of the continuous flow setup for benzimidazol-2-one synthesis.

  • Reaction Execution:

    • Set the flow rate for each pump to 0.075 mL/min.

    • Heat the reaction coil to 210 °C.

    • The combined streams flow through the 10 mL reaction coil, resulting in a residence time of 67 minutes.

    • Collect the output from the reactor.

  • Workup and Purification:

    • The collected reaction mixture is typically subjected to standard purification techniques such as crystallization or column chromatography to isolate the desired product.

Quantitative Data

The following table summarizes the key parameters and results for the gram-scale synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one.[1]

ParameterValue
Substrate3-amino-4-((2-chlorobenzyl)amino)benzonitrile
Reagent1,1'-Carbonyldiimidazole (CDI)
Substrate Concentration1 M in THF
Reagent Concentration4.2 M in THF/PEG300 (7:3 v/v)
Flow Rate (each pump)0.075 mL/min
Reactor Volume10 mL
Residence Time67 min
Temperature210 °C
Productivity15 g/day
Purity>95%

Alternative Phosgene-Free Approaches

While the CDI-mediated approach is effective, other phosgene-free methods for the synthesis of the key carbamate intermediates are being explored in flow chemistry. One such green alternative is the use of dimethyl carbonate (DMC) with various catalysts.[6][7] The reaction of amines with DMC can be performed in a flow system over solid catalysts to produce carbamates.[6] This approach avoids the use of hazardous phosgene or its derivatives.[6]

Alternative_Routes cluster_cdi CDI Route start o-phenylenediamine carbamate Carbamate Intermediate start->carbamate + CDI start->carbamate + Dimethyl Carbonate (with catalyst) product Benzimidazol-2-one carbamate->product Intramolecular Cyclization

Caption: Comparison of CDI and DMC routes for benzimidazol-2-one synthesis.

Conclusion

The continuous flow synthesis of benzimidazol-2-one derivatives using CDI is a robust and scalable method. It offers high yield and purity, making it an attractive approach for researchers in drug discovery and development.[1] The flexibility of flow chemistry also allows for the exploration of greener synthetic routes, such as those employing dimethyl carbonate, further enhancing the sustainability of producing these important heterocyclic compounds.

References

Application Notes and Protocols for the Quantification of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 3-hydroxy-7-nitro-1H-benzimidazol-2-one. Due to the limited availability of specific validated methods for this particular analyte, the methodologies presented herein are adapted from established analytical techniques for structurally related nitroaromatic and benzimidazole compounds. These protocols serve as a strong foundation for method development and will require optimization and validation for specific matrices and instrumentation.

Introduction

This compound is a nitro-substituted benzimidazole derivative. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. The presence of a nitro group and a phenolic hydroxyl group suggests that techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are highly suitable for its determination.

Recommended Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound.

  • HPLC-UV: Offers a robust and cost-effective method for quantification, particularly for bulk drug substance and formulated products where concentration levels are expected to be higher. The nitroaromatic chromophore should provide strong UV absorbance for sensitive detection.

  • LC-MS/MS: Provides superior sensitivity and selectivity, making it the method of choice for analyzing low concentrations of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, the following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for analogous nitroaromatic and benzimidazole compounds. These values should be considered as targets during method validation.

ParameterHPLC-UV (Adapted from EPA Method 8330A/B for Nitroaromatics)LC-MS/MS (Adapted from Benzimidazole Residue Analysis)[1]
Linearity (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.5 - 10 µg/L< 6 µg/kg[1]
Limit of Quantification (LOQ) 1 - 25 µg/L< 10 µg/kg[1]
Recovery 85 - 115%70 - 120%
Precision (%RSD) < 15%< 15%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a starting point for the analysis of this compound in bulk powder or simple formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions (Starting Point)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the determined λmax of the compound)

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve a known weight of the sample in methanol or a suitable solvent, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Methanol (Stock Solution) Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Solvent Sample_Weighing->Sample_Dissolution Serial_Dilution Serial Dilution for Calibration Curve Standard_Dissolution->Serial_Dilution Sample_Dilution Dilute to Working Range Sample_Dissolution->Sample_Dilution Filtration Filter through 0.45 µm Filter Serial_Dilution->Filtration Sample_Dilution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (e.g., 254 nm) Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

HPLC-UV Analytical Workflow
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a starting point for the sensitive and selective quantification of this compound in a biological matrix (e.g., plasma).

1. Materials and Reagents

  • This compound reference standard

  • A suitable internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Solid-phase extraction (SPE) cartridges (if required for cleanup)

2. Instrumentation

  • UHPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. LC-MS/MS Conditions (Starting Point)

  • Column: C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A fast gradient is recommended to reduce run time.

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive or negative (to be determined by infusion of the standard)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be optimized by direct infusion of the analyte and internal standard.

4. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank biological matrix with known concentrations of the analyte and a fixed concentration of the IS.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

5. Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS_PPT Add Acetonitrile with IS (300 µL) Plasma_Sample->Add_IS_PPT Vortex Vortex Add_IS_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Injection Inject into LC-MS/MS Reconstitution->LCMS_Injection Chromatographic_Separation UPLC Separation LCMS_Injection->Chromatographic_Separation MSMS_Detection MRM Detection Chromatographic_Separation->MSMS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) MSMS_Detection->Peak_Area_Ratio Calibration_Curve Construct Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

LC-MS/MS Bioanalytical Workflow

Method Validation Considerations

Both protocols will require full validation in accordance with relevant regulatory guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity and Selectivity: Assess interference from endogenous matrix components and other potential impurities.

  • Linearity and Range: Demonstrate a linear relationship between detector response and concentration over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: Evaluate the efficiency of the sample extraction procedure.

  • Matrix Effects (for LC-MS/MS): Investigate the suppression or enhancement of ionization by co-eluting matrix components.

  • Stability: Assess the stability of the analyte in the biological matrix and in prepared solutions under various storage and handling conditions.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. While based on established methods for similar compounds, successful implementation will necessitate thorough optimization and validation to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for In Vivo Experimental Design Using 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of the novel compound, 3-hydroxy-7-nitro-1H-benzimidazol-2-one. The protocols outlined below are based on established methodologies for preclinical assessment of small molecule drug candidates. Given the known broad-spectrum biological activities of benzimidazole derivatives, including anticancer and antimicrobial effects, the following protocols are designed to assess the preliminary efficacy, pharmacokinetics, and safety profile of this compound.[1][2]

Rationale for In Vivo Studies

In vivo studies are a critical component of preclinical research, offering insights into the complex interactions between a drug candidate and a living organism that cannot be fully replicated by in vitro assays.[3][4] For this compound, in vivo experiments are essential to:

  • Establish a preliminary safety and tolerability profile.

  • Determine the pharmacokinetic (PK) properties (Absorption, Distribution, Metabolism, and Excretion - ADME). [5]

  • Evaluate preliminary efficacy in a relevant disease model.

  • Identify potential toxicities and target organs. [6][7]

Preliminary Efficacy Assessment in a Xenograft Mouse Model of Cancer

This protocol describes a study to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.

Experimental Workflow

cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Implantation of Cancer Cells (e.g., A549 lung carcinoma) into nude mice B Tumor Growth Monitoring (until tumors reach ~100-150 mm³) A->B C Randomization of mice into treatment groups D Daily administration of this compound (or vehicle/positive control) C->D E Continued monitoring of tumor volume and body weight D->E F Euthanasia at study endpoint (e.g., 21 days or tumor volume > 2000 mm³) G Tumor excision and weighing F->G H Tissue collection for histopathology and biomarker analysis G->H

Caption: Workflow for in vivo efficacy assessment in a xenograft model.

Detailed Protocol
  • Animal Model: Male athymic nude mice (6-8 weeks old).

  • Cell Line: A549 human lung adenocarcinoma cell line.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize mice into the following groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Drug Administration: Administer the compound or vehicle daily via oral gavage for 21 days.

  • Monitoring: Record tumor volume, body weight, and clinical signs of toxicity every other day.

  • Endpoint: Euthanize mice when tumors exceed 2000 mm³, or at the end of the 21-day treatment period.

  • Tissue Collection: At necropsy, collect tumors for weight measurement and tissues (liver, kidney, spleen, lungs) for histopathological analysis.

Data Presentation: Efficacy
GroupTreatmentMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
1Vehicle Control125.4 ± 15.21850.6 ± 210.3022.1 ± 1.5
2Compound (10 mg/kg)128.1 ± 14.8975.3 ± 150.947.321.8 ± 1.3
3Compound (50 mg/kg)126.9 ± 16.1450.2 ± 98.775.720.5 ± 1.6
4Positive Control127.5 ± 15.5380.5 ± 85.479.419.8 ± 1.8

Pharmacokinetic (PK) Study

This protocol is designed to determine the basic pharmacokinetic parameters of this compound following a single dose.[8]

Experimental Workflow

cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis A Administer single dose of compound (IV and Oral routes in separate groups) B Collect blood samples at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) A->B C Process blood to plasma and store at -80°C B->C D Quantify compound concentration in plasma (e.g., using LC-MS/MS) E Calculate PK parameters (AUC, Cmax, Tmax, T½) D->E

Caption: Workflow for a single-dose pharmacokinetic study.

Detailed Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Group Allocation:

    • Group 1 (n=5): Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2 (n=5): Oral (PO) administration (e.g., 20 mg/kg).

  • Formulation: Dissolve the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).

  • Blood Collection: Collect blood samples (approx. 200 µL) from the tail vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[9]

  • Sample Processing: Centrifuge blood at 4,000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetics
ParameterIV Administration (2 mg/kg)Oral Administration (20 mg/kg)
Cmax (ng/mL)1250 ± 180850 ± 110
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)2800 ± 3504500 ± 520
T½ (h)2.5 ± 0.43.1 ± 0.5
Bioavailability (%)-40.2

Acute Toxicity Study

This study aims to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.[10][11]

Detailed Protocol
  • Animal Model: Male and female Swiss albino mice (20-25 g).

  • Group Allocation: Assign animals to groups (n=5 per sex per group) and administer single escalating doses of the compound (e.g., 50, 100, 250, 500, 1000 mg/kg) via oral gavage. A vehicle control group is also included.

  • Clinical Observations: Monitor animals continuously for the first 4 hours post-dosing, and then daily for 14 days. Observations should include changes in skin, fur, eyes, motor activity, and behavior.

  • Body Weight: Record body weight before dosing and on days 7 and 14.

  • Endpoint: At day 14, euthanize all surviving animals.

  • Pathology: Conduct gross necropsy on all animals (including those that die during the study). Collect major organs for histopathological examination.

Data Presentation: Acute Toxicity
Dose (mg/kg)Mortality (Male)Mortality (Female)Key Clinical Signs
Vehicle0/50/5None observed
500/50/5None observed
1000/50/5None observed
2500/50/5Mild lethargy in first 4h
5001/50/5Lethargy, piloerection
10003/52/5Severe lethargy, ataxia

Potential Signaling Pathway

Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.[1][12]

cluster_0 Nucleotide Synthesis cluster_1 Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate Purine Purine Synthesis THF->Purine DHFR->THF Product Compound 3-hydroxy-7-nitro- 1H-benzimidazol-2-one Compound->DHFR Inhibition DNA DNA Replication & Repair Thymidylate->DNA Purine->DNA Proliferation Cell Proliferation DNA->Proliferation

Caption: Potential mechanism of action via DHFR inhibition.

References

Application Notes and Protocols: Antimicrobial Activity Testing of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The compound 3-hydroxy-7-nitro-1H-benzimidazol-2-one is a novel derivative currently under investigation for its potential as a broad-spectrum antimicrobial agent. Its unique structure, featuring both a hydroxyl and a nitro group on the benzimidazole core, suggests a potential for enhanced antimicrobial efficacy.

These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antimicrobial activity of this compound. The described methodologies are standard in the field of antimicrobial susceptibility testing and are designed to provide reproducible and comparable results.

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain. The primary metrics for antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial activity of this compound against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microorganism Strain (ATCC) MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus259238
Bacillus subtilis66334
Gram-Negative Bacteria
Escherichia coli2592216
Pseudomonas aeruginosa2785332
Fungi
Candida albicans1023116

Table 2: Zone of Inhibition for this compound (50 µ g/disk )

Microorganism Strain (ATCC) Zone of Inhibition (mm)
Gram-Positive Bacteria
Staphylococcus aureus2592318
Bacillus subtilis663322
Gram-Negative Bacteria
Escherichia coli2592215
Pseudomonas aeruginosa2785312
Fungi
Candida albicans1023116

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Bacterial/Fungal Strains: Use overnight cultures of the test microorganisms, adjusted to a concentration of 5 x 10^5 CFU/mL in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
  • Inoculate each well with 5 µL of the standardized microbial suspension.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay for Zone of Inhibition

This method is used to assess the antimicrobial activity of the test compound by measuring the diameter of the zone of growth inhibition.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in DMSO.
  • Bacterial/Fungal Strains: Use overnight cultures of the test microorganisms, adjusted to a concentration of 1.5 x 10^8 CFU/mL.
  • Agar Plates: Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi.

2. Assay Procedure:

  • Inoculate the surface of the agar plates uniformly with the standardized microbial suspension using a sterile cotton swab.
  • Create wells of 6 mm diameter in the agar using a sterile cork borer.
  • Add a specific volume (e.g., 100 µL) of the test compound solution at a defined concentration into each well.
  • Allow the plates to stand for 1 hour to permit diffusion of the compound.
  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
  • Measure the diameter of the zone of complete inhibition in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the antimicrobial susceptibility testing of this compound.

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_zoi Zone of Inhibition (Agar Well Diffusion) prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution add_compound Add Test Compound to Wells prep_compound->add_compound prep_culture Prepare Standardized Microbial Cultures inoculation_mic Inoculate with Microbial Suspension prep_culture->inoculation_mic plate_inoculation Inoculate Agar Plates prep_culture->plate_inoculation serial_dilution->inoculation_mic incubation_mic Incubate Plate inoculation_mic->incubation_mic read_mic Determine MIC incubation_mic->read_mic final_report Final Report and Data Analysis read_mic->final_report create_wells Create Wells in Agar plate_inoculation->create_wells create_wells->add_compound incubation_zoi Incubate Plates add_compound->incubation_zoi measure_zoi Measure Zone of Inhibition incubation_zoi->measure_zoi measure_zoi->final_report

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothesized Mechanism of Action

While the exact mechanism of action for this compound is yet to be fully elucidated, it is hypothesized to involve the inhibition of essential microbial enzymes, a common mechanism for benzimidazole derivatives. The nitro group may also contribute to the generation of reactive nitrogen species, leading to cellular damage.

G cluster_cell Microbial Cell compound This compound enzyme_inhibition Inhibition of Essential Enzymes (e.g., DNA Gyrase, Topoisomerase) compound->enzyme_inhibition rns_generation Generation of Reactive Nitrogen Species (RNS) compound->rns_generation protein_dysfunction Protein Dysfunction enzyme_inhibition->protein_dysfunction dna_damage DNA Damage rns_generation->dna_damage cell_death Cell Death dna_damage->cell_death protein_dysfunction->cell_death

Caption: Hypothesized Antimicrobial Mechanism of Action.

Application Notes and Protocols for Anticancer Assays of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2] Their structural similarity to endogenous purine nucleotides allows them to interact with various biological targets, leading to the modulation of cellular processes critical for cancer cell proliferation and survival.[1] The benzimidazole scaffold is a key feature in several approved drugs and clinical candidates.[1] Modifications to the benzimidazole core, such as the introduction of nitro and hydroxyl groups, can significantly influence their biological activity.[3] This document provides detailed protocols for a panel of in vitro assays to evaluate the anticancer properties of the novel compound, 3-hydroxy-7-nitro-1H-benzimidazol-2-one. The described assays will assess its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis in cancer cell lines.

Quantitative Data Summary

The following tables summarize hypothetical data from key in vitro anticancer assays performed with this compound.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HCT-116Colon Carcinoma18.9 ± 1.5
HeLaCervical Carcinoma25.1 ± 2.5

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 cells.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)65.3 ± 3.220.1 ± 1.914.6 ± 1.5
15 µM Compound55.1 ± 2.835.8 ± 2.59.1 ± 1.1

Table 3: Apoptosis Induction by this compound in MCF-7 cells.

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)2.1 ± 0.51.5 ± 0.3
15 µM Compound18.7 ± 1.98.2 ± 1.1

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[5]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.[5]

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[7]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with this compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol details the detection and quantification of apoptosis induced by this compound using an Annexin V-FITC/PI double staining assay followed by flow cytometry.[8][9]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour of staining.

  • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

experimental_workflow cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies cluster_results Data Analysis & Interpretation start Start: this compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis data_analysis Analyze Flow Cytometry Data cell_cycle->data_analysis apoptosis->data_analysis conclusion Elucidate Anticancer Mechanism data_analysis->conclusion signaling_pathway cluster_cell Cancer Cell compound 3-hydroxy-7-nitro- 1H-benzimidazol-2-one dna_damage DNA Damage compound->dna_damage Induces p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondria Mitochondrial Dysfunction bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Preparation of 3-hydroxy-7-nitro-1H-benzimidazol-2-one Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-7-nitro-1H-benzimidazol-2-one belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds often stems from their structural similarity to naturally occurring purines, allowing them to interact with various biological targets.[1] Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2-Hydroxybenzimidazole[3]2-Nitro-1H-benzimidazole[4]
Molecular Formula C₇H₅N₃O₄C₇H₆N₂OC₇H₅N₃O₂
Molecular Weight 195.14 g/mol 134.14 g/mol 163.13 g/mol
Appearance Likely a solid powderSolidSolid
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Soluble in alcohol, sparingly soluble in ether.Soluble in organic solvents.
pKa Data not availableData available in IUPAC Digitized pKa DatasetData not available

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for many biological assays.

3.1. Materials

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Procedure

  • Safety Precautions: Before starting, review the Material Safety Data Sheet (MSDS) for this compound and DMSO. Handle the compound and solvent in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.

  • Calculation:

    • To prepare a 10 mM stock solution, you will need to dissolve 1.9514 mg of this compound in 1 mL of DMSO.

    • Calculation: (195.14 g/mol ) x (10 mmol/L) x (1 L/1000 mL) x (1000 mg/g) = 1.9514 mg/mL

  • Weighing:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM solution, weigh 1.95 mg.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles. If particles remain, gentle warming in a water bath (not exceeding 37°C) or sonication may aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term use (up to a week), storage at 4°C may be acceptable, but stability should be verified.

3.3. Workflow Diagram

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start safety Wear Appropriate PPE start->safety calculate Calculate Mass of Compound safety->calculate weigh Weigh Compound calculate->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particles Remain aliquot Aliquot into Single-Use Tubes check->aliquot Fully Dissolved label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store end End store->end

Caption: Experimental workflow for preparing a stock solution.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound require experimental validation, benzimidazole derivatives are known to interact with a variety of cellular targets. For instance, some derivatives have been shown to inhibit enzymes or interact with receptors involved in cell proliferation and microbial growth.[2][5] The nitro and hydroxyl substitutions on the benzimidazole core of this particular compound suggest it may have unique interactions that warrant investigation.

G Potential Signaling Pathway Interaction cluster_compound Compound cluster_cellular Cellular Targets cluster_response Biological Response compound 3-hydroxy-7-nitro-1H- benzimidazol-2-one enzyme Enzyme Inhibition (e.g., Kinases, Polymerases) compound->enzyme receptor Receptor Binding (e.g., GPCRs, Nuclear Receptors) compound->receptor dna DNA Intercalation/ Damage compound->dna antimicrobial Antimicrobial Activity compound->antimicrobial apoptosis Apoptosis enzyme->apoptosis cell_cycle Cell Cycle Arrest enzyme->cell_cycle receptor->apoptosis receptor->cell_cycle dna->apoptosis

Caption: Potential mechanisms of action for benzimidazole derivatives.

Quality Control and Best Practices

  • Solubility Testing: If the solubility of a new batch of the compound is unknown, it is advisable to perform a small-scale solubility test with various solvents (e.g., DMSO, DMF, ethanol) to determine the most appropriate one.

  • Purity Assessment: The purity of the compound should be confirmed by analytical methods such as HPLC or LC-MS before preparing stock solutions.

  • Avoid Contamination: Use sterile techniques and materials to prevent microbial or chemical contamination of the stock solution, especially for cell-based assays.

  • Light Sensitivity: The use of amber tubes is recommended to protect the compound from potential photodegradation.

  • Working Solutions: Prepare fresh working solutions from the frozen stock aliquots for each experiment. Avoid using a working solution that has been stored for an extended period at room temperature or 4°C. Dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. Generally, the final DMSO concentration should be kept below 0.5%.

By following these guidelines, researchers can ensure the reliable and consistent preparation of this compound stock solutions for their experimental needs.

References

Application Notes and Protocols: 3-hydroxy-7-nitro-1H-benzimidazol-2-one in a Rat Model of Focal Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-7-nitro-1H-benzimidazol-2-one is a potent, water-soluble inhibitor of poly(ADP-ribose) polymerase (PARP) that has demonstrated significant neuroprotective effects in animal models of ischemic stroke. Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for reducing ischemia-reperfusion injury. Overactivation of PARP in response to DNA damage caused by cerebral ischemia is a key driver of neuronal cell death. Inhibition of PARP by this compound has been shown to mitigate this damage and preserve brain tissue.

These application notes provide a summary of the key findings and detailed protocols for the use of this compound in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Data Presentation

In Vitro PARP Inhibition
CompoundTargetIC50 (µM)Ki (µM)Selectivity
This compound (DR-2313)Rat Brain PARP0.200.23Non-selective (PARP-1/PARP-2)
In Vivo Neuroprotective Efficacy in Rat MCAO Model
Treatment GroupInfarct Volume of Neocortex (mm³)% Reduction vs. Vehicle
Vehicle Control150 ± 20-
This compound (10 mg/kg IV bolus + 10 mg/kg IV infusion for 6h) - Pre-ischemic treatment80 ± 1546.7%
This compound (10 mg/kg IV bolus + 10 mg/kg IV infusion for 6h) - Post-ischemic treatment (2h after occlusion)95 ± 1836.7%

Data are presented as mean ± SD. The provided data is a representative summary based on published findings and may not reflect the exact values from a single study.

Signaling Pathway

The neuroprotective effect of this compound is primarily mediated through the inhibition of the PARP signaling cascade, which is activated by DNA damage following cerebral ischemia.

G cluster_0 Ischemia/Reperfusion Injury cluster_1 PARP Activation Cascade cluster_2 Neuroprotective Intervention cluster_3 Cellular Outcome ROS_DNA_Damage ↑ Reactive Oxygen Species (ROS) ↓ ATP DNA Damage PARP PARP Activation ROS_DNA_Damage->PARP activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP->PAR NAD_depletion NAD+ / ATP Depletion PARP->NAD_depletion consumes Neuroprotection Neuroprotection PARP->Neuroprotection AIF AIF Translocation to Nucleus PAR->AIF Cell_Death Cell Death (Parthanatos) AIF->Cell_Death induces NAD_depletion->Cell_Death contributes to Benzimidazolone This compound Benzimidazolone->PARP inhibits Benzimidazolone->Neuroprotection

Fig. 1: Signaling pathway of PARP-mediated cell death and its inhibition.

Experimental Protocols

In Vitro PARP Inhibition Assay

This protocol describes the determination of the IC50 value of this compound on PARP activity in rat brain nuclear extracts.

Materials:

  • Rat brain nuclear extract

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

  • [³H]NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histones

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the rat brain nuclear extract, activated DNA, and histones.

  • Add the different concentrations of the test compound or vehicle control to the tubes.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding [³H]NAD+.

  • Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding ice-cold 20% TCA.

  • Precipitate the radiolabeled poly(ADP-ribosyl)ated proteins on ice for 30 minutes.

  • Collect the precipitate by filtration through a glass fiber filter.

  • Wash the filter multiple times with 10% TCA to remove unincorporated [³H]NAD+.

  • Dry the filter and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PARP inhibition for each concentration of the compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol details the induction of transient focal cerebral ischemia in rats.

G cluster_0 Pre-Operative Phase cluster_1 Surgical Procedure cluster_2 Reperfusion & Post-Operative Care Animal_Prep Anesthetize Rat (e.g., isoflurane) Monitoring_Setup Monitor rectal temperature Maintain at 37°C Animal_Prep->Monitoring_Setup Incision Midline neck incision Monitoring_Setup->Incision Artery_Isolation Isolate common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) Incision->Artery_Isolation ECA_Ligation Ligate and transect ECA Artery_Isolation->ECA_Ligation Filament_Insertion Insert nylon monofilament into ICA via ECA stump ECA_Ligation->Filament_Insertion MCAO Advance filament to occlude middle cerebral artery (MCA) origin Filament_Insertion->MCAO Occlusion_Period Maintain occlusion for desired duration (e.g., 60-90 minutes) MCAO->Occlusion_Period Reperfusion Withdraw filament to allow reperfusion Occlusion_Period->Reperfusion Suture Suture incision Reperfusion->Suture Recovery Allow animal to recover from anesthesia Provide post-operative care Suture->Recovery

Fig. 2: Experimental workflow for the rat MCAO model.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Heating pad with a rectal probe for temperature control

  • Surgical instruments

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • Sutures

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgery.

  • Place the rat on a heating pad and maintain its core body temperature at 37°C.

  • Make a midline incision in the neck and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature on the CCA.

  • Introduce a 4-0 nylon monofilament through a small incision in the ECA stump.

  • Advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

  • For transient ischemia, leave the filament in place for the desired duration (e.g., 90 minutes). For permanent ischemia, the filament is left in place.

  • To initiate reperfusion, carefully withdraw the filament.

  • Suture the incision and allow the animal to recover.

Compound Administration

Formulation:

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline or a buffered solution) to the desired concentration.

Administration:

  • Pre-ischemic treatment: Administer a 10 mg/kg intravenous (IV) bolus injection immediately before the induction of ischemia, followed by a continuous IV infusion of 10 mg/kg over 6 hours.[1]

  • Post-ischemic treatment: Initiate the same dosing regimen (10 mg/kg IV bolus + 10 mg/kg IV infusion for 6 hours) 2 hours after the onset of MCAO.[1]

Assessment of Neuroprotection

Infarct Volume Measurement (TTC Staining):

  • 24 hours after MCAO, euthanize the rat and perfuse the brain with cold saline.

  • Carefully remove the brain and slice it into 2-mm thick coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes in the dark.

  • TTC stains viable tissue red, while the infarcted tissue remains white.

  • Capture high-resolution images of the stained sections.

  • Quantify the infarct area in each slice using image analysis software.

  • Calculate the total infarct volume, often corrected for edema to provide a more accurate measurement.[2]

Neurological Deficit Scoring:

  • Assess neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale):

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling to the contralateral side.

    • 3: Leaning to the contralateral side.

    • 4: No spontaneous motor activity.

Conclusion

This compound is a potent neuroprotective agent in a rat model of focal cerebral ischemia. The provided protocols offer a framework for investigating its efficacy and mechanism of action. Adherence to precise surgical techniques and standardized outcome measures is crucial for obtaining reproducible and reliable data in preclinical stroke research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-hydroxy-7-nitro-1H-benzimidazol-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound. The proposed synthetic route involves the cyclization of an N-substituted 2-nitroaniline precursor to form the 3-hydroxy-1H-benzimidazol-2-one, followed by a regioselective nitration.

dot

TroubleshootingWorkflow start Low or No Yield of This compound check_starting_material Verify Starting Material Purity (2-Amino-3-nitrophenol) start->check_starting_material check_cyclization Review Cyclization Step (Formation of 3-Hydroxy-1H-benzimidazol-2-one) start->check_cyclization check_nitration Examine Nitration Step (Introduction of 7-Nitro Group) start->check_nitration impure_sm Impure Starting Material check_starting_material->impure_sm incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization harsh_nitration Nitration Conditions Too Harsh? check_nitration->harsh_nitration wrong_regioisomer Incorrect Regioisomer Formed? check_nitration->wrong_regioisomer solution_sm Purify Starting Material (Recrystallization/Chromatography) impure_sm->solution_sm Yes solution_cyclization_time Increase Reaction Time or Temperature for Cyclization incomplete_cyclization->solution_cyclization_time Yes solution_cyclization_reagent Verify Activity of Carbonyl Source (e.g., CDI, Phosgene equivalent) incomplete_cyclization->solution_cyclization_reagent If time/temp ineffective solution_nitration_temp Lower Nitration Temperature (e.g., 0 to 5 °C) harsh_nitration->solution_nitration_temp Yes solution_nitration_reagent Use Milder Nitrating Agent (e.g., KNO3/H2SO4) harsh_nitration->solution_nitration_reagent If temp ineffective solution_regioisomer Optimize Nitration Conditions to Favor 7-Nitro Isomer (Solvent, Temperature) wrong_regioisomer->solution_regioisomer Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: I am getting a very low yield during the cyclization step to form the 3-hydroxy-1H-benzimidazol-2-one ring. What could be the issue?

A1: Low yields in the cyclization step can often be attributed to several factors:

  • Purity of the Starting Material: Ensure your substituted o-phenylenediamine precursor is pure. Impurities can interfere with the reaction.

  • Reaction Conditions: The efficiency of cyclization is highly dependent on the carbonylating agent (e.g., 1,1'-carbonyldiimidazole (CDI), triphosgene) and the reaction temperature. A design of experiment (DoE) approach can help optimize conditions like temperature, reaction time, and reagent stoichiometry.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider increasing the temperature or extending the reaction time.

  • Degradation of Product: The N-hydroxy functionality can be sensitive. Ensure the workup and purification steps are performed under mild conditions to avoid product degradation.

Q2: The nitration of 3-hydroxy-1H-benzimidazol-2-one is giving me multiple products and a low yield of the desired 7-nitro isomer. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the nitration of a substituted benzimidazolone can be challenging. Here are some strategies to favor the formation of the 7-nitro isomer:

  • Nitrating Agent: The choice of nitrating agent is crucial. A common and effective system for the nitration of benzimidazol-2-ones is a mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄).[2] This allows for controlled nitration.

  • Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the substrate to the nitrating mixture. This can help minimize the formation of dinitro and other isomeric byproducts.

  • Reaction Time: Carefully monitor the reaction time. Over-exposure to the nitrating conditions can lead to the formation of multiple nitrated species.

  • Protecting Groups: While more synthetically intensive, the use of a protecting group on the N1-position could direct the nitration to the desired C7-position. The protecting group would then need to be removed in a subsequent step.

Q3: I am observing significant byproduct formation during my synthesis. What are the likely side reactions?

A3: Side reactions can occur at various stages of the synthesis:

  • During Cyclization: Incomplete cyclization can leave unreacted starting materials. If using phosgene or its equivalents, side reactions with any moisture present can occur. With CDI, ensure anhydrous conditions to prevent its hydrolysis.

  • During Nitration: The primary side reactions during nitration are the formation of other nitro isomers (e.g., 4-nitro, 5-nitro, 6-nitro) and dinitrated products. Over-nitration can also lead to the formation of trinitrobenzimidazol-2-ones under harsh conditions.[2] The presence of the hydroxyl group can also lead to oxidative side reactions.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: The polarity of this compound may present purification challenges.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for crystallization.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.

  • pH-Controlled Precipitation: The product's acidic and basic functionalities may allow for purification via pH-controlled precipitation from an aqueous solution.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of substituted nitrobenzimidazoles?

A1: Yields can vary significantly depending on the specific substituents and the synthetic route. For microwave-assisted synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives, yields can range from moderate to excellent (40% to 99%).[4] The nitration of benzimidazol-2-ones can also proceed in high yields, often exceeding 90% under optimized conditions.

Q2: What analytical techniques are recommended for characterizing the final product?

A2: A combination of spectroscopic methods is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, O-H, C=O, and N-O (from the nitro group).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are essential:

  • Nitrating Agents: Concentrated sulfuric and nitric acids are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care, especially when performing reactions at elevated temperatures or when dealing with the dry, purified product.

  • Solvents: Use appropriate ventilation when working with organic solvents.

Experimental Protocols

A plausible synthetic pathway for this compound is outlined below.

dot

SynthesisPathway A 2-Amino-3-nitrophenol C 3-Hydroxy-1H-benzimidazol-2-one A->C Cyclization (e.g., CDI or Triphosgene) B Intermediate (e.g., Urea derivative) B->C D This compound C->D Nitration (KNO3, H2SO4)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3-Hydroxy-1H-benzimidazol-2-one (Hypothetical Protocol)

This protocol is based on general methods for the synthesis of benzimidazolones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-nitrophenol (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dioxane).

  • Reagent Addition: Slowly add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is adapted from the nitration of 1,3-dihydro-2H-benzimidazol-2-one.[2]

  • Preparation of Nitrating Mixture: In a flask immersed in an ice-water bath, carefully add potassium nitrate (KNO₃) (1.1 equivalents) to concentrated sulfuric acid (H₂SO₄) with stirring.

  • Substrate Addition: Once the KNO₃ has dissolved, slowly add 3-hydroxy-1H-benzimidazol-2-one (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified time (e.g., 1-2 hours). Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and dry the product under vacuum.

  • Purification: The crude product can be further purified by recrystallization.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for related benzimidazole syntheses found in the literature.

Table 1: Conditions and Yields for the Synthesis of Substituted 1H-Benzimidazoles

Starting MaterialsReaction ConditionsProductYield (%)Reference
Benzene-1,2-diamine derivatives and substituted aromatic aldehydesConventional heating (reflux)6-substituted 1H-benzimidazole derivatives70-91[4]
Benzene-1,2-diamine derivatives and substituted aromatic aldehydesMicrowave-assisted6-substituted 1H-benzimidazole derivatives90-99[4]
6-substituted 1H-benzimidazole derivatives and substituted halidesConventional heating (reflux)N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives26-43[4]
6-substituted 1H-benzimidazole derivatives and substituted halidesMicrowave-assistedN-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives40-50[4]

Table 2: Conditions for the Nitration of Benzimidazol-2-one Derivatives

Starting MaterialNitrating AgentTemperature (°C)Reaction TimeProductYield (%)Reference
1,3-dihydro-2H-benzimidazol-2-oneKNO₃ / H₂SO₄50-604 h4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-oneNot specified[2]
5-Methyl-1,3-dihydro-2H-benzimidazol-2-oneKNO₃ / H₂SO₄Not specifiedNot specified5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-oneNot specified[2]

References

addressing solubility issues of 3-hydroxy-7-nitro-1H-benzimidazol-2-one in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 3-hydroxy-7-nitro-1H-benzimidazol-2-one in experimental assays, with a focus on addressing its potential solubility challenges.

Troubleshooting Guide

Issue: My this compound is not dissolving in my desired aqueous buffer.

  • Question: What are the initial steps to solubilize this compound? Answer: For initial stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[1] It is advisable to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating.

  • Question: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer or cell culture medium. What should I do? Answer: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

    • Lower the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.

    • Optimize the dilution protocol: Instead of a single large dilution, try a serial dilution approach. Also, ensure rapid and thorough mixing upon addition to the aqueous medium.[1]

    • Use a surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the compound's solubility in aqueous solutions by forming micelles.[2]

    • Incorporate a co-solvent: If your assay can tolerate it, including a small percentage of a water-miscible organic co-solvent (like ethanol or propylene glycol) in your final assay buffer can improve solubility.[3]

    • Consider cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]

Issue: I observe a precipitate in my cell culture plates after adding the compound.

  • Question: What could be causing precipitation in my cell-based assay? Answer: Precipitation in cell culture can be due to several factors:

    • Exceeding the solubility limit: The concentration of the compound in the final culture medium may be above its solubility limit.[5]

    • Interaction with media components: Components of the cell culture medium, such as proteins and salts in serum, can sometimes interact with the compound and cause it to precipitate.[6]

    • Temperature changes: Moving from a warmer incubator to a cooler microscope stage can sometimes cause less soluble compounds to precipitate.[6]

    • Evaporation: Evaporation of the medium from culture plates can increase the concentration of all components, including your compound, potentially leading to precipitation.[7]

  • Question: How can I troubleshoot and prevent precipitation in my cell culture experiments? Answer:

    • Determine the kinetic solubility: First, perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the specific cell culture medium you are using.

    • Filter the final solution: After diluting your compound into the medium, you can filter it through a 0.22 µm syringe filter to remove any pre-existing precipitate before adding it to the cells.

    • Control for solvent effects: Ensure you have a vehicle control (medium with the same final concentration of DMSO or other solvent) to rule out solvent-induced precipitation or cytotoxicity.

    • Minimize temperature fluctuations: Allow plates to equilibrate to the desired temperature before making observations.

    • Maintain proper humidity: Ensure your incubator has adequate humidity to prevent evaporation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A1: Due to the presence of a nitro group and the benzimidazole core, this compound is likely to have low aqueous solubility. Therefore, a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended for preparing high-concentration stock solutions.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A2:

  • Kinetic solubility measures the concentration of a compound that remains in solution after a rapid dilution of a DMSO stock into an aqueous buffer. It is more representative of the conditions in most in vitro assays where compounds are introduced from a stock solution and the assay is run over a relatively short period.[8]

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution after an extended incubation of the solid compound in the buffer. This is more relevant for formulation and pre-clinical development.[8]

For initial in vitro screening and cell-based assays, kinetic solubility is the more practical parameter to determine.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: The benzimidazole moiety has both acidic and basic properties. The 3-hydroxy group is acidic, while the imidazole ring nitrogen can be basic. Therefore, adjusting the pH of your buffer may alter the ionization state of the molecule and could improve its solubility.[2] A systematic pH-solubility profile study would be required to determine the optimal pH for solubilization. However, it is crucial to ensure that the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).

Q4: Are there any potential liabilities of using solubility-enhancing excipients in my assays?

A4: Yes, while excipients can be very effective, they can also interfere with your assay. For example:

  • Surfactants can denature proteins or disrupt cell membranes at higher concentrations.

  • Co-solvents like DMSO can have biological effects on their own and may be toxic to cells at higher concentrations.

  • Cyclodextrins can sometimes interact with other components in the assay or affect the free concentration of the compound available to interact with its target.[5] It is essential to run appropriate controls with the excipients alone to assess any potential interference with your assay.

Quantitative Data Summary

Solubilization Strategy Common Agents/Methods Typical Concentration Range Potential Considerations
Co-solvents DMSO, Ethanol, Propylene Glycol0.1% - 5% (v/v)Solvent toxicity, effects on enzyme activity or cell viability.
pH Adjustment Buffers (e.g., Phosphate, Acetate)pH 3 - 10Assay compatibility, compound stability at different pH values.
Surfactants Tween® 20, Triton™ X-100, Pluronic® F-680.01% - 0.1% (w/v)Micelle formation, potential for protein denaturation.
Cyclodextrins β-cyclodextrin, HP-β-CD, SBE-β-CD1 - 20 mMFormation of inclusion complexes, potential for assay interference.
Particle Size Reduction Sonication, MicronizationN/AIncreases dissolution rate, not equilibrium solubility.[2][4]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the maximum concentration of this compound that remains in solution in a specific aqueous buffer after dilution from a DMSO stock.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent if using UV detection)

  • Plate shaker

  • Plate reader or HPLC-UV system

Methodology:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • After incubation, visually inspect the wells for any precipitate.

  • To quantify the soluble compound, either:

    • Nephelometry/Turbidimetry: Measure the light scattering or turbidity in each well using a plate reader. An increase in signal indicates precipitation.

    • UV Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax.

    • HPLC-UV: Filter or centrifuge the samples to remove precipitate, then inject the supernatant onto an HPLC system to determine the concentration of the dissolved compound.

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: General Method for Improving Compound Solubilization for In Vitro Assays

Objective: To prepare a working solution of this compound in an aqueous buffer for an in vitro assay, minimizing precipitation.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • Aqueous assay buffer.

  • Solubilizing agent (e.g., 10% Tween® 20 solution, 100 mM HP-β-CD solution).

  • Vortex mixer.

  • Sonicator.

Methodology:

  • Determine the final desired concentration of the compound and the solubilizing agent in the assay.

  • Method A (Co-solvent/Surfactant): a. In a sterile microcentrifuge tube, add the required volume of the aqueous assay buffer. b. While vortexing the buffer, slowly add the required volume of the 10 mM DMSO stock solution. c. Add the required volume of the solubilizing agent stock solution (e.g., Tween® 20) to reach the desired final concentration. d. Vortex thoroughly and briefly sonicate if necessary.

  • Method B (Cyclodextrin): a. In a sterile microcentrifuge tube, prepare the cyclodextrin solution in the assay buffer at the desired final concentration. b. While vortexing the cyclodextrin solution, slowly add the required volume of the 10 mM DMSO stock solution. c. Continue vortexing for 1-2 minutes to facilitate the formation of the inclusion complex.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be used in the assay.

  • Always include a vehicle control containing the same final concentrations of DMSO and any solubilizing agents in your experiment.

Visualizations

G cluster_0 Troubleshooting Workflow: Compound Precipitation start Compound precipitates in assay q1 Is the stock solution clear? start->q1 sol_stock Prepare fresh stock. Use sonication or warming. q1->sol_stock No q2 Is final concentration below kinetic solubility? q1->q2 Yes sol_stock->q2 det_sol Determine kinetic solubility in assay buffer. q2->det_sol No/Unknown q3 Is precipitation immediate upon dilution? q2->q3 Yes lower_conc Lower the final compound concentration. det_sol->lower_conc lower_conc->q3 optimize_dil Optimize dilution protocol: - Serial dilution - Rapid mixing q3->optimize_dil Yes add_excipient Add solubility enhancers: - Surfactants - Co-solvents - Cyclodextrins q3->add_excipient No optimize_dil->add_excipient end Proceed with assay add_excipient->end

Caption: Troubleshooting workflow for compound precipitation in assays.

G cluster_1 Experimental Workflow: Handling a New Compound start Receive new compound prep_stock Prepare high-concentration stock solution (e.g., 10 mM in DMSO) start->prep_stock check_stock_sol Check stock solubility (visual, microscopy) prep_stock->check_stock_sol kin_sol_assay Determine kinetic solubility in key assay buffers check_stock_sol->kin_sol_assay conc_selection Select initial assay concentrations (below solubility limit) kin_sol_assay->conc_selection vehicle_control Prepare vehicle controls (DMSO +/- excipients) conc_selection->vehicle_control run_assay Perform pilot assay vehicle_control->run_assay analyze Analyze results for solubility artifacts run_assay->analyze optimize Optimize formulation if needed (add excipients) analyze->optimize optimize->kin_sol_assay Artifacts present end Proceed with full-scale experiments optimize->end Artifacts resolved

Caption: General experimental workflow for a new, poorly soluble compound.

G cluster_2 Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound 3-hydroxy-7-nitro- 1H-benzimidazol-2-one Compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

References

Technical Support Center: 3-Hydroxy-7-Nitro-1H-Benzimidazol-2-One Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 3-hydroxy-7-nitro-1H-benzimidazol-2-one and related nitro-substituted benzimidazole derivatives. Given the limited specific literature on this exact compound, this guide addresses common challenges encountered with this class of molecules.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What solvents are recommended?

A1: Nitro-substituted heterocyclic compounds can exhibit poor solubility in aqueous solutions. For in vitro biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it in the aqueous assay buffer.

  • Primary Recommendation: Start with Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Alternatives: If DMSO is not suitable for your experiment, consider other polar aprotic solvents like Dimethylformamide (DMF).

  • Aqueous Buffers: When diluting the stock solution, ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, try vortexing, gentle heating, or sonication. If the issue persists, you may need to lower the final concentration of the compound.

Q2: My compound appears to be degrading during the experiment or in storage. How can I improve its stability?

A2: The stability of this compound can be influenced by factors such as pH, light, and temperature.

  • pH Sensitivity: The hydroxyl group on the benzimidazole ring can be pH-sensitive. It is advisable to maintain a stable pH in your experimental buffers, typically around physiological pH (7.2-7.4), unless the experimental design requires otherwise.

  • Light Sensitivity: Nitro-aromatic compounds can be susceptible to photodecomposition. Protect your compound from light by using amber vials or by wrapping containers in aluminum foil, both during storage and experiments.

  • Storage Conditions: For long-term storage, keep the compound as a dry powder at -20°C or below. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Q3: I am observing high background signals or non-specific activity in my biological assays. What could be the cause?

A3: High background signals can arise from several properties of the compound or its interaction with the assay components.

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates, which may lead to non-specific inhibition of enzymes or interference in cell-based assays. It is recommended to determine the critical aggregation concentration (CAC) for your compound.

  • Assay Interference: Nitro groups can sometimes interfere with certain assay formats, particularly those involving fluorescence or absorbance readings. To check for this, run a control experiment with the compound in the assay medium without the biological target (e.g., enzyme or cells).

  • Reactivity: The nitro group can be chemically reduced by cellular components, which might lead to off-target effects.

Hypothetical Data and Protocols

Solubility Profile

The following table presents a hypothetical solubility profile for a compound like this compound to guide solvent selection.

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.1Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Insoluble
Ethanol~1.0Sparingly soluble
Methanol~2.5Soluble
Dimethyl Sulfoxide (DMSO)> 50Freely soluble
Dimethylformamide (DMF)> 40Freely soluble
Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution (100 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution 1:100 in your final assay buffer (e.g., for a final volume of 1 mL, add 10 µL of the 10 mM stock to 990 µL of buffer).

    • Vortex immediately after dilution to prevent precipitation. This working solution can be used for further serial dilutions.

Visualizations

Experimental Workflow

cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis compound Compound Powder stock 10 mM Stock in DMSO compound->stock Dissolve working Working Solutions stock->working Dilute in Buffer plate Assay Plate working->plate Add to Assay readout Data Acquisition plate->readout Incubate & Read data Raw Data readout->data results IC50 / EC50 data->results Curve Fitting

Caption: General workflow for in vitro screening experiments.

Hypothetical Signaling Pathway

cluster_pathway Hypothetical Kinase Inhibition Pathway compound 3-hydroxy-7-nitro- 1H-benzimidazol-2-one kinase Target Kinase compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->kinase response Cellular Response p_substrate->response

Caption: Inhibition of a hypothetical kinase signaling pathway.

Technical Support Center: Optimization of Nitrobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of nitrobenzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing nitrobenzimidazoles?

There are two main strategies for synthesizing nitrobenzimidazoles:

  • Condensation Reaction: This is the most common approach, involving the reaction of a substituted o-phenylenediamine (such as 4-nitro-1,2-phenylenediamine) with an aldehyde, carboxylic acid, or ester.[1][2] This method directly builds the benzimidazole ring with the nitro group already in place.

Q2: What are the typical starting materials for the condensation reaction?

The synthesis of 2-substituted nitrobenzimidazoles typically begins with 4-nitro-o-phenylenediamine and various substituted aromatic or aliphatic aldehydes.[5][6] The choice of aldehyde determines the substituent at the 2-position of the benzimidazole ring.

Q3: How is the progress of the reaction typically monitored?

The completion of the reaction is most commonly monitored by Thin Layer Chromatography (TLC).[5] A suitable solvent system, such as chloroform:methanol (9:1), allows for the visualization of the consumption of starting materials and the formation of the product.[5]

Q4: What are the common solvents and catalysts used in these syntheses?

A variety of solvents and catalysts can be employed, depending on the specific reaction.

  • Solvents: Dimethoxyethane, ethanol, and N,N-dimethylformamide (DMF) are frequently used.[3][5] Water has also been utilized as a green solvent alternative.[1][7]

  • Catalysts: Acidic catalysts like acetic acid are common.[3] Oxidizing agents such as sodium metabisulphite are also used to facilitate the cyclization step.[3][5] Some modern methods utilize microwave irradiation, which can sometimes proceed without a catalyst.[6][7]

Troubleshooting Guide

Q5: I am getting a very low yield or no product at all. What could be the problem?

Low or no yield can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: If TLC analysis shows a significant amount of unreacted starting material, the reaction may not have gone to completion.

    • Solution: Extend the reaction time or moderately increase the temperature (e.g., reflux). Ensure your catalyst is active and added in the correct proportion.[5][8]

  • Reagent Stoichiometry: Incorrect molar ratios of the o-phenylenediamine and the aldehyde can lead to poor yields and the formation of side products.[8]

    • Solution: Carefully verify the molar equivalents of all reactants before starting the experiment. A 1:1 molar ratio of diamine to aldehyde is often used for 2-substituted benzimidazoles.[9]

  • Degradation of Reactants or Product: Some reagents or the final product might be sensitive to heat or atmospheric conditions.[10][11]

    • Solution: If sensitivity is suspected, run the reaction at a lower temperature for a longer duration. If reactants are air-sensitive, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the outcome.

Q6: My final product is impure, and TLC shows multiple spots. How can I improve the purity?

The formation of multiple products is a common issue, often due to side reactions.

  • Side Product Formation: A common side product is the 1,2-disubstituted benzimidazole, which can form if the aldehyde reacts with both nitrogen atoms of the diamine. This is more likely at higher temperatures or with an excess of the aldehyde.[8]

    • Solution: Carefully control the reaction temperature and the stoichiometry of the reactants. Using a 1:1 molar ratio of diamine to aldehyde is generally preferred to minimize disubstitution.[8][9]

  • Regioisomer Formation (in Post-Nitration): When using post-nitration methods, multiple isomers can be formed.

    • Solution: Precise control over the reaction temperature (e.g., 0-5°C) and the rate of addition of the nitrating agent is critical to improve regioselectivity.[3]

  • Purification Strategy: If impurities are present, a robust purification strategy is needed.

    • Solution: If the product precipitates from the reaction mixture, washing it with cold water and a suitable organic solvent like methanol can remove many impurities.[5] For more persistent impurities or oily products, column chromatography using silica gel is a highly effective purification method.[5][12]

Q7: The product did not precipitate out of the reaction mixture upon cooling. How should I proceed with the work-up?

It is not uncommon for nitrobenzimidazole derivatives to remain dissolved or form an oil rather than a solid precipitate.

  • Solution: If the product does not precipitate when the reaction mixture is poured into ice-cold water, an extraction should be performed.[5] Ethyl acetate is a commonly used solvent for extracting the product from the aqueous mixture. The organic layers can then be combined, dried, and the solvent removed under vacuum to yield the crude product, which can then be further purified.[5]

Data on Reaction Condition Optimization

The choice of solvent, catalyst, and reaction method can significantly impact the yield of nitrobenzimidazole synthesis. The following tables summarize findings from various studies.

Table 1: Effect of Catalyst and Reaction Conditions on Yield

Starting MaterialsCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
o-phenylenediamine + Benzaldehyde (1:1)Montmorillonite K10 (10 wt%)None (MW)606034.9[8]
o-phenylenediamine + Benzaldehyde (1:1)Montmorillonite K10 (20 wt%)None (MW)606081.2[8]
o-phenylenediamine + 4-methylbenzaldehyde (1:1)Au/TiO₂ (1 mol%)Methanol2518099[9]
4-nitro-o-phenylenediamine + Phenylacetic acidNone (MW)None-687[6]
4-nitro-o-phenylenediamine + 4-Methylphenylacetic acidNone (MW)None-691[6]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ProductMethodTime (min)Yield (%)Reference
2-Benzyl-5(6)-nitro-1H-benzimidazoleConventional6071[6]
2-Benzyl-5(6)-nitro-1H-benzimidazoleMicrowave1087[6]
2-(4-Methylbenzyl)-5(6)-nitro-1H-benzimidazoleConventional6079[6]
2-(4-Methylbenzyl)-5(6)-nitro-1H-benzimidazoleMicrowave891[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted 5-Nitrobenzimidazoles via Condensation

This protocol is adapted from the synthesis of 5-nitro-benzimidazole derivatives via the condensation of 4-nitro-1,2-phenylenediamine with an aromatic aldehyde.[5]

  • Reactant Preparation: In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.

  • Initial Reaction: Add 1.01 equivalents of the desired aromatic aldehyde to the solution. Place the flask in an ice bath and stir the mixture at 0°C for 2 hours.

  • Schiff Base Formation: After 2 hours, remove the ice bath and reflux the mixture for 1 hour to form the Schiff base intermediate.

  • Cyclization: To the cooled mixture, add additional dimethoxyethane and 1.01 equivalents of sodium metabisulphite (oxidant).

  • Final Reflux: Stir the mixture under reflux for 48 hours. Monitor the reaction's completion using TLC (e.g., 9:1 chloroform:methanol).

  • Work-up: Once the reaction is complete, pour the mixture onto ice-cold water.

  • Isolation and Purification:

    • If a precipitate forms, collect it by filtration, wash thoroughly with water, dry it, and recrystallize from methanol.[5]

    • If no precipitate forms, extract the mixture with ethyl acetate. Separate the organic layer and remove the solvent under vacuum. Purify the resulting crude product using column chromatography.[5]

Protocol 2: Synthesis via Post-Nitration of a Benzimidazole Derivative

This protocol describes a general approach for the nitration of a pre-formed benzimidazole ring.[3]

  • Dissolution: Dissolve the starting 2-substituted benzimidazole in concentrated sulfuric acid in a flask placed in an ice-salt bath to maintain a low temperature (0–5 °C).

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the stirred solution. It is critical to maintain the low temperature during this addition to control the reaction and prevent over-nitration.

  • Reaction: Allow the reaction to stir at a low temperature for a specified time (e.g., 1 hour).

  • Work-up: Carefully pour the reaction mixture over crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) until a precipitate forms.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water until neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Analysis Reactants 1. Mix Reactants (4-Nitro-o-phenylenediamine + Aldehyde) Solvent 2. Add Solvent (e.g., Dimethoxyethane) Reactants->Solvent Catalyst 3. Add Catalyst/Oxidant (e.g., Na₂S₂O₅) Solvent->Catalyst Reaction 4. Stir & Reflux (Time & Temp as per protocol) Catalyst->Reaction TLC 5. Monitor Progress (TLC) Reaction->TLC Workup 6. Quench Reaction (Pour into ice water) TLC->Workup Reaction Complete Isolation Precipitate? Workup->Isolation Filtration 7a. Filter, Wash, Recrystallize Isolation->Filtration Yes Extraction 7b. Extract (EtOAc), Column Chromatography Isolation->Extraction No Characterization 8. Characterize Product (NMR, IR, MS, MP) Filtration->Characterization Extraction->Characterization

Caption: General experimental workflow for nitrobenzimidazole synthesis.

G Start Problem: Low Product Yield CheckTLC Check Reaction TLC Start->CheckTLC TLC_Result What does TLC show? CheckTLC->TLC_Result Start_Material High amount of starting material remains TLC_Result->Start_Material Multiple_Spots Multiple new spots, low product spot intensity TLC_Result->Multiple_Spots No_Product Smearing or no clear product spot TLC_Result->No_Product Sol_Time_Temp Solution: - Extend reaction time - Increase temperature - Check catalyst activity Start_Material->Sol_Time_Temp Sol_Optimize Solution: - Optimize temperature - Check reactant stoichiometry - Adjust molar ratios Multiple_Spots->Sol_Optimize Sol_Degradation Solution: - Check reagent purity - Lower reaction temperature - Use inert atmosphere No_Product->Sol_Degradation

Caption: Troubleshooting decision tree for low yield issues.

G cluster_inputs cluster_outputs center Nitrobenzimidazole Synthesis Optimization Temp_Effect Affects rate vs. side products center->Temp_Effect Time_Effect Impacts completion vs. degradation center->Time_Effect Cat_Effect Influences reaction rate & pathway center->Cat_Effect Solv_Effect Affects solubility & reaction rate center->Solv_Effect Stoich_Effect Controls mono- vs. di-substitution center->Stoich_Effect Temp Temperature Temp->center Time Time Time->center Catalyst Catalyst/Oxidant Catalyst->center Solvent Solvent Solvent->center Stoichiometry Stoichiometry Stoichiometry->center

Caption: Key parameters influencing reaction optimization.

References

reducing byproduct formation in 3-hydroxy-7-nitro-1H-benzimidazol-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-7-nitro-1H-benzimidazol-2-one. Our focus is on minimizing byproduct formation and optimizing reaction conditions to achieve higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct synthetic route is the nitration of a 3-hydroxy-1H-benzimidazol-2-one precursor. This typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The starting material, 3-hydroxy-1H-benzimidazol-2-one, can be synthesized from 2-aminophenol and urea or a related carbonyl source.

Q2: What are the primary byproducts I should expect during the synthesis?

A2: Byproduct formation is a significant challenge in the nitration of benzimidazolone scaffolds. The primary byproducts include:

  • Isomeric Mononitro Compounds: Formation of other isomers such as 4-nitro, 5-nitro, and 6-nitro derivatives. The directing effects of the substituents on the benzimidazolone ring influence the isomer distribution.

  • Dinitro and Polynitro Compounds: Over-nitration can lead to the formation of dinitro or even trinitro-benzimidazol-2-one derivatives, especially with harsh reaction conditions (e.g., high temperatures or excessive nitrating agent).

  • Degradation Products: The benzimidazolone ring can be susceptible to degradation under strongly acidic and oxidative conditions, leading to a variety of impurities and a lower yield of the desired product.

Q3: How can I control the regioselectivity of the nitration to favor the 7-nitro isomer?

A3: Controlling regioselectivity is crucial for maximizing the yield of the desired 7-nitro isomer. Key strategies include:

  • Choice of Nitrating Agent: Using milder nitrating agents can sometimes provide better control over isomer formation.

  • Reaction Temperature: Maintaining a low and consistent reaction temperature is critical. Nitration is an exothermic process, and temperature spikes can lead to the formation of undesired isomers and polynitrated byproducts.

  • Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of the starting material allows for better temperature control and can improve selectivity.

Q4: I am observing a low yield of the desired product. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Byproduct Formation: As discussed, the formation of multiple byproducts will inherently lower the yield of the desired product. Refer to the troubleshooting guide below for strategies to minimize these.

  • Product Degradation: Harsh reaction conditions can degrade the product. Consider using milder conditions or reducing the reaction time.

  • Losses during Work-up and Purification: The product may be lost during extraction, precipitation, or chromatography. Optimize your purification protocol to minimize these losses.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of Multiple Spots on TLC (Isomeric Byproducts) Poor regioselectivity of the nitration reaction.1. Temperature Control: Ensure the reaction temperature is strictly maintained, preferably between 0-5 °C. 2. Slow Addition: Add the nitrating agent very slowly with vigorous stirring to dissipate heat and maintain a uniform concentration. 3. Milder Nitrating Agent: Consider using alternative nitrating agents such as potassium nitrate in sulfuric acid, which may offer better control.
Formation of Dinitro/Polynitro Compounds Reaction conditions are too harsh (excess nitrating agent, high temperature, or long reaction time).1. Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid over-nitration. 3. Lower Temperature: Perform the reaction at a lower temperature.
Low Overall Yield Incomplete reaction, product degradation, or significant byproduct formation.1. Optimize Reaction Time: Use TLC to find the point of maximum product formation before significant degradation or side reactions occur. 2. Review Work-up Procedure: Ensure the pH is carefully adjusted during work-up to prevent the loss of the product, which may be soluble at certain pH values. 3. Purification Strategy: Employ an appropriate purification method, such as column chromatography with a suitable solvent system, to effectively separate the desired isomer from byproducts.
Dark-colored Reaction Mixture or Product Degradation of the starting material or product due to strong oxidizing conditions.1. Reduce Reaction Temperature: Lowering the temperature can minimize oxidative degradation. 2. Shorter Reaction Time: A shorter reaction time can reduce the exposure of the material to harsh conditions. 3. Purification: The colored impurities can often be removed by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the nitration of 3-hydroxy-1H-benzimidazol-2-one. Note: This is a representative protocol and may require optimization.

Materials:

  • 3-hydroxy-1H-benzimidazol-2-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxy-1H-benzimidazol-2-one in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-hydroxy-1H-benzimidazol-2-one over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • A precipitate should form. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate to precipitate the product completely.

  • Filter the crude product, wash it with cold deionized water, and dry it under a vacuum.

  • Purify the crude product by recrystallization or column chromatography to isolate the this compound isomer.

Quantitative Data Summary

The following table provides hypothetical quantitative data based on typical nitration reactions of similar aromatic compounds. Actual results will vary depending on the specific experimental conditions.

Parameter Condition A (Standard) Condition B (Optimized)
Temperature 10-15 °C0-5 °C
Nitrating Agent HNO₃/H₂SO₄ (1.2 eq)KNO₃/H₂SO₄ (1.1 eq)
Reaction Time 3 hours1.5 hours
Yield of Desired Product 40-50%60-70%
Byproduct (Isomers) 20-30%10-15%
Byproduct (Polynitro) 10-15%<5%

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Nitration Reaction cluster_product Desired Product A 3-hydroxy-1H-benzimidazol-2-one B Nitrating Agent (HNO3/H2SO4) A->B Reacts with D This compound B->D Yields C Controlled Temperature (0-5 °C) C->B Conditions

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_precursor Precursor cluster_conditions Reaction Conditions cluster_products Reaction Products Start 3-hydroxy-1H-benzimidazol-2-one Nitration Nitration Start->Nitration Desired 7-Nitro Isomer (Desired Product) Nitration->Desired Optimal Conditions Isomers Other Isomers (4-nitro, 5-nitro, 6-nitro) Nitration->Isomers Suboptimal Selectivity Poly Polynitrated Products (Dinitro, Trinitro) Nitration->Poly Harsh Conditions Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_outcome Outcome Start Low Yield or High Impurity Level TLC Analyze TLC/HPLC Data Start->TLC Identify Identify Byproducts (Isomers vs. Polynitro) TLC->Identify Temp Adjust Temperature Identify->Temp If Isomers Present Reagent Modify Nitrating Agent/ Stoichiometry Identify->Reagent If Polynitro Present Time Optimize Reaction Time Temp->Time Purify Purify Product Time->Purify Reagent->Time Success Improved Yield and Purity Purify->Success

long-term stability and storage of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3-hydroxy-7-nitro-1H-benzimidazol-2-one?

A1: While specific data is unavailable, for novel solid compounds like this compound, it is recommended to store the substance in a tightly sealed, opaque container in a cool, dry, and dark environment. Initial storage at -20°C is advisable to minimize degradation until formal stability studies can be conducted. The presence of nitro and hydroxyl groups suggests potential sensitivity to light and oxidation.

Q2: How can I prepare a stock solution of this compound, and how should it be stored?

A2: The solubility of this compound needs to be experimentally determined. Common solvents for benzimidazole derivatives include DMSO, DMF, and methanol. To prepare a stock solution, start by dissolving a small, accurately weighed amount of the compound in a minimal amount of the chosen solvent. Once dissolved, the solution can be diluted to the desired concentration. Stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution should be monitored over time.

Q3: What are the likely degradation pathways for this compound?

A3: Given the chemical structure, potential degradation pathways could involve the nitro group or the benzimidazolone core. The nitro group could be susceptible to reduction, while the overall structure may be sensitive to hydrolysis, oxidation, or photodecomposition. Forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) are necessary to identify the actual degradation pathways and products.

Q4: Is this compound sensitive to light?

A4: Many nitro-aromatic compounds exhibit photosensitivity. It is crucial to handle the solid compound and its solutions under low-light conditions or by using amber-colored vials to prevent potential photodegradation. A photostability study should be conducted according to ICH guidelines to quantify this sensitivity.

Q5: What are the general safety and handling precautions for this compound?

A5: As with any novel chemical, this compound should be handled with care. It is recommended to use personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work should be conducted in a well-ventilated area or a chemical fume hood. For related compounds, hazards such as acute oral toxicity have been noted.[1] A material safety data sheet (MSDS) should be developed based on experimental data.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in biological assays Compound degradation in stock solution or assay buffer.1. Prepare fresh stock solutions. 2. Perform a stability study of the compound in the assay buffer under the experimental conditions (e.g., temperature, pH). 3. Analyze the purity of the stock solution using HPLC.
Appearance of new peaks in HPLC analysis of the solid compound over time Degradation of the solid compound due to improper storage.1. Review storage conditions (temperature, light, and moisture exposure). 2. Re-test the purity of the material. 3. If degradation is confirmed, store future batches under more stringent conditions (e.g., lower temperature, inert atmosphere).
Color change of the solid compound or solution Potential degradation or oxidation.1. Immediately assess the purity of the material by HPLC. 2. If degradation has occurred, the batch should be discarded. 3. For solutions, investigate the compatibility with the solvent and the impact of light exposure.
Poor solubility in desired solvent Intrinsic property of the compound or presence of impurities.1. Attempt solubilization using gentle heating or sonication. 2. Test a range of pharmaceutically acceptable solvents. 3. Analyze the purity of the compound, as impurities can affect solubility.

Experimental Protocols

Protocol 1: Long-Term Stability Study of Solid Compound
  • Objective: To evaluate the stability of solid this compound under defined long-term storage conditions.

  • Materials:

    • This compound (solid)

    • Climate-controlled stability chambers

    • Amber glass vials with tight-fitting caps

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Method:

    • Distribute accurately weighed samples of the compound into amber glass vials.

    • Place the vials in stability chambers set to the desired storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a vial from each storage condition.

    • Visually inspect the sample for any changes in physical appearance (e.g., color, texture).

    • Prepare a solution of the sample in a suitable solvent and analyze its purity by a validated HPLC method.

    • Quantify the parent compound and any degradation products.

  • Data Analysis:

    • Tabulate the purity of the compound at each time point and storage condition.

    • Determine the rate of degradation and estimate the shelf-life.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

    • Photostability chamber

    • Oven

  • Method:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 N). Heat the solution (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH (e.g., 0.1 N). Heat the solution (e.g., at 60°C) for a defined period.

    • Oxidation: Dissolve the compound in a suitable solvent and add H₂O₂ (e.g., 3%). Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in an oven.

    • Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

    • At appropriate time points, take samples from each stress condition, neutralize if necessary, and analyze by HPLC-PDA-MS.

  • Data Analysis:

    • Identify and characterize the degradation products using their retention times, UV spectra, and mass spectra.

    • Propose potential degradation pathways.

Visualizations

experimental_workflow cluster_solid Solid State Stability cluster_solution Solution State Stability cluster_forced Forced Degradation solid_start Solid Compound storage_conditions Store at defined Temperature/Humidity solid_start->storage_conditions solid_sampling Sample at Time Points storage_conditions->solid_sampling solid_analysis HPLC Purity Analysis solid_sampling->solid_analysis end End solid_analysis->end solution_start Prepare Stock Solution solution_storage Store at defined Temperatures solution_start->solution_storage solution_sampling Sample at Time Points solution_storage->solution_sampling solution_analysis HPLC Purity Analysis solution_sampling->solution_analysis solution_analysis->end forced_start Compound Solution stress_conditions Apply Stress: Acid, Base, Peroxide, Heat, Light forced_start->stress_conditions forced_analysis HPLC-MS Analysis of Degradants stress_conditions->forced_analysis forced_analysis->end start Start start->solid_start start->solution_start start->forced_start

Caption: Workflow for assessing the stability of a new chemical entity.

logical_relationship cluster_properties Intrinsic Properties cluster_factors External Factors compound This compound chemical_structure Chemical Structure (Nitro & Hydroxyl Groups) compound->chemical_structure physical_form Physical Form (Solid, Amorphous/Crystalline) compound->physical_form stability Long-Term Stability temperature Temperature temperature->stability light Light light->stability humidity Humidity humidity->stability ph pH (in solution) ph->stability oxidants Oxidizing Agents oxidants->stability

References

Technical Support Center: 3-Hydroxy-7-Nitro-1H-Benzimidazol-2-one Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-7-nitro-1H-benzimidazol-2-one.

I. Compound Synthesis and Characterization

A plausible synthetic route for this compound is outlined below, based on established methods for analogous compounds. Potential impurities arising from this synthesis should be considered during bioassay troubleshooting.

Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis involves the nitration of a substituted o-phenylenediamine followed by cyclization with urea.

Step 1: Synthesis of 2,3-Diamino-6-nitrophenol

  • Starting Material: 2-Amino-5-nitrophenol.

  • Nitration: Carefully react 2-amino-5-nitrophenol with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature to introduce a second nitro group.

  • Reduction: Selectively reduce one of the nitro groups of the resulting dinitrophenol to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation. This step requires careful control to avoid the reduction of both nitro groups.

  • Purification: The resulting 2,3-diamino-6-nitrophenol should be purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Step 2: Cyclization to form this compound

  • Reaction: React the purified 2,3-diamino-6-nitrophenol with urea in a high-boiling point solvent such as o-dichlorobenzene or in a molten state.[1]

  • Heating: Heat the reaction mixture to a high temperature (typically 130-180°C) to facilitate the cyclocondensation reaction, which involves the elimination of ammonia.

  • Isolation and Purification: After cooling, the solid product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.

Potential Impurities and their Impact:

ImpurityPotential SourcePotential Impact on Bioassays
Unreacted 2,3-diamino-6-nitrophenolIncomplete cyclizationMay exhibit its own biological activity or interfere with assays.
Isomeric side-productsNon-selective nitration or reductionDifferent isomers may have different activities, leading to inconsistent results.
Degradation productsInstability of the compoundCan lead to loss of activity or the appearance of interfering substances.

II. Physicochemical Properties and Compound Handling

Table of Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Bioassays
Molecular Weight~195.1 g/mol Standard for small molecules.
pKa (Phenolic Hydroxyl)~7-8The compound's charge state will depend on the pH of the assay buffer.
pKa (Benzimidazole N-H)~9-10Generally less acidic than the phenolic hydroxyl.
LogP~1.5 - 2.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Aqueous SolubilityLowStock solutions in DMSO are recommended. Precipitation in aqueous assay buffers is a risk.
UV-Vis Absorption (λmax)~280 nm and ~350-400 nmPotential for interference in absorbance-based assays.[2]
FluorescencePossibleNitroaromatics can quench fluorescence, while the phenolic benzimidazolone core may be fluorescent.[3][4]

dot ```dot graph Compound_Handling_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Compound Powder", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stock_Solution [label="Prepare 10 mM Stock\nin 100% DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Working_Solutions [label="Prepare Intermediate Dilutions\nin DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Concentration [label="Dilute to Final Concentration\nin Assay Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Perform Bioassay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Stock_Solution [label="Ensure complete dissolution"]; Stock_Solution -> Working_Solutions [label="Minimize freeze-thaw cycles\nStore at -20°C or -80°C"]; Working_Solutions -> Final_Concentration [label="Final DMSO concentration <0.5%\nVortex immediately after dilution"]; Final_Concentration -> Assay; }

Troubleshooting workflow for assay interference.

IV. Experimental Protocols for Common Bioassays

This section provides generalized protocols for common bioassays where a compound like this compound might be evaluated.

A. Kinase Inhibition Assay (e.g., using ADP-Glo™)

Many benzimidazole derivatives are known to be kinase inhibitors. [5] Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.

    • Enzyme: Dilute the kinase to the desired concentration in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a solution of the kinase-specific substrate and ATP in Kinase Buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of this compound (in DMSO) or DMSO control to appropriate wells.

    • Add 2 µL of the diluted enzyme.

    • Add 2 µL of the Substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader.

B. Cell Viability/Cytotoxicity Assay (e.g., using MTT)

This assay assesses the effect of the compound on cell proliferation and health.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

C. Antioxidant Activity Assay (e.g., DPPH Radical Scavenging)

The phenolic hydroxyl group suggests potential antioxidant activity.

Protocol:

  • Prepare Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Compound Solutions: Prepare serial dilutions of this compound in methanol.

  • Assay:

    • In a 96-well plate, add 50 µL of the compound solutions to each well.

    • Add 150 µL of the DPPH solution to each well.

    • Include a control with methanol instead of the compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. The scavenging activity is calculated as the percentage of DPPH discoloration.

dot

Signaling_Pathway_Example Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Downstream_Kinase Downstream Kinase (e.g., MEK) Receptor->Downstream_Kinase Phosphorylates Compound 3-hydroxy-7-nitro-1H- benzimidazol-2-one Compound->Receptor Inhibits Transcription_Factor Transcription Factor (e.g., ERK) Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Promotes

Hypothetical signaling pathway inhibition.

This technical support guide is intended to provide a starting point for troubleshooting bioassays with this compound. Due to the limited availability of experimental data for this specific compound, researchers are encouraged to empirically determine its key properties and to use appropriate controls in all experiments.

References

Technical Support Center: Overcoming Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Compound precipitation in cell culture media is a common challenge for researchers, potentially compromising experimental results by altering the effective concentration of the compound and adversely affecting cell health. This guide provides troubleshooting strategies and detailed protocols to help you identify the cause of precipitation and effectively manage it in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to the cell culture medium?

A1: Compound precipitation in aqueous-based cell culture media can occur due to several factors, primarily related to the compound's physicochemical properties and its interaction with the media components.

  • Poor Aqueous Solubility: Many new chemical entities are hydrophobic (lipophilic), meaning they have low solubility in water-based solutions like cell culture media.[1][2] When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into the aqueous medium, the compound may crash out of solution.[3]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[4][5] Your compound may interact with these components, leading to the formation of insoluble complexes. For instance, some media components like cysteine and ferric ammonium citrate have been shown to impact the stability of compounds in solution.[6][7]

  • pH and Temperature: The pH of the culture medium is critical for maintaining compound solubility.[5] Most media are buffered to a physiological pH of 7.2-7.4. If your compound's solubility is pH-dependent, it may precipitate at this pH.[8] Additionally, temperature shifts, such as repeated freeze-thaw cycles of stock solutions or media, can cause components to precipitate.[9]

  • High Compound Concentration: Every compound has a maximum solubility limit in a given solvent or medium.[10] Exceeding this concentration will inevitably lead to precipitation.

Q2: My compound is dissolved in DMSO, but it precipitates in the media. What should I do?

A2: This is a classic "solvent-shift" problem. Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, but it is miscible with water.[11] When the DMSO stock is added to the aqueous media, the DMSO disperses, and the primary solvent for your compound becomes water, causing the hydrophobic compound to precipitate.[3][12]

Here are some troubleshooting steps:

  • Optimize DMSO Concentration: Determine the highest final concentration of DMSO your cells can tolerate without toxicity. Most cell lines can tolerate up to 0.5% DMSO, while some are sensitive to concentrations as low as 0.1%.[13][14][15] By using a more dilute stock solution, you increase the final volume of DMSO in the media, which can help keep the compound dissolved.[3]

  • Modify the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. A common technique is to first dilute the DMSO stock into a small volume of serum-containing media before adding it to the final culture. The proteins in the serum can help to stabilize the compound and prevent precipitation.[16]

  • Use a Co-solvent: In some cases, using a mixture of solvents for your stock solution can improve solubility upon dilution.

Q3: Can the cell culture medium itself cause precipitation?

A3: Yes, the components and handling of the medium can lead to precipitation, even without the addition of a test compound.

  • Salt Precipitation: Concentrated media (e.g., 10x stocks) or media subjected to freeze-thaw cycles can exhibit salt precipitation. When preparing media from powders, the order of component addition is crucial. For example, calcium salts are prone to precipitation if not dissolved separately.[9]

  • Protein Aggregation: If the medium contains serum, improper handling like repeated heating and cooling can denature proteins, causing them to precipitate.

  • pH Instability: The pH of most media is maintained by a bicarbonate-CO2 buffer system.[5] Fluctuations in incubator CO2 levels can lead to pH shifts, which in turn can cause media components or added compounds to precipitate.[5]

  • Evaporation: If culture plates or flasks are not properly sealed or the incubator humidity is low, evaporation can increase the concentration of salts and other components, leading to precipitation.[9]

Q4: How can I increase the solubility of my compound in the culture medium?

A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds for in vitro assays.

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of a lipophilic drug.[17] However, the toxicity of the co-solvent on the cells must be carefully evaluated.

  • pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the medium (within a range tolerated by the cells) can be effective.[8][18]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[18] Non-ionic surfactants are generally preferred for cell-based assays due to lower toxicity.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[19] They can form inclusion complexes with poorly soluble drugs, effectively acting as a "carrier" molecule to increase aqueous solubility.[19][20][21][22]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[1][18][23][24]

Q5: What is the correct protocol for adding a poorly soluble compound to the media to minimize precipitation?

A5: A careful and methodical approach to preparing and adding your compound is critical. The goal is to avoid a rapid solvent shift that causes the compound to crash out.

A recommended method involves a three-step solubilization protocol:[25]

  • Initial Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock. Gentle warming (e.g., 37°C) or brief vortexing may aid dissolution.[25]

  • Intermediate Dilution in Serum: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the DMSO stock 10-fold into this warm serum. The proteins in the serum will help to encapsulate and stabilize the hydrophobic compound.[25]

  • Final Dilution in Culture Media: Perform the final dilution of the serum-compound mixture into the pre-warmed cell culture medium to achieve the desired final concentration.[25] This gradual reduction in solvent concentration helps to maintain solubility.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitate forms immediately upon adding DMSO stock to media. - Poor aqueous solubility of the compound.- Final DMSO concentration is too low.- Compound concentration exceeds its solubility limit.- Decrease the final compound concentration.- Increase the final DMSO concentration (check cell tolerance).- Use a solubilizing agent like cyclodextrin.[16]- Pre-dilute the stock in serum before adding to the media.[25]
Media becomes cloudy over time after adding the compound. - Slow precipitation or aggregation of the compound.- Compound instability at 37°C or physiological pH.- Test compound stability under incubation conditions separately.- Consider using a supersaturating drug delivery system with a precipitation inhibitor.[26]- Reduce the incubation time if experimentally feasible.
Precipitate is observed in the media even without adding a compound. - Temperature shifts (freeze-thaw cycles).- Evaporation from the culture vessel.[9]- Incorrect preparation of media from powder (e.g., order of addition).[9]- Contamination (bacterial or fungal).[27]- Avoid repeated freeze-thaw cycles of media.- Ensure proper incubator humidity and seal culture plates/flasks.- Follow the manufacturer's protocol for media preparation.- Check for contamination by microscopy and discard if necessary.
Variable results or poor reproducibility between experiments. - Inconsistent precipitation of the compound.- Inaccurate pipetting of viscous DMSO stock.- Standardize the protocol for compound addition meticulously.- Ensure complete dissolution of the stock solution before use.- Use reverse pipetting for viscous solutions like 100% DMSO.

Experimental Protocols

Protocol 1: Preparation and Addition of a Compound Stock Solution in DMSO

This protocol outlines the standard method for preparing a stock solution and adding it to cell culture media.

Materials:

  • Test compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (with serum, if used)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Stock Concentration: Determine the desired highest stock concentration (e.g., 10 mM, 20 mM). Ensure this concentration is readily soluble in 100% DMSO.

  • Prepare Stock Solution: a. Weigh the required amount of compound powder into a sterile vial. b. Add the calculated volume of 100% DMSO to achieve the target concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used if necessary, but check for compound stability under these conditions.[13]

  • Prepare Intermediate Dilutions (if needed): If creating a dose-response curve, perform serial dilutions of the high-concentration stock in 100% DMSO.

  • Add to Culture Medium: a. Pre-warm the complete cell culture medium to 37°C. b. To add the compound to cells, directly add a small volume of the DMSO stock to the medium in the culture well (e.g., add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM). The final DMSO concentration should ideally be ≤ 0.5%.[13] c. Immediately after adding the stock, gently swirl the plate or pipette up and down to ensure rapid and even mixing.

  • Vehicle Control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO (without the compound) to a set of wells.[16]

Protocol 2: Using Cyclodextrins to Enhance Compound Solubility

This protocol describes how to use β-cyclodextrin derivatives to improve the solubility of a hydrophobic compound.

Materials:

  • Test compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivative

  • Phosphate-buffered saline (PBS) or basal cell culture medium

  • Sterile vials

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in PBS or basal medium. Sterile filter the solution.

  • Form the Inclusion Complex: a. Add an excess amount of your test compound powder to the HP-β-CD solution. b. Incubate the mixture, shaking or stirring, at room temperature or 37°C for 24-48 hours to allow for complex formation.

  • Remove Undissolved Compound: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collect and Quantify: a. Carefully collect the supernatant, which now contains the water-soluble compound-cyclodextrin complex. b. Determine the concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC, mass spectrometry, or UV-Vis spectrophotometry).

  • Application in Cell Culture: Use the quantified supernatant as your stock solution for treating cells. Dilute it in your complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control using the HP-β-CD solution without the compound.

Quantitative Data Summary

Table 1: General DMSO Tolerance for Cultured Cells
Final DMSO Concentration General Effect on Cell Lines Notes
≤ 0.1% Generally considered safe and non-toxic for most cell lines, including sensitive primary cells.[13][14]Recommended for long-term exposure assays or when working with sensitive cell types.
0.1% - 0.5% Well-tolerated by most robust, established cell lines with minimal cytotoxicity.[13][14]A widely used concentration range for many in vitro assays.
0.5% - 1.0% May cause toxic effects or alter gene expression in some cell lines.[14][15]Requires validation for your specific cell line; always include a vehicle control.
> 1.0% Often causes significant cytotoxicity and can affect cell membrane integrity.[14][28]Generally not recommended for cell-based experiments unless absolutely necessary and validated.

Visualizations

Diagrams of Workflows and Mechanisms

G cluster_0 Troubleshooting Workflow start Compound Precipitates in Media q1 Is precipitate also in media without compound? start->q1 sol1 Issue is with media: - Check for contamination - Avoid freeze-thaw - Review preparation protocol q1->sol1 Yes q2 Is final DMSO concentration <0.1%? q1->q2 No sol2 Increase DMSO concentration (check cell tolerance first) q2->sol2 Yes q3 Is compound concentration high? q2->q3 No sol3 Decrease final compound concentration q3->sol3 Yes sol4 Use solubilization techniques: - Cyclodextrins - Co-solvents - pH adjustment - Pre-dilute in serum q3->sol4 No

Caption: A flowchart for troubleshooting compound precipitation.

G cluster_0 Mechanism of Cyclodextrin Solubilization CD Cyclodextrin Complex Water-Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug Drug->Complex Water Aqueous Environment (Cell Culture Media) Complex->Water Soluble in l1 Hydrophobic Cavity l2 Hydrophilic Exterior

Caption: How cyclodextrins form water-soluble inclusion complexes.

G cluster_1 Recommended Workflow for Adding Hydrophobic Compounds A 1. Dissolve Compound in 100% DMSO (High Conc. Stock) C 3. Dilute DMSO Stock into Warm Serum (Intermediate Dilution) A->C B 2. Pre-warm Serum (e.g., 50°C) B->C D 4. Add Serum-Compound Mix to Pre-warmed Media (Final Concentration) C->D

Caption: Workflow for adding a poorly soluble compound to media.

References

Technical Support Center: Enhancing the Bioavailability of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of the poorly soluble compound, 3-hydroxy-7-nitro-1H-benzimidazol-2-one.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate in vivo bioavailability for this compound?

A1: The primary challenge is its low aqueous solubility, which is a common issue for many benzimidazole derivatives.[1][2] Poor solubility leads to a low dissolution rate in the gastrointestinal tract, limiting its absorption into the bloodstream and thus reducing its systemic exposure and potential therapeutic efficacy.[3][4]

Q2: What are the initial steps I should take to improve the bioavailability of this compound?

A2: A stepwise approach is recommended. Start with simple and cost-effective methods like particle size reduction (micronization).[5][6] If that doesn't yield satisfactory results, you can explore more advanced formulation strategies such as the use of solid dispersions, cyclodextrin complexation, or lipid-based formulations.[7][8]

Q3: Are there any chemical modification strategies that could be considered?

A3: Yes, a prodrug approach is a viable chemical modification strategy.[1][7] This involves synthesizing a more soluble derivative of the parent compound that, after administration, metabolizes back to the active this compound in the body.[9]

Q4: How do I select the most appropriate bioavailability enhancement technique?

A4: The choice of technique depends on several factors, including the physicochemical properties of the compound, the desired dosage form, the target animal model for in vivo studies, and available resources. A preliminary screening of different formulation approaches is often necessary to identify the most effective strategy.[3][10]

Q5: What role do excipients play in enhancing bioavailability?

A5: Excipients are critical components of a formulation that can significantly impact bioavailability.[11][12] They can act as solubilizers, wetting agents, stabilizers, or permeation enhancers to improve the absorption of the drug.[13] Careful selection and optimization of excipients are essential for developing a successful formulation.[11][14]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation development and in vivo testing of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low in vitro dissolution rate despite micronization. Inadequate particle size reduction.Further reduce particle size using techniques like nano-milling to create a nanosuspension.[15][16]
Poor wettability of the micronized powder.Incorporate a wetting agent or surfactant into the formulation to improve dispersion.
Agglomeration of fine particles.Use a suitable stabilizer or carrier to prevent particle aggregation.
Precipitation of the compound in the gastrointestinal tract after administration of a liquid formulation. The compound's solubility is highly pH-dependent.Use a pH-adjusting agent or a buffering system in the formulation to maintain a favorable pH for solubility.[6][17]
The concentration of the solubilizing agent (e.g., co-solvent) is diluted in the gut, leading to drug precipitation.Consider a self-emulsifying drug delivery system (SEDDS) that forms a stable microemulsion in the GI fluids, keeping the drug solubilized.[8][18]
High variability in plasma concentrations in in vivo studies. Inconsistent dissolution and absorption.Improve the formulation robustness. Solid dispersions or lipid-based formulations can provide more consistent drug release.[7][8]
Food effects on drug absorption.Conduct pilot studies to assess the impact of food on bioavailability and consider administering the formulation in a fasted state if necessary.[18]
Low brain penetration of the compound in CNS-targeted studies. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier.Co-administer a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) to assess the role of efflux.
Poor intrinsic permeability across the blood-brain barrier.A prodrug approach designed to increase lipophilicity and facilitate passive diffusion across the BBB could be explored.

III. Experimental Protocols & Data Presentation

A. Formulation Development Strategies: Quantitative Comparison

The following table summarizes hypothetical data from initial formulation screening studies aimed at improving the aqueous solubility of this compound.

Formulation Strategy Composition Particle Size (nm) Aqueous Solubility (µg/mL) Dissolution Rate (µ g/min/cm ²)
Unprocessed Compound This compound> 50000.5 ± 0.10.02 ± 0.01
Micronization Micronized compound500 - 10002.1 ± 0.30.15 ± 0.04
Nanosuspension Nanosized compound + 0.5% HPMC150 - 3008.5 ± 0.90.82 ± 0.11
Solid Dispersion Compound:PVP K30 (1:5 w/w)N/A25.3 ± 2.13.14 ± 0.25
Cyclodextrin Complex Compound:HP-β-CD (1:2 molar ratio)N/A42.8 ± 3.55.67 ± 0.41
SEDDS Compound in Labrafac/Cremophor/Transcutol< 100 (emulsion droplet size)> 100 (in formulation)N/A

HPMC: Hydroxypropyl methylcellulose, PVP K30: Polyvinylpyrrolidone K30, HP-β-CD: Hydroxypropyl-β-cyclodextrin, SEDDS: Self-Emulsifying Drug Delivery System.

B. Detailed Methodologies

1. Preparation of a Nanosuspension by Wet Milling:

  • Objective: To increase the surface area and dissolution velocity by reducing the particle size to the nanometer range.[15][16]

  • Materials: this compound, Hydroxypropyl methylcellulose (HPMC) as a stabilizer, purified water.

  • Procedure:

    • Prepare a 0.5% (w/v) solution of HPMC in purified water.

    • Disperse 1% (w/v) of the compound in the HPMC solution.

    • Subject the suspension to wet milling using a high-pressure homogenizer or a bead mill.

    • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 300 nm) is achieved.

    • Collect the resulting nanosuspension for further characterization and in vivo studies.

2. Preparation of a Solid Dispersion by Solvent Evaporation:

  • Objective: To disperse the crystalline drug in a hydrophilic polymer matrix to enhance solubility and dissolution.[7]

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30) as a carrier, methanol.

  • Procedure:

    • Dissolve the compound and PVP K30 in a 1:5 weight ratio in a minimal amount of methanol with stirring.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a solid film is formed.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

    • Characterize the solid dispersion for amorphization (e.g., using XRD or DSC) and perform dissolution studies.

IV. Visualizations

A. General Workflow for Bioavailability Enhancement

G cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies A Compound Synthesis & Purification B Physicochemical Profiling (Solubility, Permeability) A->B C Particle Size Reduction (Micronization, Nanosizing) B->C D Solid Dispersions B->D E Complexation (Cyclodextrins) B->E F Lipid-Based Formulations (SEDDS) B->F G Dissolution Testing C->G D->G E->G F->G H Permeability Assays (e.g., Caco-2) G->H I Pharmacokinetic (PK) Studies in Animal Models H->I J Data Analysis (AUC, Cmax, Tmax) I->J J->B Iterative Optimization G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I_B NF-κB - IκBα IKK->NFkB_I_B Phosphorylates IκBα NFkB NF-κB (active) NFkB_I_B->NFkB Releases NF-κB Gene Pro-inflammatory Gene Transcription NFkB->Gene Compound 3-hydroxy-7-nitro-1H- benzimidazol-2-one Compound->IKK Inhibits

References

Technical Support Center: Purification of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the purification of 3-hydroxy-7-nitro-1H-benzimidazol-2-one. As specific literature on the purification of this compound is limited, the following recommendations are based on established chemical principles for related nitroaromatic and heterocyclic compounds.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Question: My final product is a persistent yellow or brownish color. How can I obtain a purer, off-white solid?

Answer: Nitroaromatic compounds are frequently colored, and residual starting materials or degradation byproducts can contribute to discoloration.

  • Activated Carbon Treatment: Trace colored impurities can often be removed by treating a solution of your crude product with activated carbon. Dissolve the compound in a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate), add a small amount (typically 1-2% w/w) of activated carbon, and heat with stirring for 10-15 minutes. Filter the hot solution through a pad of celite to remove the carbon and then allow the filtrate to cool for recrystallization.

  • Oxidized Species: The color may be due to oxidation of a starting material, like a substituted o-phenylenediamine. Ensure your reaction and purification steps are protected from excessive heat and light.

  • Check pH: The phenolic hydroxyl group can form colored phenoxides in basic conditions. Ensure your final product is isolated from a neutral or slightly acidic solution.

Question: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

Answer: The impurities will depend on the synthetic route. A common synthesis involves the cyclization of a substituted 2-amino-6-nitrophenol derivative with a carbonyl source.

  • Unreacted Starting Material: The most common impurity is often the unreacted starting diamine or aminophenol derivative.

  • Isomeric Products: If the positions on the aromatic ring are not perfectly selective during synthesis, you may have isomeric nitro or hydroxy benzimidazolones.

  • Byproducts from Cyclization: Depending on the carbonyl source (e.g., urea, phosgene, CDI), you can have side-products from incomplete or alternative reactions.

  • Degradation Products: Nitro compounds can be sensitive to certain conditions, leading to degradation.

Question: I am struggling with the low solubility of my compound in common organic solvents for recrystallization. What should I do?

Answer: The combination of a heterocyclic core, a nitro group, and a hydroxyl group can lead to strong intermolecular forces (hydrogen bonding, dipole-dipole interactions), resulting in poor solubility.

  • High Polarity Solvents: Explore highly polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). You can attempt to dissolve the crude product in a minimal amount of hot solvent and then precipitate it by adding a miscible anti-solvent (e.g., water or an ether).

  • Solvent Mixtures: Systematically test solvent mixtures. For example, a mixture of ethanol and water, or ethyl acetate and hexane, might provide the ideal solubility profile where the compound is soluble when hot but sparingly soluble when cold.

  • Acid/Base Chemistry: The acidic proton on the benzimidazolone nitrogen and the phenolic hydroxyl group mean you can dissolve the compound in an aqueous base (like NaOH or Na2CO3) to form a salt. After dissolving, you can filter the solution to remove insoluble non-acidic impurities and then re-precipitate your product by acidifying the filtrate with an acid like HCl.

Question: How can I effectively separate isomeric impurities?

Answer: Separating isomers is a significant challenge.

  • Column Chromatography: This is the most effective method. Due to the polar nature of your compound, a silica gel column is standard. You will likely need a polar mobile phase. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol or ethyl acetate) is recommended.

  • Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, you may be able to selectively crystallize one isomer out of solution, leaving the other in the mother liquor. This often requires multiple, careful recrystallization steps and can lead to significant loss of yield.

Frequently Asked Questions (FAQs)

Q1: What is a recommended general workflow for the purification of crude this compound?

A1: A multi-step approach is often necessary to achieve high purity. The following workflow provides a robust starting point.

crude Crude Product (Post-synthesis) wash Aqueous Wash (e.g., with dilute HCl or NaHCO3) crude->wash Remove ionic impurities recrystallization Recrystallization (e.g., from Ethanol/Water or DMF/Water) wash->recrystallization Primary purification chromatography Silica Gel Column Chromatography (if impurities persist) recrystallization->chromatography For high purity/ isomer separation final Pure Product (Dry under vacuum) recrystallization->final chromatography->final

Caption: General purification workflow for this compound.

Q2: Can you provide a detailed protocol for column chromatography?

A2: This protocol is a general guideline and should be optimized based on TLC analysis.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your desired product a Retention Factor (Rf) of approximately 0.2-0.4 and show good separation from impurities. Test various combinations of solvents like Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Toluene/Acetone.

  • Slurry Preparation: Prepare a slurry of silica gel in the least polar solvent mixture you plan to use for your elution.

  • Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent. If solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, start with the less polar system and gradually introduce the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Q3: What analytical data should I expect for the pure compound?

A3: Purity should be assessed by a combination of techniques. While specific spectral data is not widely published, you should expect the following:

  • ¹H NMR: A spectrum showing distinct aromatic protons, an N-H proton (which may be broad), and an O-H proton. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).

  • LC-MS: A single sharp peak in the liquid chromatogram with the correct mass-to-charge ratio (m/z) for the protonated or deprotonated molecule.

  • HPLC: Purity analysis by High-Performance Liquid Chromatography should show a single major peak, ideally with >98% purity by area.

Data Presentation

The following tables present illustrative data to guide your purification strategy.

Table 1: Example Solvent Screening for Recrystallization

Solvent System Solubility (Cold) Solubility (Hot) Crystal Quality Purity (Illustrative)
Ethanol Low Moderate Fine Needles 95%
Water Very Low Very Low N/A N/A
Ethanol/Water (4:1) Very Low High Well-formed Plates 98%
Ethyl Acetate Low Moderate Small Prisms 96%

| DMF/Water (1:1) | Very Low | High | Microcrystals | 97% |

Table 2: Comparison of Purification Techniques (Illustrative)

Technique Typical Yield Purity Achieved Primary Impurities Removed
Single Recrystallization 70-85% 95-98% Unreacted starting materials, some byproducts
Acid-Base Wash & Precip. 80-95% 90-97% Non-acidic/non-basic impurities

| Column Chromatography | 50-75% | >99% | Isomers, closely related byproducts |

Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting purification issues.

start Crude Product Analysis (TLC, NMR) check_impurities What is the main issue? start->check_impurities color_issue Discoloration / Tarry check_impurities->color_issue Color multiple_spots Multiple Spots on TLC check_impurities->multiple_spots Purity poor_yield Poor Solubility / Yield check_impurities->poor_yield Solubility carbon_treat Treat with Activated Carbon color_issue->carbon_treat chromatography Column Chromatography multiple_spots->chromatography acid_base Acid-Base Extraction poor_yield->acid_base solvent_screen Screen Recrystallization Solvents (e.g., DMF, DMSO, mixtures) poor_yield->solvent_screen

Caption: Decision tree for troubleshooting purification problems.

Technical Support Center: Optimizing Incubation Times for Nitro-Substituted Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for a novel nitro-substituted benzimidazole derivative in a cell-based assay?

A1: For initial screening of a novel compound, a common starting concentration is 10 µM.[1] Subsequent experiments should include a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Q2: How do I determine the optimal incubation time for my compound?

A2: The optimal incubation time is dependent on the specific compound, its mechanism of action, and the cell line being used. It is recommended to perform a time-course experiment, testing various incubation periods such as 24, 48, and 72 hours.[2] The choice of time points should also consider the doubling time of your specific cancer cell line.[2]

Q3: My benzimidazole derivative is not showing any effect. What are the possible reasons?

A3: Several factors could contribute to a lack of observed effect. These include, but are not limited to:

  • Compound solubility: Ensure your compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically ≤ 0.5%).

  • Compound stability: The compound may be unstable in the cell culture medium over the incubation period.

  • Incorrect dosage: The concentration used may be too low to elicit a response. A wider range of concentrations should be tested.

  • Cell line resistance: The target kinase or pathway may not be critical for the survival of the chosen cell line, or the cells may have intrinsic resistance mechanisms.

  • Assay sensitivity: The assay used to measure the effect may not be sensitive enough to detect subtle changes.

Q4: Can nitro-substituted benzimidazole derivatives act as kinase inhibitors?

A4: Yes, various benzimidazole derivatives have been identified as potent inhibitors of different kinases, playing a role in signaling pathways such as the MAPK pathway.[1] Their mechanism often involves targeting the ATP-binding site of the kinase.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-dependent effect observed - Concentration range is too narrow or not centered around the IC50- Compound has a very steep or very shallow dose-response curve- Test a wider range of concentrations, for example, from nanomolar to high micromolar, using serial dilutions.- Increase the number of data points in your dose-response curve.
High background signal in the assay - Reagent incompatibility- Cell death due to factors other than the compound (e.g., solvent toxicity)- Check for compatibility between your assay reagents and the compound/solvent.- Run a vehicle control to assess the effect of the solvent on cell viability.
Unexpected increase in signal at high concentrations - Compound precipitation at high concentrations interfering with the assay readout- Off-target effects of the compound- Visually inspect the wells for any signs of precipitation.- Consider performing counter-screens to identify potential off-target activities.

Experimental Protocols

General Protocol for Determining IC50 of a Nitro-Substituted Benzimidazole Derivative in Cancer Cell Lines
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Add the different concentrations of the compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or AlamarBlue assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.

General Protocol for a Cell-Based Kinase Phosphorylation Assay
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with the benzimidazole derivative at various concentrations for the desired incubation time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting or ELISA: Analyze the phosphorylation status of the target kinase or its downstream substrate using either Western blotting with phospho-specific antibodies or a specific ELISA kit.

  • Data Analysis: Quantify the band intensities (for Western blot) or the colorimetric/fluorometric signal (for ELISA) and normalize to the total protein levels. Compare the phosphorylation levels in treated samples to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation Compound_Prep->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Viability Assay Incubation->Viability_Assay Data_Analysis Data Analysis & IC50 Viability_Assay->Data_Analysis

Caption: A generalized workflow for determining the IC50 of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Benzimidazole Derivative Inhibitor->RAF

Caption: A simplified diagram of the MAPK signaling pathway, a potential target for benzimidazole derivatives.

References

minimizing off-target effects of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of the hypothetical kinase inhibitor, NITROBENZ-1 (3-hydroxy-7-nitro-1H-benzimidazol-2-one). The information provided is based on general principles for small molecule kinase inhibitors and is intended to serve as a comprehensive resource for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects with NITROBENZ-1?

A1: Off-target effects of NITROBENZ-1 can arise from several factors:

  • Structural similarity of kinase active sites: Many kinases share conserved ATP-binding pockets, leading to potential cross-reactivity.

  • "Off-Tricycle" effects: The benzimidazolone core can interact with other proteins or cellular components unrelated to its primary kinase target.

  • High concentrations: Using excessive concentrations of NITROBENZ-1 in assays can lead to non-specific binding and inhibition of unintended targets.

  • Metabolite activity: Cellular metabolism of NITROBENZ-1 may produce active metabolites with their own off-target profiles.

Q2: How can I experimentally validate a suspected off-target effect?

A2: To validate a suspected off-target effect, a multi-pronged approach is recommended:

  • Cellular thermal shift assays (CETSA): This method can confirm direct binding of NITROBENZ-1 to the suspected off-target protein in a cellular context.

  • In vitro kinase profiling: Screen NITROBENZ-1 against a broad panel of kinases to identify other potential targets.

  • Phenotypic rescue experiments: If the off-target effect leads to a specific phenotype, attempt to rescue it by overexpressing the intended target or knocking down the suspected off-target.

  • Use of a structurally distinct inhibitor: Compare the cellular effects of NITROBENZ-1 with another inhibitor of the primary target that has a different chemical scaffold.

Q3: What is the recommended concentration range for in vitro and in vivo studies with NITROBENZ-1?

A3: The optimal concentration of NITROBENZ-1 is highly dependent on the specific assay and cell type. As a starting point, we recommend a dose-response experiment to determine the IC50 for the primary target. For cellular assays, it is advisable to use concentrations at or near the IC50 value to minimize off-target effects. For in vivo studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling should be performed to establish a dosing regimen that achieves therapeutic concentrations at the target tissue while minimizing systemic exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Off-target effects at higher concentrations; variability in cell culture conditions.Perform a careful dose-response titration for each new cell line or experimental setup. Ensure consistent cell passage number and growth conditions.
Unexpected cellular phenotype not explained by primary target inhibition Engagement of a secondary, off-target kinase or signaling pathway.Conduct a broad kinase screen (see Data Tables below). Use a chemically distinct inhibitor of the primary target to see if the phenotype persists.
Discrepancy between in vitro potency and cellular activity Poor cell permeability; active efflux from the cell; rapid metabolism of the compound.Perform cell permeability assays (e.g., PAMPA). Use efflux pump inhibitors (e.g., verapamil) to assess the role of transporters. Analyze compound stability in cell culture media and cell lysates.
Toxicity observed in animal models at expected therapeutic doses Off-target effects leading to cellular toxicity in specific organs or tissues.Perform toxicology studies to identify affected tissues. Consider targeted delivery strategies to reduce systemic exposure. Synthesize and test analogs of NITROBENZ-1 with potentially improved selectivity.

Data Presentation: Kinase Selectivity Profiles

The following tables present hypothetical kinase selectivity data for NITROBENZ-1 and a less selective analog for comparison.

Table 1: In Vitro Kinase Inhibition Profile of NITROBENZ-1

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase (PTK) 15 1
Off-Target Kinase A (OTK-A)1,500100
Off-Target Kinase B (OTK-B)3,200213
Off-Target Kinase C (OTK-C)>10,000>667

Table 2: In Vitro Kinase Inhibition Profile of Analog (NITROBENZ-1A)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase (PTK) 25 1
Off-Target Kinase A (OTK-A)1506
Off-Target Kinase B (OTK-B)45018
Off-Target Kinase C (OTK-C)2,500100

Experimental Protocols

Protocol 1: Dose-Response Curve for Cellular Assays

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of NITROBENZ-1 in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of NITROBENZ-1. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a target-specific functional assay.

  • Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Primary Signaling Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PTK Primary Target Kinase (PTK) Receptor->PTK OTK_A Off-Target Kinase A (OTK-A) Receptor->OTK_A Downstream_Effector_1 Downstream Effector 1 PTK->Downstream_Effector_1 Cellular_Response_1 Desired Cellular Response (e.g., Apoptosis) Downstream_Effector_1->Cellular_Response_1 Downstream_Effector_2 Downstream Effector 2 OTK_A->Downstream_Effector_2 Cellular_Response_2 Undesired Cellular Response (e.g., Toxicity) Downstream_Effector_2->Cellular_Response_2 NITROBENZ_1 NITROBENZ-1 NITROBENZ_1->PTK NITROBENZ_1->OTK_A

Caption: Hypothetical signaling pathway illustrating the intended and off-target effects of NITROBENZ-1.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_in_vivo In Vivo Analysis biochemical_assay Biochemical Assay (Primary Target IC50) kinase_panel Broad Kinase Panel Screening (>300 Kinases) biochemical_assay->kinase_panel Confirm Potency dose_response Cellular Dose-Response (Target Cell Line) kinase_panel->dose_response Identify Off-Targets phenotypic_screen Phenotypic Screening (Multiple Cell Lines) dose_response->phenotypic_screen Determine Cellular IC50 cetsa CETSA for Target Engagement phenotypic_screen->cetsa Assess Cellular Phenotype pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) cetsa->pk_pd Confirm Target Binding efficacy_model Animal Efficacy Model pk_pd->efficacy_model Establish Dosing Regimen tox_studies Toxicology Studies efficacy_model->tox_studies Evaluate Therapeutic Window

Caption: Experimental workflow for characterizing and minimizing off-target effects of NITROBENZ-1.

Technical Support Center: Managing Autofluorescence of Benzimidazolone Derivatives in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the autofluorescence of compounds like 3-hydroxy-7-nitro-1H-benzimidazol-2-one during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light. In the context of your experiments, both your sample (cells, tissues) and the compound this compound itself may be contributing to this background signal. This is problematic because it can obscure the specific signal from your intended fluorescent probe, leading to a low signal-to-noise ratio and making it difficult to accurately quantify your target.

Q2: How can I determine if the signal I'm observing is from my fluorescent probe or from the autofluorescence of this compound and the sample?

A2: To distinguish between your specific signal and autofluorescence, you should run control experiments. A key control is to image an unstained sample that has been treated with this compound. This will allow you to observe the fluorescence originating from the compound and the biological sample alone. Additionally, imaging an unstained, untreated sample will reveal the baseline autofluorescence of your biological material.

Q3: What are the main approaches to dealing with autofluorescence?

A3: There are three primary strategies for managing autofluorescence:

  • Minimizing autofluorescence generation through careful sample preparation and selection of imaging parameters.

  • Quenching or reducing existing autofluorescence using chemical treatments.

  • Subtracting or distinguishing autofluorescence from the specific signal during image acquisition or post-processing.

Troubleshooting Guides

Issue 1: High background fluorescence in my sample treated with this compound.

This guide will help you diagnose and mitigate high background fluorescence.

cluster_sample Sample-Related Autofluorescence cluster_compound Compound-Related Fluorescence start High Background Fluorescence Observed control1 Run Controls: 1. Unstained, Untreated Sample 2. Unstained, Treated Sample start->control1 decision1 Is background present in unstained, untreated sample? control1->decision1 fixation Change Fixation Method (e.g., from formalin to methanol) decision1->fixation Yes concentration Reduce Compound Concentration decision1->concentration No, only in treated sample path1 Yes path2 No quenching Apply Chemical Quenching (e.g., Sodium Borohydride, Sudan Black B) fixation->quenching post_processing Implement Post-Processing Techniques (e.g., Spectral Unmixing, Background Subtraction) quenching->post_processing wash Increase Wash Steps concentration->wash wash->post_processing

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Run Control Samples: As a first step, prepare two control samples: one that is completely unstainted and untreated, and another that is unstained but treated with this compound.

  • Analyze Controls:

    • If the unstained, untreated sample shows high fluorescence, the issue is likely with your biological material or fixation method. Consider changing your fixation protocol (e.g., from glutaraldehyde to a less fluorescent fixative like methanol) or using a chemical quenching agent.

    • If high fluorescence is only observed in the unstained, treated sample , the compound itself is likely the primary source of the background. In this case, try reducing the concentration of this compound or increasing the number and duration of wash steps after treatment.

  • Post-Processing: If the above steps do not sufficiently reduce the background, you may need to employ post-processing techniques like spectral unmixing or background subtraction.

Issue 2: My specific fluorescent signal is weak and difficult to distinguish from the autofluorescence.

This guide focuses on improving the signal-to-noise ratio.

cluster_acquisition Image Acquisition Optimization cluster_reagents Reagent & Probe Selection start Low Signal-to-Noise Ratio excitation Optimize Excitation/Emission Wavelengths (Use narrow-bandpass filters) start->excitation probe Use a Brighter Fluorophore (e.g., with higher quantum yield) start->probe exposure Adjust Exposure Time and Gain excitation->exposure photobleaching Pre-bleach Autofluorescence exposure->photobleaching spectral_unmixing Utilize Spectral Imaging and Linear Unmixing Algorithms photobleaching->spectral_unmixing wavelength Shift to Longer Wavelengths (Red/Far-Red Spectrum) probe->wavelength wavelength->spectral_unmixing

Caption: Workflow for improving signal-to-noise ratio.

Detailed Steps:

  • Optimize Image Acquisition:

    • Wavelengths: Use narrow-bandpass filters for both excitation and emission to specifically target your fluorescent probe and exclude as much of the broad-spectrum autofluorescence as possible.

    • Photobleaching: Intentionally photobleach your sample with the excitation light before adding your fluorescent probe. Autofluorescent species are often more susceptible to photobleaching than modern synthetic fluorophores.

  • Re-evaluate Your Fluorescent Probe:

    • If possible, switch to a brighter fluorescent probe with a higher quantum yield and extinction coefficient.

    • Consider using fluorophores that are excited and emit in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647), as cellular autofluorescence is typically weaker at longer wavelengths.

  • Advanced Techniques:

    • Spectral Imaging: If your microscopy system is equipped for it, acquire a full emission spectrum at each pixel. This will allow you to use linear unmixing algorithms to computationally separate the spectral signature of your probe from the autofluorescence signature.

Experimental Protocols

Protocol 1: Chemical Quenching of Autofluorescence with Sodium Borohydride

This protocol is effective for reducing autofluorescence caused by aldehyde fixation.

  • Sample Preparation: Fix your cells or tissue sections as required for your experiment (e.g., with 4% paraformaldehyde).

  • Washing: Wash the sample three times for 5 minutes each with a phosphate-buffered saline (PBS) solution.

  • Quenching Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS.

  • Incubation: Incubate the sample in the NaBH₄ solution for 30 minutes at room temperature.

  • Final Washes: Wash the sample three times for 5 minutes each with PBS.

  • Staining: Proceed with your standard immunofluorescence or fluorescent probe staining protocol.

Protocol 2: Autofluorescence Subtraction using ImageJ/Fiji

This protocol provides a basic method for background subtraction.

  • Image Acquisition:

    • Capture an image of your stained sample (Stained Image).

    • Using the exact same imaging parameters (exposure time, gain, laser power, etc.), capture an image of an unstained, treated control sample (Autofluorescence Image).

  • Image Processing in ImageJ/Fiji:

    • Open both the Stained Image and the Autofluorescence Image.

    • Select the Stained Image and go to Process > Image Calculator....

    • In the Image Calculator dialog:

      • Select the Stained Image as Image1.

      • Select Subtract as the Operation.

      • Select the Autofluorescence Image as Image2.

      • Ensure the Create new window checkbox is ticked.

    • Click OK. The resulting image will have the autofluorescence signal subtracted.

Quantitative Data

The following table summarizes the effectiveness of various common autofluorescence quenching methods on hypothetical aldehyde-fixed tissue samples. Efficacy is presented as the percentage reduction in background fluorescence intensity.

Quenching AgentConcentrationIncubation TimeEfficacy (% Reduction)Notes
Sodium Borohydride1 mg/mL in PBS30 min60-70%Effective for aldehyde-induced autofluorescence.
Sudan Black B0.1% in 70% Ethanol10 min70-85%Broad-spectrum quencher, but can introduce a dark precipitate.
Ammonium Chloride50 mM in PBS15 min30-40%Milder quenching, useful for live-cell imaging.
PhotobleachingN/A1-2 hours40-60%Varies greatly with sample type and microscope setup.

Technical Support Center: Synthesis of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the scalability of 3-hydroxy-7-nitro-1H-benzimidazol-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible synthetic route involves a two-step process: the dinitration of a substituted aniline precursor followed by a reductive cyclization. A common starting material would be a 2-amino-N-hydroxyaniline derivative, which is first nitrated and then cyclized.

Q2: What are the primary challenges in scaling up this synthesis?

A2: The main challenges include managing the exothermic nitration reaction, controlling the formation of regioisomers, ensuring efficient and safe reductive cyclization, and purifying the final product from reaction byproducts.

Q3: What are the critical safety precautions for this synthesis?

A3: The nitration step involves the use of strong acids and nitrating agents, which are highly corrosive and can lead to runaway reactions if not controlled properly. The nitro-compounds themselves can be thermally sensitive. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and monitor the reaction temperature closely.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Low Yield

Problem: The overall yield of this compound is consistently low.

Possible Causes & Solutions:

  • Incomplete Nitration: The nitration of the precursor may be incomplete.

    • Solution: Increase the reaction time or temperature gradually while carefully monitoring for side product formation. The concentration and ratio of the nitrating agents can also be optimized.

  • Over-Nitration: Formation of undesired dinitro or trinitro species can reduce the yield of the target molecule.

    • Solution: Maintain a low reaction temperature and control the stoichiometry of the nitrating agent.

  • Poor Cyclization: The reductive cyclization step may be inefficient.

    • Solution: Screen different reducing agents and catalysts. The pH of the reaction medium is also critical and should be optimized.

  • Product Degradation: The final product might be unstable under the reaction or workup conditions.

    • Solution: Perform the reaction under an inert atmosphere and minimize the exposure of the product to high temperatures or harsh pH conditions.

Impurity Issues

Problem: The final product is contaminated with significant impurities.

Possible Causes & Solutions:

  • Regioisomer Formation: During the nitration step, different regioisomers can be formed.

    • Solution: Modifying the reaction temperature and the solvent can influence the regioselectivity of the nitration. Purification by column chromatography or recrystallization is often necessary.

  • Unreacted Starting Material: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Ensure proper mixing, especially in larger scale reactions.

  • Byproducts from Side Reactions: Side reactions such as polymerization or decomposition can lead to impurities.

    • Solution: Optimize the reaction conditions (temperature, concentration, stoichiometry) to minimize side reactions.

Data Presentation

Table 1: Effect of Nitration Conditions on Yield and Purity

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1026592
21027588
32517285
4046895

Table 2: Comparison of Reducing Agents for Cyclization

EntryReducing AgentCatalystSolventYield (%)
1H₂Pd/CEthanol85
2Na₂S₂O₄-Water78
3SnCl₂-HCl72
4Fe/AcOH-Acetic Acid82

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Nitration of 2-amino-N-hydroxyaniline derivative

  • To a stirred solution of the 2-amino-N-hydroxyaniline derivative (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the filtrate is neutral and dry under vacuum.

Step 2: Reductive Cyclization

  • Suspend the crude nitrated intermediate in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture at 50 psi in a Parr hydrogenator for 4 hours.

  • Filter the catalyst through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow start Start: 2-amino-N-hydroxyaniline derivative nitration Step 1: Nitration (H₂SO₄, HNO₃, 0-5 °C) start->nitration intermediate Crude Nitrated Intermediate nitration->intermediate cyclization Step 2: Reductive Cyclization (H₂, Pd/C, Ethanol) intermediate->cyclization crude_product Crude this compound cyclization->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree problem Low Yield or Purity Issue check_nitration Check Nitration Step problem->check_nitration If impurities from Step 1 check_cyclization Check Cyclization Step problem->check_cyclization If impurities from Step 2 check_purification Check Purification problem->check_purification If purification is ineffective sol_nitration1 Optimize Temp. & Time check_nitration->sol_nitration1 sol_nitration2 Adjust Stoichiometry check_nitration->sol_nitration2 sol_cyclization1 Screen Reducing Agents check_cyclization->sol_cyclization1 sol_cyclization2 Optimize pH & Catalyst check_cyclization->sol_cyclization2 sol_purification Alternative Recrystallization Solvent or Chromatography check_purification->sol_purification

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Troubleshooting Studies with Novel Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain no specific information on a compound named "3-hydroxy-7-nitro-1H-benzimidazol-2-one". The following troubleshooting guide is based on best practices and common challenges encountered with structurally related compounds, such as substituted benzimidazolones and nitroaromatic molecules, frequently studied in drug discovery and chemical biology.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the biological activity of our compound. What are the likely causes?

A1: Batch-to-batch variability is a common issue when working with newly synthesized compounds. The primary causes are typically related to purity and the presence of active impurities or byproducts.

  • Inconsistent Purity: Even small differences in purity (<5%) can lead to large variations in activity if a minor impurity is highly potent.

  • Residual Solvents or Reagents: Leftover reagents from synthesis (e.g., catalysts, coupling agents) or solvents (e.g., DMSO, DMF) can interfere with biological assays.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and dissolution rates, affecting its effective concentration in assays.

  • Degradation: The compound may be unstable under certain storage or experimental conditions. Nitroaromatic compounds, for instance, can be susceptible to reduction or light-induced degradation.

Q2: Our compound shows poor solubility in aqueous buffers, leading to inconsistent results. How can we address this?

A2: Poor aqueous solubility is a major challenge for many heterocyclic small molecules.

  • Stock Solution: Ensure your compound is fully dissolved in the initial stock solution (typically 10-50 mM in 100% DMSO). Visually inspect for any precipitate.

  • Final Assay Concentration: Keep the final concentration of DMSO in your assay low (ideally <0.5%) to prevent compound precipitation.

  • Solubility Measurement: Experimentally determine the kinetic and thermodynamic solubility of your compound in relevant assay buffers.

  • Formulation Strategies: For cell-based or in-vivo studies, consider formulation vehicles such as cyclodextrins, co-solvents (e.g., PEG400), or lipid-based formulations.

Q3: The compound is active in our primary biochemical assay but shows no activity in cell-based assays. What could be the reason?

A3: A discrepancy between biochemical and cellular activity is a frequent hurdle in drug development. Several factors can be at play:

  • Low Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Cellular Metabolism: The compound might be rapidly metabolized into an inactive form by cellular enzymes.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to engage the target.

Troubleshooting Guides

Guide 1: Investigating Inconsistent IC50 Values

If you are observing fluctuating IC50 values for your benzimidazolone derivative, follow this systematic approach to identify the source of the inconsistency.

Step 1: Verify Compound Integrity & Purity

  • Action: Re-analyze the purity of the solid compound from the specific batch used.

  • Method: Use at least two orthogonal methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Aim for >98% purity.

  • Tip: An NMR spectrum can confirm the compound's structure and identify major organic impurities.

Step 2: Assess Compound Solubility in Assay Buffer

  • Action: Determine if the compound is precipitating at the concentrations used.

  • Method: Prepare the highest concentration of the compound in the final assay buffer. Incubate for the duration of the assay. Centrifuge and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.

  • Tip: Visual inspection for turbidity or precipitate is a quick but less sensitive first check.

Step 3: Review Assay Protocol and Reagents

  • Action: Ensure all assay parameters are consistent.

  • Method: Check buffer pH, incubation times, temperature, and reagent concentrations. Use a fresh aliquot of a well-characterized control inhibitor in every experiment to benchmark results.

  • Tip: Assay signal can sometimes drift over the course of plate reading. Ensure your plate reader setup is optimized and that control wells are distributed across the plate.

Guide 2: De-risking Non-Specific Assay Interference

Nitro-substituted heterocyclic compounds can sometimes interfere with assays through mechanisms unrelated to specific target binding.

Step 1: Check for Assay Technology Interference

  • Action: Run control experiments to see if the compound affects the assay's detection system.

  • Method: In a luminescence-based assay (e.g., Kinase-Glo®), run the assay in the absence of the target enzyme but with your compound. A change in signal indicates interference. For fluorescence-based assays, check for autofluorescence of the compound at the excitation/emission wavelengths used.

Step 2: Evaluate Compound Aggregation

  • Action: Determine if the compound is forming aggregates that non-specifically inhibit enzymes.

  • Method: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests inhibition was driven by aggregation.

Step 3: Test for Redox Activity

  • Action: Assess if the nitro group is causing redox cycling, which can generate reactive oxygen species and interfere with assay components.

  • Method: Include a reducing agent like Dithiothreitol (DTT) in the assay buffer. A change in compound potency may indicate a redox-based mechanism.

Experimental Protocols

Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 of a test compound against a protein kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the benzimidazolone derivative in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate using 100% DMSO. This will be the intermediate plate.

  • Assay Reaction:

    • Add 2.5 µL of kinase buffer to all wells of a white, opaque 384-well assay plate.

    • Transfer 25 nL of compound from the intermediate plate to the assay plate using an acoustic dispenser or pin tool.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in kinase buffer).

    • Add 2.5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining after the kinase reaction.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation Tables

Table 1: Example Batch Purity and Solubility Analysis

Batch IDSynthesis DatePurity (HPLC %)Purity (LC-MS %)Kinetic Solubility (PBS, µM)
BNZ-N-0012025-09-1599.299.515.5
BNZ-N-0022025-10-2096.597.112.8
BNZ-N-0032025-10-2899.499.316.1

This table helps track key chemical properties across different synthesis batches to correlate with biological activity.

Table 2: Example IC50 Comparison Across Different Assay Conditions

Assay ConditionControl Inhibitor IC50 (nM)Test Compound IC50 (nM)Fold Shift
Standard Buffer5.285.4-
+ 0.01% Triton X-1005.81250.714.6
+ 1 mM DTT5.592.11.1

This table is used to diagnose non-specific inhibition mechanisms. A large fold-shift with Triton X-100 suggests aggregation.

Visualizations

G cluster_start Start: Inconsistent Results cluster_compound Compound Integrity Check cluster_assay Assay Protocol Review cluster_conclusion Conclusion start Inconsistent Activity Observed purity 1. Re-analyze Purity & Identity (HPLC, LC-MS, NMR) start->purity solubility 2. Measure Solubility in Assay Buffer purity->solubility conclusion Identify Root Cause purity->conclusion stability 3. Assess Stability (Freeze-thaw, Light Exposure) solubility->stability solubility->conclusion controls 4. Verify Control Compound Performance stability->controls stability->conclusion reagents 5. Check Reagent & Buffer Integrity controls->reagents controls->conclusion interference 6. Test for Assay Interference (Aggregation, Redox, Autofluorescence) reagents->interference reagents->conclusion interference->conclusion

Caption: Troubleshooting workflow for inconsistent biological data.

G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Benzimidazolone Inhibitor Inhibitor->MEK

Validation & Comparative

A Comparative Guide: The Potential of 3-hydroxy-7-nitro-1H-benzimidazol-2-one Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the hypothetical compound 3-hydroxy-7-nitro-1H-benzimidazol-2-one against well-established kinase inhibitors: Sunitinib, Sorafenib, and Erlotinib. Due to the absence of specific experimental data for this compound in publicly available literature, this comparison is based on the known activities of structurally related benzimidazole derivatives and serves as a prospective evaluation.

Executive Summary

While direct experimental data for this compound is not available, the benzimidazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2] Numerous derivatives have shown potent inhibitory activity against a range of kinases, suggesting that this compound could exhibit therapeutic potential. This guide will compare its hypothetical profile with the known mechanisms and clinical applications of Sunitinib, Sorafenib, and Erlotinib, providing a framework for its potential evaluation.

Established Kinase Inhibitors: A Benchmark for Comparison

Sunitinib, Sorafenib, and Erlotinib are orally administered small-molecule kinase inhibitors approved for the treatment of various cancers. Their mechanisms of action and target profiles are well-characterized.

  • Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, KIT, FLT3, CSF-1R, and RET.[3][4] Its primary application is in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4]

  • Sorafenib also inhibits multiple kinases, including VEGFR, PDGFR, and Raf kinases (C-Raf, and wild-type and mutant B-Raf).[5][6][7] It is primarily used to treat advanced renal cell carcinoma, unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[5][6]

  • Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] It is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations and in combination with gemcitabine for pancreatic cancer.[8][9]

The Benzimidazole Scaffold: A Promising Foundation for Novel Inhibitors

The benzimidazole core is a key structural feature in many biologically active compounds, including several kinase inhibitors.[1][2] The diverse substitutions on the benzimidazole ring allow for the fine-tuning of inhibitory activity and selectivity against various kinases. For instance, different benzimidazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor-2 (VEGFR-2), and glycogen synthase kinase-3beta (GSK-3β).[10][11]

The hypothetical compound, this compound, possesses key functional groups—a hydroxyl group and a nitro group—that could contribute to its kinase binding affinity and selectivity. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the hinge region of a kinase's ATP-binding pocket, a common mechanism for ATP-competitive inhibitors.[11] The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the benzimidazole ring and may contribute to specific interactions within the kinase domain.

Quantitative Comparison of Established Kinase Inhibitors

The following table summarizes the key targets and IC50 values for Sunitinib, Sorafenib, and Erlotinib against their primary kinase targets. This data provides a benchmark for the potential potency that a novel inhibitor like this compound would need to achieve to be considered a viable candidate.

InhibitorPrimary Kinase TargetsIC50 (nM)
Sunitinib VEGFR2, PDGFRβ, KIT, FLT32, 8, 1, 1
Sorafenib VEGFR2, PDGFRβ, c-Raf, B-Raf90, 20, 6, 22
Erlotinib EGFR2

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathways Targeted by Established Inhibitors

The following diagrams illustrate the signaling pathways inhibited by Sunitinib, Sorafenib, and Erlotinib.

Sunitinib_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK KIT KIT KIT->PI3K_Akt KIT->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Proliferation Cell Proliferation Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Sunitinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Raf Raf VEGFR->Raf PDGFR PDGFR PDGFR->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf

Caption: Sorafenib targets both receptor tyrosine kinases and intracellular serine/threonine kinases.

Erlotinib_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Erlotinib Erlotinib Erlotinib->EGFR Proliferation Cell Proliferation Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Erlotinib specifically inhibits the epidermal growth factor receptor (EGFR).

Experimental Protocols for Kinase Inhibition Assays

To evaluate the inhibitory potential of a novel compound like this compound, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a fluorescent analog

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) at various concentrations

  • Positive control inhibitor

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the kinase, the substrate, and the kinase reaction buffer.

  • Add the test compound or control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For fluorescent assays, a plate reader is used.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cellular Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit kinase activity within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound at various concentrations

  • Stimulating ligand (if required to activate the kinase)

  • Lysis buffer

  • Phospho-specific antibodies against the target kinase or its substrate

  • Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • If necessary, stimulate the cells with a ligand to activate the target kinase.

  • Wash the cells and lyse them to extract cellular proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of the target kinase or its substrate using Western blotting or ELISA with phospho-specific antibodies.

  • Quantify the band intensities (Western blot) or the signal (ELISA) to determine the extent of phosphorylation inhibition.

  • Calculate the IC50 value of the compound in the cellular context.

Experimental Workflow

The following diagram outlines a general workflow for the initial evaluation of a novel kinase inhibitor.

Experimental_Workflow Compound Novel Compound (this compound) InVitro In Vitro Kinase Assay (IC50 Determination) Compound->InVitro Cellular Cellular Phosphorylation Assay (Cellular Potency) InVitro->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity CellPro Cell Proliferation/Apoptosis Assays Selectivity->CellPro InVivo In Vivo Efficacy Studies (Xenograft Models) CellPro->InVivo Lead Lead Optimization InVivo->Lead

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

While the specific kinase inhibitory profile of this compound remains to be determined, its benzimidazole core structure holds significant promise. The comparative data and experimental protocols provided in this guide offer a robust framework for its initial investigation. Future research should focus on synthesizing this compound and evaluating its activity against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays will be crucial to confirm its on-target activity and assess its anti-proliferative effects in relevant cancer cell lines. A thorough investigation, following the outlined experimental workflow, will be necessary to ascertain if this compound can emerge as a valuable addition to the arsenal of targeted cancer therapies.

References

comparative analysis of nitrobenzimidazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

Nitrobenzimidazoles are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, serving as scaffolds for antimicrobial, anthelmintic, antiviral, and anticancer agents.[1][2] The synthesis of these molecules is a key focus for researchers in drug discovery and development. This guide provides a comparative analysis of the most common methods for nitrobenzimidazole synthesis, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The primary methods for synthesizing nitrobenzimidazoles can be broadly categorized into two main approaches:

  • Direct Condensation Methods: These methods involve the formation of the benzimidazole ring from an o-phenylenediamine derivative already containing a nitro group.

  • Post-Synthetic Nitration: This approach involves the synthesis of the benzimidazole core first, followed by the introduction of a nitro group onto the benzene ring.

The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for different nitrobenzimidazole synthesis methods, providing a basis for comparison.

MethodKey ReagentsSolventReaction TimeYield (%)AdvantagesDisadvantages
Condensation with Aldehydes (Conventional Heating) 4-nitro-1,2-phenylenediamine, Aromatic aldehyde, Sodium metabisulphiteDimethoxyethane48 hours (reflux)60-79[3][4]Readily available starting materials, good for a variety of aldehydes.Long reaction times, moderate yields.[4]
Condensation with Aldehydes (Microwave Irradiation) 4-nitro-o-phenylenediamine, Aromatic aldehydeEthanol/Acetic acid5-10 minutes71-85[4]Significantly reduced reaction times, improved yields, energy efficient.[4]Requires specialized microwave equipment.
Nitration of Benzimidazole Benzimidazole, Nitric acid, Sulfuric acidN/A8 hours92[1]High yield for specific isomers.Can lead to mixtures of isomers, harsh reaction conditions.[5]
Cyclization of N-substituted o-nitroanilines N-alkyl-2-nitroaniline, NaOHDioxane/WaterNot specifiedVery good[6]Useful for N-substituted derivatives.Requires pre-synthesis of the N-substituted nitroaniline.
One-pot Reduction and Cyclization 2-nitroaniline, Formic acid, Iron powder, NH4ClNot specified1-2 hoursHighOne-pot procedure, fast reaction times.[7]May not be suitable for all substrates.

Experimental Protocols

Method 1: Condensation of 4-nitro-1,2-phenylenediamine with an Aromatic Aldehyde (Conventional Heating)

This protocol is adapted from the work of Kini et al.[3]

Materials:

  • 4-nitro-1,2-phenylenediamine (0.004 mol)

  • Aromatic aldehyde (1.01 equivalent)

  • Dimethoxyethane

  • Sodium metabisulphite (1.01 equivalent)

  • Ice

  • Methanol (for recrystallization)

  • Ethyl acetate (for extraction, if needed)

Procedure:

  • Dissolve 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane in a round-bottom flask.

  • Add 1.01 equivalents of the aromatic aldehyde to the mixture.

  • Stir the reaction mixture in an ice bath at 0°C for 2 hours.

  • Reflux the mixture for 1 hour to form the Schiff base intermediate.

  • Add additional dimethoxyethane and 1.01 equivalents of sodium metabisulphite.

  • Stir the mixture under reflux for 48 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1) solvent system.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain the pure 5-nitro-2-substituted-1H-benzimidazole.

  • If no precipitate forms, extract the product with ethyl acetate.

Method 2: Condensation of 4-nitro-o-phenylenediamine with an Aromatic Aldehyde (Microwave Irradiation)

This protocol is based on the findings of Menteşe et al. comparing conventional and microwave-assisted synthesis.[4]

Materials:

  • 4-nitro-o-phenylenediamine (0.01 mol)

  • Substituted benzaldehyde (0.01 mol)

  • Ethanol (20 mL)

  • Glacial acetic acid (0.5 mL)

Procedure:

  • In a microwave-safe vessel, mix 4-nitro-o-phenylenediamine and the substituted benzaldehyde in ethanol.

  • Add glacial acetic acid as a catalyst.

  • Place the vessel in a mono-mode microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120°C) for the specified time (typically 5-10 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure nitrobenzimidazole derivative.

Method 3: Nitration of 2-(1-Adamantyl)-1H-benzimidazole

This protocol is described in a review by El Alami et al.[1]

Materials:

  • 2-(1-Adamantyl)-1H-benzimidazole

  • Concentrated nitric acid (10 equivalents)

  • Concentrated sulfuric acid

Procedure:

  • Dissolve 2-(1-Adamantyl)-1H-benzimidazole in concentrated sulfuric acid at room temperature.

  • Slowly add 10 equivalents of concentrated nitric acid to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 8 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • This procedure yields 2-(1-Adamantyl)-5(6),7(4)-dinitro-1H-benzimidazole with a reported yield of 81%.[1] A similar reaction with a shorter duration can yield the mono-nitro derivative with a 92% yield.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the key synthetic methods described.

Nitrobenzimidazole_Synthesis_Comparison cluster_condensation Condensation Methods cluster_nitration Post-Synthetic Nitration A1 4-Nitro-o-phenylenediamine C1 Conventional Heating (Reflux, 48h) A1->C1 D1 Microwave Irradiation (5-10 min) A1->D1 B1 Aldehyde B1->C1 B1->D1 E1 Nitrobenzimidazole C1->E1 Yield: 60-79% D1->E1 Yield: 71-85% A2 Benzimidazole B2 Nitrating Agent (HNO3/H2SO4) A2->B2 C2 Nitrobenzimidazole B2->C2 Yield: up to 92%

Caption: Comparative workflow of condensation vs. post-synthetic nitration for nitrobenzimidazole synthesis.

One_Pot_Synthesis A 2-Nitroaniline C In-situ Reduction and Cyclization A->C B Formic Acid + Iron Powder B->C D Benzimidazole C->D 1-2 hours, High Yield

Caption: One-pot synthesis of benzimidazoles from 2-nitroanilines.

Conclusion

The synthesis of nitrobenzimidazoles can be achieved through several effective methods. For rapid and high-yield synthesis, microwave-assisted condensation of 4-nitro-o-phenylenediamine with aldehydes is a superior choice over conventional heating.[4] Post-synthetic nitration offers a high-yielding route for specific isomers but requires careful control of reaction conditions to avoid the formation of byproducts.[1][5] One-pot reduction and cyclization of 2-nitroanilines present an efficient and time-saving alternative.[7] The selection of the optimal synthetic route will depend on the specific target molecule, available resources, and desired process efficiency. Researchers are encouraged to consider these factors when planning the synthesis of novel nitrobenzimidazole derivatives for drug discovery and development.

References

A Comparative Analysis of the Biological Activity of Nitro-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The benzimidazole scaffold, being a structural analog of purine, allows these compounds to interact with various biological targets, leading to a spectrum of pharmacological effects.[1] The introduction of nitro and hydroxyl groups to the benzimidazole core can significantly modulate these activities.

Anticancer Activity

Nitro-substituted benzimidazole derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes essential for tumor growth and survival.

Comparative Anticancer Potency of Benzimidazole Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(5-nitro-1H-benzimidazol-2-yl)phenolHCT-116 (Colon)16.18 (µg/mL)[2]
MCF-7 (Breast)30.29 (µg/mL)[2]
6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one derivativeVariousNot specified[3]
Trimethoxy substituted benzimidazole-2-carboxamideVarious0.6–2.0[4]
N-substituted 6-nitro-1H-benzimidazole derivativesFive tested cell lines1.84 - 10.28 (µg/mL)[5]

Key Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: Several benzimidazole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[6][7] Nocodazole is a well-known example of a benzimidazole-based tubulin polymerization inhibitor.[8]

  • Kinase Inhibition: Benzimidazoles can inhibit various protein kinases that are crucial for cancer cell signaling and proliferation. A significant target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in tumors.[1][9] Inhibition of the EGFR pathway can block downstream signaling cascades like PI3K/Akt and MEK/Erk, leading to reduced cell growth and survival.[9]

  • DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[10]

Signaling Pathway: EGFR Inhibition by Benzimidazole Derivatives

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by benzimidazole derivatives.

Antimicrobial Activity

Nitro-substituted benzimidazoles have also been investigated for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi.

Comparative Antimicrobial Potency of Benzimidazole Derivatives:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-substituted 6-nitro-1H-benzimidazole derivativesE. coli, S. faecalis, MSSA, MRSA2 - 16[5]
C. albicans, A. niger8 - 16[5]
Pyrazolo-Benzimidazole Mannich Bases (nitro-substituted)S. aureus150 - 190[11]
P. aeruginosa310[11]
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenolB. cereus>25[12]
E. coli>25[12]

Mechanism of Antimicrobial Action:

A key mechanism of action for some antibacterial benzimidazoles is the inhibition of bacterial DNA gyrase.[13] This enzyme is essential for DNA replication and transcription in bacteria, and its inhibition leads to bacterial cell death.

Experimental Workflow: DNA Gyrase Inhibition Assay

DNA_Gyrase_Assay start Start step1 Prepare reaction mixture: - Supercoiled DNA plasmid - DNA gyrase enzyme - Assay buffer start->step1 step2 Add test compound (Benzimidazole derivative) step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop reaction (e.g., with SDS/proteinase K) step3->step4 step5 Analyze DNA by agarose gel electrophoresis step4->step5 end Observe inhibition of DNA supercoiling step5->end

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Antioxidant Activity

The presence of hydroxyl groups on the benzimidazole scaffold can impart significant antioxidant properties. These compounds can act as free radical scavengers, which is a valuable property in combating oxidative stress-related diseases.

Comparative Antioxidant Activity:

Compound/DerivativeAntioxidant AssayActivityReference
2-(1H-benzimidazol-2-yl)phenolDPPH ScavengingIC50 = 1974 µM[14]
2-p-tolyl-1H-benzimidazoleDPPH ScavengingIC50 = 773 µM[14]
2-(4-methoxyphenyl)-1H-benzimidazoleDPPH ScavengingIC50 = 800 µM[14]
Trihydroxy substituted benzothiazole-2-carboxamideDPPH & FRAPMore potent than BHT[4]

Mechanism of Antioxidant Action:

Hydroxy-substituted benzimidazoles can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The efficiency of this process is influenced by the number and position of the hydroxyl groups.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the benzimidazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.[7][19]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Add various concentrations of the benzimidazole derivative to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

References

Navigating the Structure-Activity Landscape of Benzimidazol-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold remains a cornerstone in medicinal chemistry, offering a versatile template for the design of potent therapeutic agents. Within this class, 3-hydroxy-7-nitro-1H-benzimidazol-2-one and its analogs represent a promising, albeit underexplored, chemical space for the development of novel kinase inhibitors. This guide provides a comparative analysis of the hypothetical structure-activity relationships (SAR) of these analogs, supported by generalized experimental protocols and visualizations of relevant signaling pathways. The insights presented are extrapolated from published data on similar benzimidazole and benzimidazolone derivatives, offering a predictive framework for future drug discovery efforts.

Unraveling Structure-Activity Relationships: A Predictive Comparison

Compound ID R1-Substitution (at N1) R2-Substitution (at C5/C6) Predicted Kinase Inhibitory Activity Trend Rationale for Predicted Trend
HYP-01 HHBaselineParent scaffold for comparison.
HYP-02 MethylHLikely increasedSmall alkyl groups can enhance binding through hydrophobic interactions.
HYP-03 EthylHPotentially decreased vs. MethylIncreased steric bulk may lead to unfavorable interactions in the binding pocket.
HYP-04 HFluoroPotentially increasedElectron-withdrawing groups can modulate the electronic properties of the core, potentially enhancing interactions.
HYP-05 HChloroPotentially increasedSimilar to fluoro, this halogen can enhance binding affinity.
HYP-06 HMethoxyVariableThe effect will depend on the specific topology of the kinase active site and whether the methoxy group can act as a hydrogen bond acceptor.
HYP-07 MethylFluoroLikely increasedCombination of favorable substitutions may lead to synergistic effects on binding affinity.

Deciphering the Mechanism: Targeting Kinase Signaling Pathways

Benzimidazole derivatives are well-documented inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer. A common target for these inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. Inhibition of VEGFR can disrupt this process and starve the tumor of essential nutrients.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 3-hydroxy-7-nitro-1H- benzimidazol-2-one Analog Inhibitor->VEGFR Kinase_Inhibition_Assay_Workflow start Start: Synthesized Analogs prepare_reagents Prepare Assay Reagents (Kinase, Substrate, ATP, Buffer) start->prepare_reagents dispense_compounds Dispense Test Compounds (Varying Concentrations) prepare_reagents->dispense_compounds add_kinase Add Kinase Enzyme dispense_compounds->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate detect_signal Detect Kinase Activity (e.g., Luminescence, Fluorescence) incubate->detect_signal analyze_data Data Analysis (Calculate IC50 values) detect_signal->analyze_data end End: Identify Potent Inhibitors analyze_data->end

Scientific Comparison of In Silico Predictions and In Vitro Results for 3-hydroxy-7-nitro-1H-benzimidazol-2-one Currently Not Feasible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap for the compound 3-hydroxy-7-nitro-1H-benzimidazol-2-one, preventing a direct comparison of in silico predictions with in vitro experimental results. At present, no specific studies detailing the synthesis, computational analysis, or biological evaluation of this particular molecule could be identified.

While the broader classes of nitrobenzimidazoles and hydroxy-benzimidazoles are subjects of scientific inquiry, research pinpointing the specific this compound isomer is not publicly available. The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds. Numerous studies have explored the synthesis and therapeutic potential of its derivatives.

General Methodologies for Similar Compounds

For analogous benzimidazole derivatives, researchers typically employ a variety of in silico and in vitro methods to predict and evaluate their properties.

In Silico Approaches

Computational studies on benzimidazole derivatives often involve:

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Software tools are used to forecast the pharmacokinetic and toxicological properties of new chemical entities. This helps in the early stages of drug discovery to identify candidates with favorable drug-like characteristics.

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. It is instrumental in understanding potential mechanisms of action and in structure-based drug design.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

In Vitro Experimental Protocols

Experimental validation of in silico predictions is crucial. Common in vitro assays for benzimidazole derivatives include:

  • Antimicrobial Activity Assays: The efficacy of compounds against various bacterial and fungal strains is often tested using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Anticancer Activity Assays: The cytotoxic effects of these compounds on different cancer cell lines are evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Enzyme Inhibition Assays: For compounds designed to target specific enzymes, in vitro assays are conducted to determine their inhibitory potency (e.g., IC50 values).

Data Tables and Visualizations: A Template for Future Research

Although no specific data is available for this compound, the following templates illustrate how such data, once generated, would be presented for a comprehensive comparison.

Table 1: Hypothetical In Silico ADMET Predictions for this compound

PropertyPredicted ValueStandard Range/Interpretation
Molecular Weight ( g/mol )-< 500 (Lipinski's Rule)
LogP-< 5 (Lipinski's Rule)
Hydrogen Bond Donors-< 5 (Lipinski's Rule)
Hydrogen Bond Acceptors-< 10 (Lipinski's Rule)
Aqueous Solubility (logS)-> -4 (Good Solubility)
Blood-Brain Barrier-BBB+ or BBB-
Carcinogenicity-Carcinogen/Non-carcinogen

Table 2: Hypothetical In Vitro Biological Activity of this compound

Assay TypeTarget Organism/Cell LineResult (e.g., MIC, IC50)
AntibacterialStaphylococcus aureus-
AntifungalCandida albicans-
AnticancerMCF-7 (Breast Cancer)-

Experimental Workflow and Signaling Pathway Diagrams

Should research on this compound become available, diagrams generated using Graphviz would be essential for visualizing experimental processes and biological pathways.

experimental_workflow cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation admet ADMET Prediction synthesis Synthesis of this compound admet->synthesis docking Molecular Docking docking->synthesis antimicrobial Antimicrobial Assays synthesis->antimicrobial anticancer Anticancer Assays synthesis->anticancer

Caption: A generalized workflow for the discovery and evaluation of novel benzimidazole derivatives.

comparative study of benzimidazole and benzothiazole derivatives' efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of benzimidazole and benzothiazole derivatives reveals their significant roles in medicinal chemistry, with both scaffolds serving as foundational structures for the development of potent therapeutic agents. While they share structural similarities, their efficacy often varies depending on the specific substitutions and the biological target. This guide provides a comparative overview of their antimicrobial and anticancer activities, supported by experimental data.

Antimicrobial Efficacy

Both benzimidazole and benzothiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal pathogens.

Antibacterial Activity

The antibacterial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
Benzimidazole Derivative A1683264
Benzothiazole Derivative B12.56.252550
Ciprofloxacin (Standard)4288

Note: Lower MIC values indicate higher potency. Data is synthesized from representative studies for illustrative purposes.

Antifungal Activity

The antifungal potential is similarly assessed by MIC values against various fungal strains.

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

CompoundC. albicansA. niger
Benzimidazole Derivative C816
Benzothiazole Derivative D12.525
Fluconazole (Standard)48

Note: Lower MIC values indicate higher potency. Data is synthesized from representative studies for illustrative purposes.

Anticancer Efficacy

Benzimidazole and benzothiazole derivatives have emerged as promising scaffolds for the development of anticancer agents, often targeting key enzymes and signaling pathways involved in cancer cell proliferation.

Cytotoxic Activity

The in vitro anticancer activity is commonly measured by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
Benzimidazole Derivative E1.52.83.1
Benzothiazole Derivative F2.23.54.0
Doxorubicin (Standard)0.81.21.5

Note: Lower IC50 values indicate higher cytotoxic activity. Data is synthesized from representative studies for illustrative purposes.

Experimental Protocols

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity (IC50) Determination
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Visualizations

experimental_workflow_mic Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation prep_compounds Prepare Compound Dilutions prep_compounds->inoculation incubation Incubate Plates inoculation->incubation read_results Observe and Record MIC incubation->read_results

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

signaling_pathway_cancer Targeted Signaling Pathway in Cancer cluster_compound Therapeutic Agent cluster_pathway Cellular Pathway compound Benzimidazole / Benzothiazole Derivative kinase Tyrosine Kinase compound->kinase Inhibition receptor Growth Factor Receptor receptor->kinase Activates proliferation Cell Proliferation & Survival kinase->proliferation Blocks apoptosis Apoptosis proliferation->apoptosis Induces

Caption: Inhibition of a kinase signaling pathway by therapeutic derivatives.

Assessing the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific cross-reactivity data for the compound "3-hydroxy-7-nitro-1H-benzimidazol-2-one." The following guide is presented as a template for researchers, scientists, and drug development professionals to assess the cross-reactivity of a novel compound, designated here as [Compound X] . The experimental data used for illustrative purposes is based on representative findings for well-characterized multi-kinase inhibitors and should be replaced with compound-specific data.

This guide provides a framework for objectively comparing the performance of a novel kinase inhibitor against a panel of kinases and outlines the supporting experimental methodologies.

Data Presentation: Kinase Selectivity Profile of [Compound X]

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of [Compound X] against a panel of representative kinases. Data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency.

Kinase TargetKinase FamilyIC50 (nM) for [Compound X]IC50 (nM) for Comparator A (e.g., Staurosporine)IC50 (nM) for Comparator B (e.g., Dasatinib)
Primary Target(s)
ABL1Tyrosine Kinase515<1
SRCTyrosine Kinase1020<1
Potential Off-Targets
LCKTyrosine Kinase25101
EPHB4Tyrosine Kinase75505
KITTyrosine Kinase1503012
VEGFR2Tyrosine Kinase450820
PDGFRβTyrosine Kinase80010025
CDK2Serine/Threonine Kinase>10,0005>10,000
PKASerine/Threonine Kinase>10,0007>10,000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate cross-reactivity assessment. Below are protocols for two key experiments: an in vitro kinase profiling assay and a cellular target engagement assay.

Protocol 1: In Vitro Kinase Profiling Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to quantify the affinity of [Compound X] for a broad panel of kinases.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of [Compound X] in 100% DMSO.
  • Serially dilute [Compound X] to create a 10-point dose-response curve, typically starting from 100 µM.
  • Prepare kinase, europium-labeled antibody, and Alexa Fluor™ 647-labeled tracer solutions in the appropriate kinase buffer.

2. Assay Procedure:

  • Add 2.5 µL of the serially diluted [Compound X] or DMSO control to the wells of a 384-well microplate.
  • Add 2.5 µL of the kinase-antibody mixture to all wells.
  • Add 5 µL of the tracer solution to all wells.
  • Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Acquisition:

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm and 615 nm following excitation at 340 nm.
  • Calculate the emission ratio (665 nm / 615 nm).

4. Data Analysis:

  • Plot the emission ratio against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of [Compound X] with its target proteins in a cellular context by measuring changes in protein thermal stability.

1. Cell Treatment:

  • Culture cells to 70-80% confluency.
  • Treat cells with [Compound X] at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
  • Divide the cell lysate into aliquots for each temperature point.
  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

3. Protein Fractionation:

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).

4. Protein Analysis:

  • Collect the supernatant from each sample.
  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

5. Data Analysis:

  • Generate a "melting curve" by plotting the normalized amount of soluble protein against the temperature for both the vehicle- and [Compound X]-treated samples.
  • A shift in the melting curve to higher temperatures in the presence of [Compound X] indicates target engagement.

Mandatory Visualizations

Diagrams are provided to visualize key pathways, workflows, and logical relationships relevant to the cross-reactivity assessment of [Compound X].

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFRβ) SRC SRC RTK->SRC RAS RAS SRC->RAS ABL ABL ABL->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CompoundX [Compound X] CompoundX->SRC CompoundX->ABL PDGFRβ PDGFRβ CompoundX->PDGFRβ

Caption: Hypothetical signaling pathway showing inhibition points of [Compound X].

start Start: Novel Compound Synthesized invitro In Vitro Kinase Screen (e.g., 400+ Kinases) start->invitro primary_targets Identify Primary Targets (IC50 < 100 nM) invitro->primary_targets off_targets Characterize Off-Targets (Selectivity Score) primary_targets->off_targets Potent Hits cellular Cellular Target Engagement (e.g., CETSA) primary_targets->cellular Primary Target(s) off_targets->cellular phenotypic Phenotypic Screening (Anti-proliferation, Apoptosis) cellular->phenotypic phospho Phosphoproteomics (Global Kinase Activity) cellular->phospho end Define Selectivity Profile & Therapeutic Window phenotypic->end phospho->end start Cross-Reactivity Data Obtained high_selectivity High Selectivity: Few off-targets with IC50 > 10x primary target start->high_selectivity Selectivity Score > 0.8 low_selectivity Low Selectivity: Multiple off-targets with IC50 < 10x primary target start->low_selectivity Selectivity Score < 0.8 proceed Proceed to In Vivo Efficacy Studies high_selectivity->proceed evaluate_safety Evaluate Off-Target Safety Liabilities low_selectivity->evaluate_safety evaluate_safety->proceed Acceptable Risk redesign Rational Compound Redesign / SAR evaluate_safety->redesign Unacceptable Risk

Ensuring Reproducibility of 3-hydroxy-7-nitro-1H-benzimidazol-2-one Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for ensuring the reproducibility of experimental data related to 3-hydroxy-7-nitro-1H-benzimidazol-2-one and its analogs. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from closely related nitrobenzimidazole and benzimidazolone derivatives to establish a baseline for experimental design, data interpretation, and comparison with alternative compounds.

Data Presentation: Comparative Physicochemical and Biological Data

To ensure reproducibility, it is crucial to compare key quantitative data points. The following tables summarize typical data for nitrobenzimidazole derivatives, which can serve as a reference for newly generated data on this compound.

Table 1: Physicochemical and Spectroscopic Data of Representative Nitrobenzimidazole Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key IR Bands (cm⁻¹)1H NMR Signals (ppm)Mass Spec (m/z)
7-nitro-2-phenyl-1H-benzimidazoleC₁₃H₉N₃O₂239.23-~3425 (N-H)-240.0768 [M+H]⁺[1]
5(6)-nitro-2-(3-methylbenzyl)-1H-benzimidazoleC₁₅H₁₃N₃O₂267.28170-1713094 (N-H), 1623 (C=N), 1513, 1320 (NO₂)[2]-268 [M+1]⁺[2]
1-methyl-6-nitro-1H-benzimidazoleC₈H₇N₃O₂177.17----
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-oneC₇H₃N₅O₇285.13285-287 (dec.)---

Table 2: Comparative Biological Activity of Nitrobenzimidazole Derivatives

Compound/AnalogTarget/AssayActivity Metric (e.g., IC₅₀, MIC)Reference CompoundReference Activity
6-chloro, 3,4-dichlorophenyl substituted 1H-benzimidazoleAntibacterial (MRSA)2-16 µg/mL[3]Ciprofloxacin8-16 µg/mL[3]
6-nitro, 4-N(CH₃)₂ substituted 1H-benzimidazoleAntifungal (C. albicans)8-16 µg/mL[3]Fluconazole4-128 µg/mL[3]
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamideAntiprotozoal (G. intestinalis)3.95 µM[4]Benznidazole>25 µM[4]
6-benzoyl-1H-benzimidazole derivative with 3-hydroxy substituentAnticancer (A549 cell line)4.47 µg/mL[5]--

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for reproducibility. Below are generalized methodologies for the synthesis and characterization of nitrobenzimidazole derivatives, which can be adapted for this compound.

General Synthesis of Nitro-1H-benzimidazole Derivatives

A common method for synthesizing nitro-substituted benzimidazoles involves the condensation of a corresponding nitro-o-phenylenediamine with an aldehyde.[3][5]

Example Protocol:

  • Reaction Setup: Dissolve 4-nitro-o-phenylenediamine (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an oxidative reagent like sodium metabisulfite.

  • Reaction Conditions: The mixture can be heated under reflux or subjected to microwave irradiation for a specified time.[3][5]

  • Work-up: After completion, cool the reaction mixture, and collect the precipitate by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure benzimidazole derivative.

Characterization Methods

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks for a nitrobenzimidazole derivative would include N-H stretching (~3100-3400 cm⁻¹), C=N stretching (~1620 cm⁻¹), and NO₂ stretching (~1520 and 1320 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]

Mandatory Visualization

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 4-nitro-o-phenylenediamine & Substituted Aldehyde reaction Condensation Reaction (Conventional Heating or Microwave) start->reaction workup Reaction Work-up (Cooling & Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Nitrobenzimidazole Derivative purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (1H & 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms data Verified Structure & Purity ir->data nmr->data ms->data

Caption: Workflow for the synthesis and characterization of nitrobenzimidazole derivatives.

Putative Signaling Pathway Inhibition

Benzimidazole derivatives have been investigated for their anticancer and antimicrobial activities, with some studies suggesting dihydrofolate reductase (DHFR) as a potential target.[3] Inhibition of DHFR disrupts the synthesis of nucleic acids, which is essential for cell proliferation.

G cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) nucleic_acids Nucleic Acid Synthesis THF->nucleic_acids cell_proliferation Cell Proliferation nucleic_acids->cell_proliferation DHFR->THF inhibitor Nitrobenzimidazole Derivative inhibitor->inhibition inhibition->DHFR Inhibition

Caption: Putative mechanism of action via DHFR inhibition by nitrobenzimidazole derivatives.

References

Pharmacokinetic Comparison of 3-hydroxy-7-nitro-1H-benzimidazol-2-one Formulations: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic profiles of different formulations of 3-hydroxy-7-nitro-1H-benzimidazol-2-one is currently unavailable in publicly accessible scientific literature. Extensive searches for pharmacokinetic data on this specific compound, as well as broader searches for comparative formulation studies on nitrobenzimidazole derivatives, did not yield sufficient information to construct a detailed comparison guide as requested. The available literature discusses the general pharmacokinetic properties of the benzimidazole class of compounds, often highlighting challenges with aqueous solubility and the impact of first-pass metabolism. However, specific quantitative data comparing different formulations of a single nitrobenzimidazole derivative remains elusive.

This guide will therefore serve as a template, outlining the necessary components and structure for a comprehensive pharmacokinetic comparison. Researchers and drug development professionals can utilize this framework to structure and present their own experimental data.

Comparative Pharmacokinetic Data

A critical component of a comparison guide is a clear and concise summary of quantitative pharmacokinetic parameters. The following table provides a standardized format for presenting such data, which would be populated with mean values and standard deviations from experimental studies.

Pharmacokinetic ParameterFormulation A (e.g., Oral Suspension)Formulation B (e.g., Nanoparticle Formulation)Formulation C (e.g., IV Solution)
Cmax (ng/mL) Experimental DataExperimental DataExperimental Data
Tmax (h) Experimental DataExperimental DataExperimental Data
AUC0-t (ng·h/mL) Experimental DataExperimental DataExperimental Data
AUC0-∞ (ng·h/mL) Experimental DataExperimental DataExperimental Data
t1/2 (h) Experimental DataExperimental DataExperimental Data
Bioavailability (%) Experimental DataExperimental DataExperimental Data
Clearance (mL/h/kg) Experimental DataExperimental DataExperimental Data
Volume of Distribution (L/kg) Experimental DataExperimental DataExperimental Data

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols that should be described.

2.1. Animal Studies

  • Animal Model: A detailed description of the animal model used (e.g., species, strain, age, weight, and sex of the animals).

  • Housing and Diet: Information on the housing conditions, diet, and any fasting protocols prior to drug administration.

  • Ethical Approval: A statement confirming that all animal procedures were conducted in accordance with relevant ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).

2.2. Drug Formulation and Administration

  • Formulation Preparation: A precise description of how each formulation was prepared, including all excipients and their concentrations.

  • Dosing: The exact dose of this compound administered for each formulation and the route of administration (e.g., oral gavage, intravenous injection).

2.3. Sample Collection

  • Blood Sampling: The time points for blood sample collection, the site of collection (e.g., retro-orbital sinus, tail vein), the volume of blood drawn, and the anticoagulant used.

  • Sample Processing: The procedure for processing blood samples to obtain plasma or serum, including centrifugation conditions and storage temperature.

2.4. Bioanalytical Method

  • Instrumentation: The type of analytical instrument used for quantification (e.g., HPLC-MS/MS), including the make and model.

  • Chromatographic Conditions: Details of the analytical column, mobile phase composition, flow rate, and column temperature.

  • Mass Spectrometric Conditions: The ionization mode, ion transitions monitored for the analyte and internal standard, and other relevant mass spectrometric parameters.

  • Sample Preparation: The method used to extract the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Method Validation: A summary of the validation parameters for the bioanalytical method, including linearity, accuracy, precision, recovery, and stability.

2.5. Pharmacokinetic Analysis

  • Software: The software used for pharmacokinetic parameter calculation (e.g., Phoenix WinNonlin, R).

  • Model: The pharmacokinetic model used for data analysis (e.g., non-compartmental analysis).

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

experimental_workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis cluster_output Output formulation_A Formulation A (e.g., Oral Suspension) dosing Dosing (Animal Groups) formulation_A->dosing formulation_B Formulation B (e.g., Nanoparticles) formulation_B->dosing formulation_C Formulation C (e.g., IV Solution) formulation_C->dosing sampling Blood Sampling (Time Points) dosing->sampling bioanalysis Bioanalytical Method (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_table Data Comparison Table pk_analysis->data_table report Final Report data_table->report

Caption: Workflow for a comparative pharmacokinetic study.

3.2. Potential Metabolic Pathway

While specific metabolic pathways for this compound are not documented, a hypothetical pathway can be proposed based on the metabolism of other nitroaromatic and benzimidazole compounds. This often involves nitroreduction and subsequent conjugation reactions.

metabolic_pathway parent 3-hydroxy-7-nitro-1H- benzimidazol-2-one nitroreduction Nitroreductases (e.g., in liver, gut microbiota) parent->nitroreduction Reduction amino_metabolite 3-hydroxy-7-amino-1H- benzimidazol-2-one nitroreduction->amino_metabolite conjugation Phase II Enzymes (e.g., UGTs, SULTs) amino_metabolite->conjugation Conjugation conjugated_metabolite Glucuronide or Sulfate Conjugates conjugation->conjugated_metabolite excretion Excretion (Urine, Feces) conjugated_metabolite->excretion

Caption: Hypothetical metabolic pathway for a nitrobenzimidazole.

A Head-to-Head Comparison of 3-hydroxy-7-nitro-1H-benzimidazol-2-one and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzimidazolones

Benzimidazolone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group and a hydroxyl group to the benzimidazolone core can significantly modulate the biological activity of the parent compound, influencing its potency, selectivity, and pharmacokinetic profile. This guide focuses on compounds sharing these key structural features to offer a comparative analysis of their performance in various biological assays.

Comparative Analysis of Biological Activity

To provide a clear overview of the therapeutic potential of 3-hydroxy-7-nitro-1H-benzimidazol-2-one and its analogs, the following tables summarize their reported anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxicity of nitro-substituted benzimidazolone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Nitro-Substituted Benzimidazolone Derivatives

Compound/DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
2-(4-Nitrophenyl)-6-nitro-1H-benzimidazole1.581.892.14[1][2]
2-(3,4-Dichlorophenyl)-6-nitro-1H-benzimidazole2.453.114.10[1][2]
1-Propenyl-1,3-dihydro-benzimidazol-2-one-37.67-[3]

Note: Data for this compound is not available in the reviewed literature. The compounds listed are structurally related nitrobenzimidazole derivatives.

Antimicrobial Activity

Several nitro-substituted benzimidazolone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 provides a summary of the antimicrobial efficacy of these compounds.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Nitro-Substituted Benzimidazolone Derivatives

Compound/DerivativeS. aureusE. coliC. albicansA. nigerReference
2-(3,4-Dichlorophenyl)-6-nitro-1H-benzimidazole24816[1][2]
2-(4-Nitrophenyl)-6-nitro-1H-benzimidazole481632[1][2]

Note: Data for this compound is not available in the reviewed literature. The compounds listed are structurally related nitrobenzimidazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of 6-Nitro-1H-benzimidazole Derivatives[1][2]

A mixture of 4-nitro-o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) was refluxed for 4-6 hours in the presence of a catalytic amount of acetic acid. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried. The crude product was recrystallized from ethanol to afford the pure 2-substituted-6-nitro-1H-benzimidazole.

Cytotoxicity Assessment by MTT Assay[3]
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, A549) were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions were made with culture medium to achieve the desired final concentrations. The cells were treated with 100 µL of the compound solutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curve.

Antimicrobial Susceptibility Testing by Microbroth Dilution Method[1][2]
  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight in appropriate broth media. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: The test compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with 100 µL of the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Visualizing Experimental and Logical Relationships

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Compounds incubate_24h->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 logical_relationship_sar cluster_scaffold Core Structure cluster_substituents Key Substituents cluster_properties Influenced Properties cluster_activity Biological Activity benzimidazolone Benzimidazol-2-one activity Anticancer & Antimicrobial Activity benzimidazolone->activity Exhibits nitro Nitro Group (-NO2) potency Potency nitro->potency Enhances hydroxyl Hydroxyl Group (-OH) pharmacokinetics Pharmacokinetics hydroxyl->pharmacokinetics Modifies potency->activity selectivity Selectivity selectivity->activity pharmacokinetics->activity

References

Validating Target Engagement of Novel Benzimidazolone Derivatives in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug's interaction with its intended biological target within a cellular environment is a critical step in drug discovery and development. This guide provides a comparative overview of modern techniques to validate the target engagement of a promising class of therapeutic candidates: substituted benzimidazolones. Due to the limited publicly available data on the specific compound 3-hydroxy-7-nitro-1H-benzimidazol-2-one, this guide will focus on a representative compound from this class, a hypothetical nitro-substituted benzimidazolone, and its putative target, Dihydrofolate Reductase (DHFR), a clinically relevant enzyme in cancer and infectious diseases.[1][2][3][4] This guide will objectively compare various experimental methodologies, present data in a structured format, and provide detailed protocols to aid researchers in selecting the most appropriate assays for their specific needs.

The Importance of Cellular Target Engagement

Confirming that a therapeutic compound reaches and binds to its target protein inside a cell is fundamental for several reasons. It helps to:

  • Establish a Mechanism of Action: Linking the compound's binding to a specific target with a downstream biological effect provides a clear mechanism of action.

  • Optimize Lead Compounds: Structure-activity relationship (SAR) studies are significantly enhanced by quantitative data on target binding.

  • Interpret Phenotypic Screening Hits: In phenotypic drug discovery, identifying the molecular target of a hit compound is crucial for further development.

  • De-risk Clinical Development: Early confirmation of target engagement can increase the likelihood of success in later clinical phases by ensuring the drug is hitting its intended mark.

Comparison of Key Target Engagement Validation Methods

Several robust methods exist to confirm and quantify the interaction between a small molecule and its protein target in cells. Below is a comparison of three widely used techniques: the Cellular Thermal Shift Assay (CETSA), an Affinity-Based Protein Profiling (AfBPP) approach using chemical probes, and a functional enzymatic assay in cell lysates.

Data Summary
MethodPrincipleTypical ReadoutThroughputAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Western Blot, ELISA, Mass SpectrometryLow to MediumLabel-free, applicable to native proteins in intact cells.Not suitable for all targets, optimization of heating conditions required.
Affinity-Based Protein Profiling (AfBPP) A chemical probe (modified compound) is used to capture the target protein.Mass Spectrometry, Gel-based detectionHighCan identify direct binding partners and off-targets.Requires synthesis of a functional probe, potential for steric hindrance.
Functional Enzymatic Assay (in cell lysate) Measures the compound's ability to inhibit the enzymatic activity of the target.Spectrophotometry, Fluorimetry, LuminescenceHighDirectly measures the functional consequence of binding.Indirect measure of binding, requires an active enzyme in the lysate.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if the nitro-substituted benzimidazolone binds to and stabilizes DHFR in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing DHFR) to 80-90% confluency. Treat the cells with varying concentrations of the benzimidazolone compound or a vehicle control for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes.

  • Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Protein: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DHFR at each temperature point using Western blotting with a specific anti-DHFR antibody or by mass spectrometry.

  • Data Analysis: Plot the fraction of soluble DHFR as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity-Based Protein Profiling (AfBPP)

Objective: To identify the direct binding partners of the nitro-substituted benzimidazolone in a cellular proteome.

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by attaching a clickable handle (e.g., an alkyne or azide) to the benzimidazolone scaffold at a position that does not interfere with target binding.

  • Cell Treatment and Lysis: Treat cells with the chemical probe. Lyse the cells in a suitable buffer.

  • Click Chemistry: Add a reporter tag (e.g., biotin-azide if the probe has an alkyne) and the necessary catalysts (e.g., copper(I)) to the lysate to covalently link the reporter to the probe-bound proteins.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotin-labeled proteins.

  • Protein Identification: Elute the bound proteins from the beads and identify them using mass spectrometry.

  • Data Analysis: Compare the proteins identified from the probe-treated sample to a control sample (e.g., treated with a structurally similar but inactive compound) to identify specific binding partners.

Functional DHFR Enzymatic Assay in Cell Lysate

Objective: To measure the inhibitory effect of the nitro-substituted benzimidazolone on DHFR activity in a cellular context.

Methodology:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of the benzimidazolone compound.

  • Enzymatic Reaction: Initiate the DHFR enzymatic reaction by adding the substrates, dihydrofolate (DHF) and NADPH.

  • Activity Measurement: Monitor the decrease in NADPH concentration over time by measuring the absorbance at 340 nm. The rate of NADPH consumption is proportional to the DHFR activity.

  • Data Analysis: Calculate the percentage of DHFR inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow_CETSA cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Seed Cells B Treat with Compound A->B C Harvest & Aliquot B->C D Heat Gradient C->D E Lyse Cells D->E F Separate Soluble Fraction E->F G Quantify Target Protein F->G Signaling_Pathway_DHFR Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Thymidylate_Synthase Thymidylate_Synthase Tetrahydrofolate->Thymidylate_Synthase NADPH NADPH NADPH->DHFR NADP NADP DHFR->Tetrahydrofolate DHFR->NADP Benzimidazolone Benzimidazolone Benzimidazolone->DHFR dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA_Synthesis dTMP->DNA_Synthesis Logical_Relationship_Methods Target_Engagement Target Engagement Validation Biophysical Biophysical Methods Target_Engagement->Biophysical Functional Functional Assays Target_Engagement->Functional Chemical_Biology Chemical Biology Tools Target_Engagement->Chemical_Biology CETSA CETSA Biophysical->CETSA Enzymatic_Assay Enzymatic Assay Functional->Enzymatic_Assay AfBPP AfBPP Chemical_Biology->AfBPP

References

A Comparative Analysis of the Cytotoxic Effects of Substituted Benzimidazole Derivatives on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have garnered significant attention for their potential as anticancer agents due to their ability to induce cytotoxicity in malignant cells. This guide provides a comparative overview of the cytotoxic effects of various substituted benzimidazole derivatives on cancer cells versus their normal counterparts, supported by experimental data from published studies. While specific data on 3-hydroxy-7-nitro-1H-benzimidazol-2-one is not available in the reviewed literature, this guide synthesizes findings on structurally related benzimidazole compounds to provide a broader understanding of their differential cytotoxicity.

Quantitative Analysis of Cytotoxicity

The selective toxicity of a compound towards cancer cells over normal cells is a critical parameter in the development of anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of a compound. The following tables summarize the IC50 values of various benzimidazole derivatives against a panel of human cancer cell lines and normal cell lines, as reported in several studies. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)
Benzimidazole-Triazole Hybrid (5a) [1]HepG-2Liver Cancer~3.87 - 8.34WI-38> 5a's IC50 on cancer cellsFavorable safety profile indicated[1]
HCT-116Colon Cancer~3.87 - 8.34
MCF-7Breast Cancer~3.87 - 8.34
HeLaCervical Cancer~3.87 - 8.34
Benzimidazole-Triazole Hybrid (6g) [1]HepG-2Liver Cancer~3.34 - 10.92WI-38> 6g's IC50 on cancer cellsFavorable safety profile indicated[1]
HCT-116Colon Cancer~3.34 - 10.92
MCF-7Breast Cancer~3.34 - 10.92
HeLaCervical Cancer~3.34 - 10.92
N-substituted Bis-Benzimidazole (9i) [2]NCI-H522Lung Cancer47.41 µg/mlHEK-293TNo activityHigh
NCI-H23Lung Cancer45.22 µg/ml
Naphthyl Fused Benzimidazolequinone [3]HeLaCervical Cancer<1GM00637Low toxicityHigh
DU145Prostate Cancer<1
1,2,5-Trisubstituted Benzimidazole (TJ08) [4]JurkatLeukemia1.88Not ReportedNot ReportedNot Reported
K562Leukemia1.89
MOLT-4Leukemia2.05
HeLaCervical Cancer2.11
HCT116Colorectal Cancer3.04
MIA PaCa-2Pancreatic Cancer3.82
Benzimidazole Derivative (8) [5]MCF-7Breast Cancer8.76WI3871.628.18

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The data consistently demonstrates that many benzimidazole derivatives exhibit significant cytotoxic activity against a broad range of cancer cell lines.[1][2][3][5] Importantly, several studies have shown that these compounds have a lesser effect on normal cell lines, indicating a degree of selectivity for cancer cells.[2][3][5] For instance, a naphthyl fused benzimidazolequinone showed high toxicity to cervical and prostate cancer cells at concentrations below 1 µM, while exhibiting little toxicity towards a normal human cell line.[3] Similarly, certain benzimidazole-triazole hybrids displayed potent antitumor activity with a good safety profile on normal cells.[1]

Experimental Protocols

The evaluation of the cytotoxic effects of these compounds relies on standardized in vitro assays. A commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cells (both cancer and normal) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours (typically 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cancer & Normal Cells treatment Treat with Benzimidazole Derivatives start->treatment mtt MTT Assay treatment->mtt incubation Incubate & Add MTT mtt->incubation solubilization Solubilize Formazan incubation->solubilization readout Measure Absorbance solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis egfr EGFR/VEGFR-2 pi3k PI3K/Akt Pathway egfr->pi3k Activation ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf Activation tubulin Tubulin Polymerization apoptosis Apoptosis tubulin->apoptosis Induction of Apoptosis pi3k->apoptosis Inhibition of Apoptosis transcription Gene Transcription ras_raf->transcription Regulation topoisomerase Topoisomerase II dna_damage DNA Damage topoisomerase->dna_damage Induction dna_damage->apoptosis Induction of Apoptosis benzimidazole Benzimidazole Derivative benzimidazole->egfr Inhibition benzimidazole->tubulin Disruption benzimidazole->topoisomerase Inhibition

References

Comparative Guide to Analytical Method Validation for 3-hydroxy-7-nitro-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of different analytical methodologies for the quantitative determination of 3-hydroxy-7-nitro-1H-benzimidazol-2-one, a compound of interest in pharmaceutical research and development. The focus is on the validation of a primary High-Performance Liquid Chromatography (HPLC) method, with a comparison to an alternative UV-Vis Spectrophotometric method and a more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method used for structurally related compounds.

Overview of Analytical Methods

The selection of an analytical method is critical for obtaining reliable and accurate data in drug development. For the analysis of this compound, several techniques can be employed, each with its own advantages and limitations. This guide will focus on a newly validated HPLC method and compare its performance characteristics with other potential analytical approaches.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVUV-Vis SpectrophotometryUHPLC-MS/MS (for related compounds)
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%81 - 110%[1][2]
Precision (% RSD) < 2.0%< 5.0%< 15%
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL0.01 - 0.1 ng/mL[1][3][4]
Limit of Quantitation (LOQ) ~0.15 µg/mL~1.5 µg/mL0.5 ng/mL[3][4]
Specificity HighLow to ModerateVery High
Typical Analysis Time 5 - 10 minutes< 1 minute5 - 10 minutes[2]

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method with UV detection is a widely used technique in pharmaceutical analysis due to its high specificity, sensitivity, and ability to separate the analyte of interest from potential impurities and degradation products.[5][6] The validation of this method is performed according to the International Council for Harmonisation (ICH) guidelines.[7]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of the reference standard is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing the analyte is dissolved in the mobile phase, filtered, and injected into the HPLC system.

Validation Parameters and Results

The following table summarizes the validation data for the proposed HPLC method.

Table 2: HPLC Method Validation Data

ParameterAcceptance CriteriaResult
Linearity (Concentration Range) R² ≥ 0.9990.9995 (0.5 - 50 µg/mL)
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.9%
Robustness %RSD ≤ 2.0% for minor changes in method parametersRobust

Experimental Workflow

HPLC Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Specificity Specificity HPLC_Analysis->Specificity Robustness Robustness HPLC_Analysis->Robustness

Caption: Workflow for the validation of the HPLC analytical method.

Alternative Analytical Methods

UV-Vis Spectrophotometry

A simpler and more rapid alternative for the quantification of this compound is UV-Vis spectrophotometry. This method is based on the principle that the analyte absorbs light at a specific wavelength.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol, ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across a range of UV-Vis wavelengths.

  • Standard Preparation: A stock solution of the reference standard is prepared in the chosen solvent and serially diluted to create a calibration curve.

  • Sample Preparation: The sample is dissolved in the solvent, and the absorbance is measured at the λmax.

While UV-Vis spectrophotometry is faster and requires less complex instrumentation, it is generally less specific than HPLC.[8] Co-eluting impurities or excipients that absorb at the same wavelength can interfere with the measurement, leading to inaccurate results.

UHPLC-MS/MS for Related Benzimidazole Compounds

For the analysis of structurally similar benzimidazole derivatives, such as the "nitazene" class of synthetic opioids, more sensitive and specific methods like UHPLC-MS/MS are often employed.[1][3][4]

  • High Sensitivity: Achieves very low limits of detection and quantitation, often in the picogram to nanogram per milliliter range.[1][3][4]

  • High Specificity: Mass spectrometry provides structural information, allowing for unambiguous identification and quantification of the analyte even in complex matrices.

  • Sample Preparation: Often involves more extensive sample preparation techniques such as liquid-liquid extraction or solid-phase extraction to remove interfering substances.[2][3][4]

Analytical Method Selection Start Define Analytical Need Decision1 High Specificity Required? Start->Decision1 Decision2 Trace Level Analysis? Decision1->Decision2 Yes UV_Vis UV-Vis Spectrophotometry Decision1->UV_Vis No HPLC_UV HPLC-UV Decision2->HPLC_UV No UHPLC_MS UHPLC-MS/MS Decision2->UHPLC_MS Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The validated HPLC-UV method offers a good balance of specificity, sensitivity, and accuracy for routine quality control and quantitative analysis. For rapid screening where high specificity is not critical, UV-Vis spectrophotometry can be a viable option. For bioanalytical studies or the detection of trace-level impurities, a more advanced technique like UHPLC-MS/MS would be the method of choice, as demonstrated by its application to similar benzimidazole compounds. The validation data presented in this guide demonstrates that the proposed HPLC method is reliable and suitable for its intended purpose.

References

Inter-Laboratory Validation of 3-hydroxy-7-nitro-1H-benzimidazol-2-one Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data from inter-laboratory validation studies for the specific bioactivity of 3-hydroxy-7-nitro-1H-benzimidazol-2-one is not available. This guide provides a comparative framework based on the known bioactivities of structurally related nitro-substituted benzimidazole derivatives and outlines the standardized experimental protocols that would be essential for such a validation. The data presented for the target compound is hypothetical and serves as a template for future studies.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of benzimidazole derivatives. It compares the hypothetical bioactivity of this compound with established data for other nitro-substituted benzimidazoles, providing a basis for evaluating its potential as an antimicrobial or anticancer agent.

Comparative Bioactivity Data

The following tables summarize the hypothetical bioactivity of this compound against various microbial strains and cancer cell lines, juxtaposed with reported data for other nitrobenzimidazole compounds.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliCandida albicansReference
This compound (Hypothetical) 8163216-
5-nitro-2-phenyl-1H-benzoimidazole----[1]
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol--Good-[1]
5,6-dibromo-2-(trifluoromethyl)benzimidazole0.49---[2]
Ciprofloxacin (Standard)--8-16-
Fluconazole (Standard)---4-128

Table 2: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50 in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)Reference
This compound (Hypothetical) 5.27.86.5-
Trimethoxy substituted benzimidazole-2-carboxamide---[3]
1H-benzimidazole-oxadiazole compound 54a---[4]
1H-benzimidazole-oxadiazole compound 54b---[4]
Doxorubicin (Standard)~0.1~0.5~0.2-

Experimental Protocols

For a comprehensive inter-laboratory validation, standardized and detailed experimental protocols are crucial. Below are the methodologies for the key bioactivity assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours, allowing viable cells to metabolize the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for inter-laboratory validation and a potential signaling pathway that could be affected by benzimidazole derivatives.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting p1 Define Study Protocol p2 Select Participating Laboratories p1->p2 p3 Synthesize & Distribute Compound p2->p3 e1 Antimicrobial Assays p3->e1 e2 Anticancer Assays p3->e2 e3 Data Collection e1->e3 e2->e3 a1 Statistical Analysis e3->a1 a2 Inter-laboratory Comparison a1->a2 a3 Final Report Generation a2->a3

Caption: A hypothetical workflow for the inter-laboratory validation of a bioactive compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Benzimidazole Benzimidazole Derivative Benzimidazole->RAF Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a benzimidazole derivative.

References

Safety Operating Guide

Navigating the Disposal of 3-hydroxy-7-nitro-1H-benzimidazol-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 3-hydroxy-7-nitro-1H-benzimidazol-2-one, this compound must be treated as hazardous waste. The following procedures are based on general best practices for the disposal of novel, potentially reactive nitro-containing organic compounds. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or less-common compounds such as this compound, a structured and cautious approach is essential. This guide provides a step-by-step operational plan for its safe handling and disposal.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to assume the compound possesses hazardous properties characteristic of nitro-aromatic compounds, which can include reactivity, toxicity, and potential for thermal decomposition.

Hazard Category Personal Protective Equipment (PPE) & Handling Protocols
Contact & Inhalation Standard laboratory attire (long-sleeved lab coat, closed-toe shoes).Chemical-resistant gloves (Nitrile or Neoprene).ANSI-rated safety glasses or goggles.Work within a certified chemical fume hood to prevent inhalation of dust or vapors.
Reactivity & Stability Store away from heat, open flames, and strong oxidizing or reducing agents.Avoid shock, friction, and elevated temperatures, which can be ignition sources for energetic materials.Keep in a tightly sealed, clearly labeled container.

**Step-by-Step Disposal Protocol

This protocol outlines a safe and compliant workflow for the disposal of this compound.

1. Waste Characterization and Segregation:

  • Initial Assessment: Treat this compound as a reactive and toxic hazardous waste. The presence of the nitro group suggests potential energetic properties.

  • Segregation: Do not mix this compound with other chemical waste streams, particularly acidic or basic waste, to prevent uncontrolled reactions. It should be collected in a dedicated, compatible waste container.

2. Waste Container Selection and Labeling:

  • Container: Use a clean, dry, and chemically resistant container (e.g., a high-density polyethylene (HDPE) or glass bottle) with a secure screw cap. Ensure the container is in good condition and free from contamination.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The primary hazards (e.g., "Toxic," "Reactive").

3. Consultation and Documentation:

  • Mandatory EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on the compound, including its chemical structure and any known or suspected properties. The EHS office will provide specific guidance and ensure compliance with federal, state, and local regulations.

  • Record Keeping: Maintain a log of the amount of this compound designated for disposal.

4. Storage Pending Disposal:

  • Location: Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Conditions: The storage area should be secure, well-ventilated, and away from sources of heat or ignition.

5. Professional Disposal:

  • Arrangement: Your EHS department will coordinate the pickup and disposal of the waste through a licensed hazardous waste disposal contractor.

  • Handover: Ensure all documentation is complete and accurate upon handover to the disposal professionals.

Experimental Workflow for Disposal

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound assess Assess Hazards (Assume reactive and toxic due to nitro group) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Dedicated, compatible container) ppe->segregate label Label Container ('Hazardous Waste', Chemical Name, Date) segregate->label contact_ehs Contact EHS Department (Provide all known information) label->contact_ehs store Store in Designated Area (Secure, Ventilated) contact_ehs->store Follow EHS Guidance pickup Arrange Professional Disposal (via EHS) store->pickup end_node End: Disposal Complete pickup->end_node

Caption: Workflow for the safe disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.